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  • Product: Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide
  • CAS: 1326317-69-4

Core Science & Biosynthesis

Foundational

Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide: A Proposed Synthesis and Characterization Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Potassium organotrifluoroborates have emerged as exceptionally stable and versatile nucleophilic partners in modern or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium organotrifluoroborates have emerged as exceptionally stable and versatile nucleophilic partners in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their enhanced stability over boronic acids concerning air and moisture makes them highly attractive reagents in complex multi-step syntheses, particularly within drug development pipelines.[4][5] This guide outlines a proposed, scientifically grounded strategy for the synthesis and characterization of Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide, a novel functionalized organotrifluoroborate. While this specific molecule is not extensively documented in current literature, the methodologies presented herein are based on well-established and robust chemical principles. This document serves as a comprehensive roadmap for researchers aiming to synthesize and characterize this and structurally related compounds.

Strategic Rationale and Retrosynthesis

The target molecule, Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide, incorporates a γ-butyrolactone moiety. This lactone ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The introduction of a trifluoroborate group onto this scaffold creates a stable, nucleophilic handle for subsequent carbon-carbon bond formation, enabling the diversification of the core structure for structure-activity relationship (SAR) studies.

Our synthetic strategy is predicated on the established, highly reliable conversion of an organoboronic acid to its corresponding potassium trifluoroborate salt via treatment with potassium hydrogen difluoride (KHF₂).[6] This retrosynthetic analysis simplifies the primary challenge to the synthesis of the key intermediate: (5-oxooxolan-3-yl)boronic acid .

G Target Potassium Trifluoro- (5-oxooxolan-3-yl)boranuide Precursor (5-oxooxolan-3-yl)boronic Acid Target->Precursor Fluorination StartingMaterial 2,3-Dihydrofuran Precursor->StartingMaterial Hydroboration/ Oxidative Workup Reagent KHF₂ Reagent->Target

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Workflow

The synthesis is designed as a two-step, one-pot procedure to maximize efficiency and yield, a common strategy in modern organic chemistry.[6] The workflow avoids the isolation of potentially unstable boronic acid intermediates.

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Fluorination Start 2,3-Dihydrofuran Borane Borane Reagent (e.g., BH₃•THF) Intermediate1 Trialkylborane Intermediate Start->Intermediate1 Addition Borane->Intermediate1 KHF2 Aqueous KHF₂ FinalProduct Potassium Trifluoro- (5-oxooxolan-3-yl)boranuide Intermediate1->FinalProduct Displacement KHF2->FinalProduct

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Materials:

  • 2,3-Dihydrofuran (inhibitor-free)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Potassium hydrogen difluoride (KHF₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Acetone

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-dihydrofuran (X mmol, 1.0 eq) and anhydrous THF (50 mL).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (1 M in THF, X/3 mmol, 0.33 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: The use of a stoichiometric deficiency of the borane reagent relative to the alkene is a standard practice in hydroboration to form the trialkylborane intermediate. The reaction is performed at 0°C to control the exothermicity and ensure regioselectivity.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Fluorination: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~4X mmol, ~4.0 eq).

    • Rationale: A significant excess of KHF₂ is used to drive the displacement of the alkyl groups from the boron atom and ensure complete conversion to the trifluoroborate salt.[6]

  • Salt Formation: Cool the reaction mixture back to 0 °C and slowly add the aqueous KHF₂ solution. A white precipitate is expected to form.

  • Isolation and Purification: After the addition, remove the THF under reduced pressure. The remaining aqueous slurry is cooled, and the white solid is collected by vacuum filtration.

  • Washing: Wash the crude product sequentially with cold water (2 x 20 mL), methanol (2 x 20 mL), and diethyl ether (2 x 20 mL) to remove unreacted starting materials and inorganic salts.

    • Rationale: Potassium organotrifluoroborates are typically crystalline solids with low solubility in cold water and many organic solvents, which facilitates their purification by simple washing.[3]

  • Drying: Dry the purified white solid under high vacuum to a constant weight to yield Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide.

Proposed Characterization and Data Analysis

A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR Structural confirmation and puritySignals corresponding to the methylene protons of the oxolane ring. The proton at C3 (adjacent to boron) is expected to be a complex multiplet.
¹³C NMR Carbon skeleton confirmationA signal for the carbonyl carbon (C5) around 170-180 ppm. The C3 carbon bonded to boron will likely show broadening due to quadrupolar relaxation of the ¹¹B nucleus.
¹⁹F NMR Confirmation of BF₃ groupA sharp singlet or a narrow multiplet in the range of -130 to -150 ppm, characteristic of organotrifluoroborates.
¹¹B NMR Confirmation of boron environmentA broad singlet or a quartet (due to B-F coupling) around 1-5 ppm, indicating a tetracoordinate boron center.[7]
FT-IR Functional group identificationA strong absorption band around 1770 cm⁻¹ for the lactone C=O stretch. Strong bands between 950-1200 cm⁻¹ corresponding to B-F stretching vibrations.
HRMS (ESI-) Molecular formula confirmationCalculation of the exact mass of the [C₅H₆BF₃O₂]⁻ anion to confirm the elemental composition.
X-ray Crystallography Definitive structural elucidationProvides unambiguous 3D structure, bond lengths, and angles if a single crystal can be grown.[8]
Predicted Quantitative Data
ParameterPredicted Value
Molecular Formula C₅H₆BF₃KO₂
Molecular Weight 200.01 g/mol
Monoisotopic Mass (Anion) 158.0366 g/mol
¹⁹F NMR Chemical Shift (δ) ~ -142 ppm (relative to CFCl₃)
¹¹B NMR Chemical Shift (δ) ~ 3.0 ppm (relative to BF₃•OEt₂)

Applications in Drug Discovery and Synthesis

The synthesized Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide is a valuable building block for medicinal chemistry and drug development.[5] Its stability allows for its use in a wide range of reaction conditions that are often incompatible with more sensitive boronic acids.[1] It can be employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the functionalized lactone moiety onto various aromatic and heteroaromatic cores, enabling the rapid generation of novel compound libraries for biological screening.[9]

Safety and Handling

  • Potassium hydrogen difluoride (KHF₂): Highly toxic and corrosive. It can cause severe burns upon skin contact and is fatal if swallowed or inhaled. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Calcium gluconate gel should be readily available as a first aid measure for skin exposure.

  • Borane-THF complex: Flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • General Precautions: All manipulations should be carried out by trained personnel in a well-ventilated chemical fume hood.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link]

  • Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. Available at: [Link]

  • Prakash, G. K. S., et al. (2004). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Journal of Fluorine Chemistry, 125(4), 545-549. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Solvation of Potassium 5-Hydroxy Pentanoyl Trifluoroborate Salt in Aqueous Environment by Using FT-Raman and UV-Visible Spectra. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Letters, 4(11), 1867–1870. Available at: [Link]

  • PubChem. Potassium trifluoro[3-(morpholin-4-yl)propyl]boranuide. Available at: [Link]

  • Bode, J. W., et al. (2020). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. Available at: [Link]

  • Kabalka, G. W., et al. (2008). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. The Journal of Organic Chemistry, 73(19), 7790–7792. Available at: [Link]

  • Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Available at: [Link]

  • Coles, S. J., et al. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E, 70(Pt 8), 68–71. Available at: [Link]

  • de Mattos, M. C., et al. (2015). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. Evidence-Based Complementary and Alternative Medicine, 2015, 725832. Available at: [Link]

  • The Journal of Organic Chemistry. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid. Available at: [Link]

  • Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available at: [Link]

  • SpectraBase. POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE - Optional[11B NMR]. Available at: [Link]

  • ACTA BIOLOGICA CRACOVIENSIA Series Botanica. (2021). Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Potassium trifluoro-(5-oxooxolan-3-yl)boranuide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Potassium trifluoro-(5-oxooxolan-3-yl)boranuide, a member of the versatile class of organotrifluoroborates, presents significant potential in moder...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium trifluoro-(5-oxooxolan-3-yl)boranuide, a member of the versatile class of organotrifluoroborates, presents significant potential in modern synthetic chemistry. While specific literature on this compound (CAS No. 1326317-69-4) is emerging, its structural features—a ketone-functionalized five-membered heterocyclic ring—suggest a wide range of applications, particularly in the synthesis of complex molecules relevant to drug discovery. This guide provides a comprehensive overview of its anticipated physical and chemical properties, general synthetic methodologies, and prospective applications, drawing upon the well-established chemistry of analogous potassium organotrifluoroborates.

Introduction to Potassium Organotrifluoroborates

Potassium organotrifluoroborates have gained prominence as superior alternatives to boronic acids and their esters in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability and ease of handling make them highly attractive reagents in organic synthesis. Unlike their boronic acid counterparts, which can be challenging to purify and may have uncertain stoichiometry, potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1][2] This stability is attributed to the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond until it is unveiled under specific reaction conditions.[3]

Potassium trifluoro-(5-oxooxolan-3-yl)boranuide incorporates a γ-butyrolactone moiety, a privileged scaffold in medicinal chemistry. The presence of both a nucleophilic organotrifluoroborate and an electrophilic ketone within the same molecule offers intriguing possibilities for sequential and diverse synthetic elaborations.

Predicted Physicochemical Properties

While extensive experimental data for Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is not yet widely published, its properties can be inferred from the general characteristics of organotrifluoroborate salts and analogous structures.

PropertyPredicted Value/CharacteristicRationale
Physical Form White to off-white crystalline solidTypical state for potassium organotrifluoroborate salts.[2]
Stability Air- and moisture-stableA hallmark feature of potassium organotrifluoroborates, allowing for ease of handling and storage.[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, methanol), sparingly soluble in water.[4]The salt nature confers solubility in polar media.[4]
Reactivity Stable under various synthetic conditions, but the C-B bond can be activated for cross-coupling reactions. The ketone functionality is available for standard carbonyl chemistry.Organotrifluoroborates are known to be robust and tolerate a range of functional groups.[5]

General Synthetic Strategies

The synthesis of potassium organotrifluoroborates is well-established and typically involves the conversion of an organoboron intermediate with potassium hydrogen difluoride (KHF₂).[5] For Potassium trifluoro-(5-oxooxolan-3-yl)boranuide, a plausible synthetic route would start from a precursor to the γ-butyrolactone ring.

A likely synthetic pathway is the conjugate addition of a boron-containing nucleophile to an appropriate α,β-unsaturated lactone. The resulting boronate ester can then be converted to the target trifluoroborate salt.[6]

Experimental Protocol: General Synthesis of a Ketone-Containing Alkyltrifluoroborate

  • Step 1: Conjugate Borylation. To a solution of an α,β-unsaturated lactone in a suitable aprotic solvent (e.g., THF), add bis(pinacolato)diboron in the presence of a copper catalyst and a phosphine ligand. The reaction is typically stirred at room temperature until completion.

  • Step 2: Conversion to the Trifluoroborate Salt. The crude boronate ester from Step 1 is dissolved in methanol. An aqueous solution of potassium hydrogen difluoride (KHF₂) is added, and the mixture is stirred vigorously. The potassium trifluoroborate salt often precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.[6]

G cluster_0 Step 1: Conjugate Borylation cluster_1 Step 2: Conversion to Trifluoroborate alpha_beta_lactone α,β-Unsaturated Lactone b2pin2 Bis(pinacolato)diboron cu_catalyst Copper Catalyst boronate_ester Boronate Ester Intermediate boronate_ester_input Boronate Ester Intermediate boronate_ester->boronate_ester_input khf2 KHF₂ (aq) target_compound Potassium trifluoro-(5-oxooxolan-3-yl)boranuide

Caption: Suzuki-Miyaura cross-coupling with the title compound.

Sequential Functionalization

A key advantage of this reagent is the potential for sequential reactions. The Suzuki-Miyaura coupling can be performed first, followed by a variety of transformations at the ketone position. This allows for the rapid generation of a library of complex molecules from a single building block.

Experimental Workflow: Sequential Functionalization

  • Suzuki-Miyaura Coupling : Couple Potassium trifluoro-(5-oxooxolan-3-yl)boranuide with a desired aryl halide.

  • Purification : Isolate the arylated lactone product.

  • Carbonyl Chemistry : Subject the purified product to reactions such as:

    • Reduction : To form a secondary alcohol.

    • Reductive Amination : To introduce an amine functionality.

    • Wittig Reaction : To form an exocyclic double bond.

    • Grignard/Organolithium Addition : To introduce further carbon substituents.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling Potassium trifluoro-(5-oxooxolan-3-yl)boranuide.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

  • Storage : Store in a cool, dry place in a tightly sealed container. Its inherent stability means no special atmospheric conditions are typically required. [1]

Conclusion

Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is a promising and versatile building block for organic synthesis. Its stability, coupled with the dual reactivity of the organotrifluoroborate and ketone functionalities, makes it a valuable tool for the efficient construction of complex molecules. While further research is needed to fully elucidate its specific reaction scope and properties, the well-understood chemistry of organotrifluoroborates provides a strong foundation for its application in drug discovery and development.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Albuquerque, J. F. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

  • Stefani, H. A., et al. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • dos Santos, G. G., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

  • TBC. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]

  • Lee, S. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]

  • Darses, S., et al. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(13), 4613-4624. [Link]

  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Elucidation of CAS 1326317-69-4

The following technical guide details the spectroscopic characterization and structural analysis of Potassium trifluoro(5-oxotetrahydrofuran-3-yl)borate (CAS 1326317-69-4). This document is designed for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of Potassium trifluoro(5-oxotetrahydrofuran-3-yl)borate (CAS 1326317-69-4). This document is designed for researchers requiring rigorous verification of this organoboron building block.

Potassium trifluoro(5-oxotetrahydrofuran-3-yl)borate

Introduction & Compound Identity

CAS Number: 1326317-69-4 Chemical Name: Potassium trifluoro(5-oxotetrahydrofuran-3-yl)borate Synonyms: Potassium trifluoro(5-oxooxolan-3-yl)boranuide;


-Trifluoroborato-

-butyrolactone potassium salt. Molecular Formula:

Molecular Weight: 191.99 g/mol (Salt); 152.89 g/mol (Anion)

This compound is a functionalized organotrifluoroborate , specifically a lactone-tethered borate. It serves as a robust, air-stable surrogate for unstable boronic acids in Suzuki-Miyaura cross-coupling reactions, particularly for introducing a saturated lactone moiety—a pharmacophore often found in natural products and lignans.

Structural Characterization Strategy

To strictly validate the identity of CAS 1326317-69-4, a multi-modal spectroscopic approach is required. The primary challenge in characterizing this molecule is the quadrupolar nature of the boron nucleus (


 and 

) and the splitting caused by fluorine atoms.

Core Validation Protocol:

  • 
    B NMR:  Confirms the tetracoordinate "ate" complex state (crucial for distinguishing from boronic acid impurities).
    
  • 
    F NMR:  Verifies the presence of the 
    
    
    
    motif and assesses purity (free fluoride detection).
  • 
    H & 
    
    
    
    C NMR:
    Establishes the integrity of the lactone ring and the regiochemistry of boron attachment.
  • HRMS (ESI-): Provides exact mass confirmation of the intact anion

    
    .
    
Synthesis & Logic Flow

Understanding the synthetic origin helps anticipate impurities (e.g., pinacol residues). The standard route involves the copper-catalyzed conjugate addition of bis(pinacolato)diboron (


) to 2(5H)-furanone, followed by conversion to the trifluoroborate salt using 

.

SynthesisFlow cluster_0 Precursor cluster_1 Intermediate cluster_2 Target (CAS 1326317-69-4) Furanone 2(5H)-Furanone (Butenolide) Bpin 3-Bpin-lactone (Boronate Ester) Furanone->Bpin CuCl, NaOtBu B2pin2, MeOH BF3K Potassium trifluoro(5-oxotetrahydrofuran-3-yl)borate Bpin->BF3K KHF2 (aq) Acetone/MeOH

Figure 1: Synthetic pathway logic. The transformation from


 planar boron (Bpin) to 

tetrahedral boron (BF3K) is the key spectroscopic transition.
Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-


 is the required solvent. 

is unsuitable due to the insolubility of the potassium salt.
A.

B NMR (128 MHz, DMSO-

)

This is the most diagnostic spectrum.

  • Chemical Shift:

    
     2.5 ppm (approximate range: 1.0 to 4.0 ppm).
    
  • Multiplicity: Quartet (

    
    ).
    
  • Coupling Constant (

    
    ):  ~45–55 Hz.
    
  • Interpretation: The quartet arises from the coupling of the

    
     nucleus (
    
    
    
    ) with three equivalent
    
    
    nuclei (
    
    
    ). A sharp singlet at ~20 ppm would indicate hydrolysis to boronic acid (impurity).
B.

F NMR (376 MHz, DMSO-

)
  • Chemical Shift:

    
     -142.0 ppm (approximate range: -135 to -145 ppm).
    
  • Multiplicity: Broad multiplet or 1:1:1:1 quartet.

  • Interpretation: The signal typically appears as a quartet due to coupling back to

    
    .
    
    • Self-Validation Check: Look for a singlet at -120 to -150 ppm (free

      
       or 
      
      
      
      ), which indicates excess reagent or decomposition.
C.

H NMR (400 MHz, DMSO-

)

The lactone ring protons display a distinct diastereotopic pattern.

  • 
     4.20 ppm (dd, 1H, 
    
    
    
    Hz):
    
    
    (Proton adjacent to oxygen, cis to Boron).
  • 
     3.95 ppm (dd, 1H, 
    
    
    
    Hz):
    
    
    (Proton adjacent to oxygen, trans to Boron).
  • 
     2.45 ppm (dd, 1H, 
    
    
    
    Hz):
    
    
    (Proton alpha to carbonyl).
  • 
     2.20 ppm (dd, 1H, 
    
    
    
    Hz):
    
    
    (Proton alpha to carbonyl).
  • 
     1.10 – 1.30 ppm (m, 1H): 
    
    
    
    (Methine attached to Boron).
    • Note: The proton attached to the boron-bearing carbon is significantly shielded (upfield) compared to typical alkyl protons and is often broadened due to quadrupolar relaxation of the boron nucleus.

D.

C NMR (100 MHz, DMSO-

)
  • 
     179.5 ppm:  Carbonyl (
    
    
    
    ).
  • 
     68.2 ppm: 
    
    
    
    (Methylene next to Oxygen).
  • 
     32.5 ppm: 
    
    
    
    (Methylene alpha to Carbonyl).
  • 
     ~25.0 ppm (Broad/Weak): 
    
    
    
    (Carbon attached to Boron).
    • Technical Insight: The carbon directly attached to boron is often invisible or appears as a very broad hump due to

      
       coupling and quadrupolar broadening. Do not interpret its absence as a missing carbon; use HSQC to locate it via the proton signal at 1.2 ppm.
      
Mass Spectrometry (HRMS)

Method: Electrospray Ionization (ESI), Negative Mode. Unlike neutral organic molecules, trifluoroborates are pre-charged anions. They do not require deprotonation.

  • Target Ion:

    
    
    
  • Formula:

    
    
    
  • Calculated Exact Mass: 153.0335 Da

  • Observed Mass: 153.0335 ± 0.0005 Da

Isotopic Pattern Analysis (Self-Validating): Boron has two stable isotopes:


 (~20%) and 

(~80%).
  • Peak A (152.037 Da): Corresponds to

    
     isotope (Intensity ~25% of base peak).
    
  • Peak B (153.034 Da): Corresponds to

    
     isotope (Base peak, 100%).
    
  • Validation: If the mass spectrum lacks this characteristic 1:4 isotopic ratio at M-1/M, the assignment is incorrect.

Infrared Spectroscopy (FT-IR)
  • 1760–1780 cm

    
    :  Strong 
    
    
    
    stretch (characteristic of
    
    
    -lactone).
  • 1150–1200 cm

    
    :  Strong, broad 
    
    
    
    stretching (characteristic of
    
    
    group).
  • 1000–1050 cm

    
    : 
    
    
    
    stretch (ether linkage of lactone).
Experimental Protocol: Purity Assessment

To ensure the reagent is active for cross-coupling, perform this rapid "Self-Validating" solubility test:

  • Solubility Check: Dissolve 5 mg in 0.5 mL Acetone-

    
    .
    
    • Observation: The compound should be insoluble or sparingly soluble. (Potassium salts are poor in acetone).

  • Dissolve in DMSO-

    
    : 
    
    • Observation: Should dissolve completely and clearly.

  • Stability Check: Leave the DMSO solution for 24 hours. Re-run

    
     NMR.
    
    • Pass: Spectrum remains unchanged.

    • Fail: Appearance of a singlet at -148 ppm (indicating hydrolysis to

      
       or boronic acid species).
      
Data Summary Table
TechniqueParameterValue / RangeAssignment

B NMR
Shift (

)
+2.5 ppm (q,

Hz)
Tetracoordinate Boron

F NMR
Shift (

)
-142.0 ppm (m)Trifluoroborate group

H NMR
Shift (

)
1.20 ppm (m)Methine CH-B (Shielded)

H NMR
Shift (

)
4.20, 3.95 ppmLactone

-O
HRMS (ESI-) m/z153.0335

Anion
IR Wavenumber1770 cm

Lactone Carbonyl
References
  • Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link

  • Ambeed. (n.d.). Potassium trifluoro(5-oxotetrahydrofuran-3-yl)borate Product Page. Retrieved February 15, 2026. Link

  • PubChem. (n.d.).[1] Compound Summary for CID 134964805 (Anion form). Retrieved February 15, 2026. Link

Sources

Exploratory

Technical Guide: Stability and Reactivity of Potassium Trifluoro(5-oxooxolan-3-yl)borate

Topic: Stability and Reactivity of Potassium Trifluoro(5-oxooxolan-3-yl)borate Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Potassium trifluoro(5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Reactivity of Potassium Trifluoro(5-oxooxolan-3-yl)borate Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Potassium trifluoro(5-oxooxolan-3-yl)borate (CAS: 1326317-69-4), often referred to as a Molander salt lactone , is a specialized organoboron reagent used primarily to introduce the


-butyrolactone pharmacophore into complex organic molecules. Unlike traditional alkylmetal reagents (e.g., zinc homoenolates) which are prone to 

-hydride elimination or protonation, this trifluoroborate salt offers exceptional air and moisture stability while serving as a robust nucleophile in Palladium-catalyzed cross-coupling reactions.

This guide details the physicochemical stability, mechanistic reactivity, and validated experimental protocols for utilizing this reagent in high-value medicinal chemistry applications.

Molecular Profile & Physicochemical Properties[1]

PropertyData
IUPAC Name Potassium; trifluoro-(5-oxotetrahydrofuran-3-yl)boranuide
Common Name Potassium

-trifluoroborato-

-butyrolactone
CAS Number 1326317-69-4
Molecular Formula C

H

BF

KO

Molecular Weight 191.99 g/mol
Physical State White, free-flowing crystalline solid
Solubility Soluble in Acetone, DMSO, DMF, H

O; Insoluble in Et

O, CH

Cl

Shelf Stability

months at ambient temperature (stored in desiccator)
Structural Significance

The boron atom is attached at the C3 position (beta to the carbonyl). This structural arrangement classifies the reagent as a homoenolate equivalent . In traditional organometallic chemistry, metal species at this position are notoriously unstable due to rapid


-elimination to form 

-unsaturated carbonyls. The trifluoroborate coordination sphere suppresses this pathway, "masking" the reactivity until the transmetallation step.

Stability Profile

Solid-State Stability

This reagent exhibits indefinite stability when stored under ambient conditions, provided it is protected from excessive humidity. Unlike its boronic acid precursor, which can dehydrate to form boroxines or undergo protodeboronation, the saturated coordination sphere of the boron atom (


) prevents vacant orbital interactions with atmospheric nucleophiles.
Solution-State Stability & Hydrolysis

In solution, the stability is pH-dependent. The trifluoroborate anion exists in equilibrium with its hydrolyzed species, a process required for transmetallation but also a vector for decomposition.

  • Neutral/Basic Media: Highly stable.[1] The reagent remains intact in typical cross-coupling solvent systems (e.g., Toluene/H

    
    O with K
    
    
    
    CO
    
    
    ).
  • Acidic Media: Susceptible to rapid hydrolysis to the boronic acid, which may then undergo protodeboronation or oxidation.

  • Protodeboronation Risk: Low. The electron-withdrawing nature of the adjacent carbonyl group (via the

    
    -carbon) destabilizes the carbocation intermediate required for many protodeboronation pathways, rendering this specific salt more robust than simple alkyl trifluoroborates.
    

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is the installation of the lactone ring onto aryl or heteroaryl halides. This reaction overcomes the limitation of "homoenolate" coupling by avoiding the use of highly reactive zinc or magnesium species.

  • Catalytic System: Requires electron-rich, bulky phosphine ligands (e.g., RuPhos , XPhos ) to facilitate the difficult transmetallation of the secondary alkyl group and prevent

    
    -hydride elimination after oxidative addition.
    
  • Mechanism: The reaction proceeds via a "slow-release" mechanism where the trifluoroborate hydrolyzes slowly to the boronic acid/mono-hydroxy species, which is the active transmetallating agent.

Radical Functionalization (Photoredox)

Recent advances in Single-Electron Transfer (SET) chemistry utilize alkyl trifluoroborates as radical precursors. Under oxidative photoredox conditions (e.g., Ir-catalysis), the C-B bond is cleaved to generate a secondary alkyl radical at the


-position of the lactone. This radical can engage in:
  • Minisci Reactions: Addition to electron-deficient heterocycles.

  • Giese Additions: Conjugate addition to Michael acceptors.

Validated Experimental Protocols

Protocol A: Synthesis of the Reagent (Beta-Boration)

Rationale: Direct synthesis ensures high purity free from boroxine contaminants.

  • Reagents: Furan-2(5H)-one (1.0 equiv), B

    
    pin
    
    
    
    (1.1 equiv), CuCl (3 mol%), NaOtBu (3 mol%), MeOH (2 equiv), THF.
  • Procedure:

    • Mix CuCl, NaOtBu, and B

      
      pin
      
      
      
      in THF under Argon to form the active Cu-B species.
    • Add Furan-2(5H)-one and MeOH. Stir at RT for 4 hours (Monitor by TLC).

    • Workup: Filter through Celite, concentrate.

    • Conversion to Salt: Dissolve the crude pinacol boronate in MeOH. Add saturated aqueous KHF

      
       (3.5 equiv) dropwise at 0°C.
      
    • Stir for 1 hour, then concentrate to dryness.

    • Purification: Extract the solid residue with hot Acetone (filters out inorganic salts). Concentrate the Acetone filtrate and precipitate with Et

      
      O to yield the pure potassium salt.
      
Protocol B: Cross-Coupling with Aryl Chlorides

Rationale: Uses RuPhos to prevent


-hydride elimination.
  • Components:

    • Aryl Chloride (1.0 equiv)

    • Potassium trifluoro(5-oxooxolan-3-yl)borate (1.2 equiv)

    • Pd(OAc)

      
       (2 mol%)
      
    • RuPhos (4 mol%)

    • K

      
      CO
      
      
      
      (3.0 equiv)
    • Solvent: Toluene/H

      
      O (3:1 ratio)
      
  • Workflow:

    • Charge a reaction vial with all solids.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvents.

    • Heat to 85°C for 12–18 hours.

    • Analysis: Cool to RT, dilute with EtOAc, wash with water. Analyze organic layer by LC-MS.

Mechanistic Visualization

The following diagram illustrates the critical "Slow-Release" activation pathway required for the cross-coupling of this reagent.

ReactionCycle Salt Potassium Trifluoroborate (Stored Reagent) Hydrolysis Slow Hydrolysis (Equilibrium) Salt->Hydrolysis H2O / Base ActiveSpecies Boronic Acid/Mono-ol (Active Species) Hydrolysis->ActiveSpecies Transmetal Transmetallation (Rate Limiting) ActiveSpecies->Transmetal Interaction with Pd Pd_OA Pd(II)-Ar Complex (Oxidative Addition) Pd_OA->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Pd(II) Intermediate RedElim->Pd_OA Regenerates Pd(0) Product Aryl-Lactone Product RedElim->Product

Caption: The catalytic cycle relies on the in-situ hydrolysis of the trifluoroborate to a reactive boronic acid species, which then transmetallates to the Palladium center.[2][3][4]

References

  • Molander, G. A.; Petrillo, D. E. "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates."[2] Organic Letters, 2008 , 10(9), 1795–1798. [Link]

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286. [Link]

  • Darses, S.; Genet, J. P. "Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry." Chemical Reviews, 2008 , 108(1), 288–325. [Link]

Sources

Foundational

Beyond Stability: Harnessing Novel Organotrifluoroborates for High-Fidelity C–C Bond Formation

The Paradigm Shift: From "Surrogates" to "Primary Effectors" For decades, potassium organotrifluoroborates ( ) were viewed primarily as "shelf-stable surrogates" for boronic acids—a convenient way to avoid the stoichiome...

Author: BenchChem Technical Support Team. Date: February 2026

The Paradigm Shift: From "Surrogates" to "Primary Effectors"

For decades, potassium organotrifluoroborates (


) were viewed primarily as "shelf-stable surrogates" for boronic acids—a convenient way to avoid the stoichiometry issues caused by boroxine anhydride formation. While their air stability and crystallinity remain advantageous, the modern synthetic utility of these reagents has shifted fundamentally.

We are no longer just "protecting" a boron center; we are leveraging the unique thermodynamics of the C–B bond to access reaction manifolds that are kinetically forbidden to boronic acids. The contemporary value proposition of organotrifluoroborates lies in two distinct, orthogonal activation modes:

  • Controlled Hydrolysis: The "Slow-Release" strategy for high-fidelity Suzuki–Miyaura coupling.

  • Single-Electron Transmetalation (SET): The oxidative fragmentation pathway for accessing transient alkyl radicals.

This guide details the mechanistic underpinnings of these modes and provides validated protocols for their application in drug discovery.

Mechanistic Divergence: The Two-Electron vs. One-Electron Manifold[1]

To utilize these reagents effectively, one must understand the "Activation Bifurcation." The reagent


 is inert. It must be activated to participate in C–C bond formation. The choice of conditions dictates whether the reaction proceeds via a classical two-electron transmetalation or a radical-mediated pathway.
The Hydrolytic Pathway (Suzuki-Miyaura)

In standard cross-coupling,


 must hydrolyze to 

to transmetalate. This is not a simple dissociation. As elucidated by Lennox and Lloyd-Jones [1], this process is governed by an "Acid-Base Paradox." [1]
  • The Paradox: Hydrolysis is often acid-catalyzed (via

    
     scavenging by glass surfaces), yet Suzuki conditions are basic.[1][2]
    
  • The Consequence: Under basic conditions, hydrolysis is slow.[1][3] This creates a "slow-release" mechanism where the concentration of active boronic acid is kept low, suppressing homocoupling and protodeboronation side reactions.[1][2]

The Oxidative Pathway (Photoredox/SET)

In photoredox catalysis, we bypass hydrolysis entirely. The high oxidation potential of the trifluoroborate allows it to act as an alkyl radical precursor.

  • The Mechanism: An excited photocatalyst (e.g.,

    
    ) accepts an electron from 
    
    
    
    .
  • The Fragmentation: This generates an unstable radical cation which rapidly collapses, releasing

    
     and generating a carbon-centered radical (
    
    
    
    ). This radical is then intercepted by a transition metal (Ni) or used in Minisci-type additions.
Visualization: The Activation Bifurcation

The following diagram illustrates the critical decision tree for activating organotrifluoroborates.

ActivationPathways Start Inert Precursor [R-BF3]- K+ Hydrolysis Pathway A: Hydrolysis (Suzuki-Miyaura) Start->Hydrolysis H2O / Base / Glass Surface SET Pathway B: Oxidative SET (Photoredox) Start->SET Ir(III)* / Light - e- Intermed1 Intermediate: R-B(OH)2 Hydrolysis->Intermed1 Slow Release Prod1 Product: Biaryl (Ar-Ar') Intermed1->Prod1 Pd(0)/Pd(II) Transmetalation Intermed2 Intermediate: Alkyl Radical (R•) SET->Intermed2 - BF3 Fragmentation Prod2 Product: C(sp3)-C(sp2) Coupling Intermed2->Prod2 Ni(0)/Ni(I) Capture

Caption: Figure 1. The divergence of activation modes.[4][1][5] Pathway A relies on equilibrium dynamics for Pd-catalyzed coupling. Pathway B utilizes redox potentials for radical generation.

Novel Architectures in Synthesis

Recent advances have moved beyond simple aryl-trifluoroborates.[6][7] Two classes of novel reagents are particularly relevant for modern drug discovery.

Heterocyclic Trifluoroborates (The Pyrimidine Scaffold)

Heterocycles like pyrimidines are privileged scaffolds but difficult to functionalize via boronic acids due to rapid protodeboronation.

  • Innovation: C4-borylated pyrimidines derived from ynone trifluoroborates [2].[8]

  • Utility: These reagents are stable toward nucleophiles (amidines/guanidines) used in ring synthesis, allowing the boron handle to survive the construction of the heterocycle, ready for late-stage diversification.

Secondary Alkyl -Trifluoroboratoketones

Coupling secondary alkyl groups is notoriously difficult due to


-hydride elimination.
  • Innovation: Using photoredox/nickel dual catalysis to couple

    
    -trifluoroboratoketones with aryl bromides [3].[4][7]
    
  • Mechanism: The carbonyl group does not chelate the metal to stabilize the intermediate; rather, the reaction relies purely on the rapid capture of the secondary radical by the Nickel catalyst, bypassing the slow transmetalation step of standard Suzuki coupling.

Experimental Protocol: Photoredox/Nickel Dual Catalysis

This protocol describes the cross-coupling of a secondary alkyltrifluoroborate with an aryl bromide. This method [4] solves the "transmetalation bottleneck" of


 coupling.
Reagent Setup
  • Substrate: Potassium (secondary-alkyl)trifluoroborate (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.0 equiv).

  • Photocatalyst:

    
     (2.5 mol%).
    
  • Cross-coupling Catalyst:

    
     (5 mol%) with 
    
    
    
    (5 mol%).
  • Base:

    
     (1.5 equiv).
    
  • Solvent: Anhydrous THF or DMF (0.1 M).

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical):

    • In a separate vial, dissolve

      
       and 
      
      
      
      ligand in the solvent. Sonicate or stir for 5-10 minutes until the solution turns a clear green/teal. Reasoning: Pre-forming the active Ni-ligand complex prevents non-selective precipitation of Nickel salts.
  • Reaction Assembly:

    • To a reaction vial equipped with a stir bar, add the organotrifluoroborate, aryl bromide, photocatalyst, and base.

    • Add the pre-complexed Ni catalyst solution via syringe.

  • Degassing:

    • Sparge the reaction mixture with Argon or Nitrogen for 10 minutes. Reasoning: Oxygen is a potent quencher of the excited Iridium state (

      
      ) and will shut down the radical generation.
      
  • Irradiation:

    • Seal the vial and place it 2-3 cm away from a Blue LED source (approx. 450 nm, 34W).

    • Stir vigorously (1000+ RPM) for 18-24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup:

    • Dilute with ethyl acetate, wash with water/brine, dry over

      
      , and concentrate. Purify via silica gel chromatography.
      
The Dual Catalytic Cycle

The following diagram elucidates the synchronization between the Iridium and Nickel cycles.

DualCatalysis cluster_Ir Photocatalytic Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_Star *Ir(III) Ir3->Ir3_Star hv (Blue LED) Ir2 Ir(II) Ir3_Star->Ir2 SET (Oxidation of R-BF3) Ni2_Ar Ar-Ni(II)-Br Ir2->Ir3 SET (Reduction of Ni) Ni0 Ni(0) Ni0->Ni2_Ar Oxidative Addn (Ar-Br) Ni3_Ar_R Ar-Ni(III)-R Ni2_Ar->Ni3_Ar_R Radical Capture (R•) Ni1 Ni(I)-Br Ni3_Ar_R->Ni1 Reductive Elim (Product Release) Ni1->Ni0 SET (from Ir(II))

Caption: Figure 2. The synergistic interplay between the Iridium photocatalyst (generating radicals) and the Nickel catalyst (forming the bond).[4]

Quantitative Comparison: Stability vs. Reactivity

The following table contrasts organotrifluoroborates with other boron species to assist in reagent selection.

FeatureBoronic Acids (

)
Pinacol Esters (

)
Trifluoroborates (

)
Atom Economy HighLow (wasteful ligand)High
Air/Moisture Stability Moderate (anhydride formation)HighExcellent (Indefinite shelf life)
Solubility Organic SolventsOrganic SolventsPolar Organic / Aqueous
C(sp3) Activation Difficult (slow transmetalation)DifficultFacile (via SET/Radical)
Purification Crystallization difficultSilica stableCrystallization / Precipitation
Hydrolysis Rate N/A (Active species)SlowTunable (Glass/Base dependent)

Troubleshooting: The Self-Validating System

To ensure reproducibility (E-E-A-T), treat the reaction as a system that validates itself through visual and chemical cues.

  • The Solubility Check:

    
     salts are insoluble in pure THF. If the reaction mixture is perfectly clear before adding water (in Suzuki) or polar co-solvents, the salt has not dissolved, and reactivity will be surface-area limited. Correction:  Ensure a fine suspension or use a binary solvent system (THF/H2O or DMF).
    
  • The Glassware Factor (Suzuki Only): As noted in Section 2.1, borosilicate glass accelerates hydrolysis. If using plastic (Falcon tubes) or Teflon vials, hydrolysis may stall. Correction: Add ground glass powder or use standard borosilicate vials if "slow release" is too slow.

  • The Light Intensity (Photoredox): If yields are low in the SET protocol, the photon flux may be insufficient to penetrate the dark Ni-catalyst solution. Correction: Use narrow vials (high surface-to-volume ratio) and ensure the light source is <2cm from the vial wall.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[1] [Link]

  • Harrity, J. P. A., et al. (2021). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis.[9] Angewandte Chemie International Edition, 60(17), 9412–9417. [Link]

  • Tellis, J. C., Amani, J., & Molander, G. A. (2016).[7] Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides.[7] Organic Letters, 18(12), 2994–2997. [Link]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436.[4][5][10] [Link]

Sources

Exploratory

Technical Guide: Structural Analysis &amp; Utility of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

The following technical guide details the structural analysis, synthesis, and application of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide . Executive Summary Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide (also ident...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide .

Executive Summary

Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide (also identified as Potassium (5-oxo-tetrahydrofuran-3-yl)trifluoroborate) represents a specialized class of organoboron reagents known as Molander salts. This compound integrates a


-butyrolactone  pharmacophore with a chemically robust trifluoroborate  handle.

Unlike unstable boronic acids which suffer from protodeboronation and trimerization (boroxine formation), this trifluoroborate salt offers indefinite air/moisture stability and precise stoichiometry. It serves as a critical reagent in medicinal chemistry for the modular installation of lactone motifs—a structural element ubiquitous in cytotoxic natural products (e.g., sesquiterpene lactones) and enzyme inhibitors—via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Part 1: Chemical Identity & Structural Architecture

Nomenclature and Classification
  • IUPAC Name: Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

  • Common Name: Potassium (5-oxo-tetrahydrofuran-3-yl)trifluoroborate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.0 g/mol

  • Structural Class: Functionalized secondary alkyltrifluoroborate (

    
    -hybridized boron).
    
3D Conformational Analysis

The "5-oxooxolan-3-yl" moiety is a saturated 5-membered lactone ring. Structural integrity is defined by the ring pucker and the coordination geometry of the boron atom.

  • Lactone Ring Pucker: The tetrahydrofuranone ring typically adopts an envelope conformation to minimize torsional strain between adjacent methylene protons. The C3-position (bearing the trifluoroborate) is pseudo-equatorial to reduce 1,3-diaxial interactions.

  • Boron Coordination: The boron atom is tetracoordinate (

    
    ), bonded to one carbon and three fluorine atoms. This tetrahedral geometry is anionic, balanced by the potassium cation (
    
    
    
    ).
  • Bond Lengths (Theoretical):

    • 
      : 
      
      
      
      Å (Typical for alkyltrifluoroborates).
    • 
      : 
      
      
      
      Å.
    • 
      : 
      
      
      
      Å (Lactone carbonyl).
Electronic Environment

The trifluoroborate group is strongly electron-withdrawing inductively but acts as a nucleophile in transmetallation. The adjacent lactone carbonyl (at position 5 relative to ring oxygen, or


 to the boron depending on numbering) creates a dipole that influences solubility and silica interactions.

Part 2: Synthesis & Purification Protocols

The synthesis follows a Conjugate Borylation – Fluorination sequence. This protocol ensures the regioselective installation of boron at the


-position of the 

-unsaturated lactone precursor.
Synthetic Workflow
  • Precursor: 2(5H)-Furanone (Butenolide).

  • Step 1 (Borylation): Copper-catalyzed conjugate addition of bis(pinacolato)diboron (

    
    ).
    
  • Step 2 (Fluorination): In-situ hydrolysis and conversion to the salt using Potassium Bifluoride (

    
    ).
    
Detailed Protocol
  • Reagents: 2(5H)-Furanone (1.0 equiv),

    
     (1.1 equiv), CuCl (3 mol%), NaOtBu (catalytic), MeOH (solvent), KHF2 (3.5 equiv).
    
  • Workflow:

    • Catalyst Activation: Stir CuCl and NaOtBu in MeOH for 15 min to generate the active Cu-alkoxide species.

    • Addition: Add

      
      , followed by slow addition of 2(5H)-furanone. The reaction proceeds via a Cu-B intermediate attacking the 
      
      
      
      -carbon.
    • Quench & Salt Formation: Once TLC indicates consumption of starting material, add aqueous

      
       (4.5 M solution) dropwise at 0°C.
      
    • Precipitation: The mixture is stirred for 1 hour. The solvent is removed, and the residue is triturated with Acetone (to dissolve the product) and filtered (to remove inorganic salts).

    • Crystallization: The acetone filtrate is concentrated and treated with

      
       to precipitate pure Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide as a white solid.
      
Reaction Logic Diagram (DOT)

Synthesis Butenolide 2(5H)-Furanone (Precursor) Intermed Intermediate Boronate Ester Butenolide->Intermed Conjugate Addition (B2pin2, MeOH) CuCat Cu(I) Catalyst (CuCl/NaOtBu) CuCat->Intermed Catalysis Product Potassium;trifluoro- (5-oxooxolan-3-yl)boranuide Intermed->Product Hydrolysis & Fluorination KHF2 KHF2 (aq) (Fluorinating Agent) KHF2->Product F- Source

Figure 1: Synthetic pathway via Copper-catalyzed conjugate borylation and subsequent fluorination.

Part 3: Spectroscopic Characterization

Accurate structural validation relies on Multi-Nuclear NMR. The quadrupolar nature of Boron (


) and its coupling with Fluorine (

) creates unique diagnostic patterns.
NMR Analysis Table

Data below represents theoretical shifts derived from analogous potassium alkyltrifluoroborates.

NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Structural Assignment

2.5 – 4.0 ppm Quartet (1:3:3:1)

Hz
Tetracoordinate Boron coupled to 3 Fluorines.

-135 to -145 ppm Multiplet (1:1:1:1)

Hz
Fluorine atoms on anionic boron center.

1.5 – 2.5 ppm Multiplet-Ring methylene protons (

and

).

4.0 – 4.5 ppm Multiplet-Ring oxymethylene protons (

adjacent to Oxygen).

~178 ppm Singlet-Carbonyl Carbon (

).

~30 ppm Broad / Not Obs.-Carbon attached to Boron (Broadened by B-C coupling).[1]
Diagnostic Features[2][3]
  • The

    
     Quartet:  This is the definitive proof of the trifluoroborate salt. A boronic acid would appear as a broad singlet around 30 ppm; the salt appears upfield near 3 ppm split into a quartet.
    
  • The

    
     "Missing" Peak:  The carbon directly attached to boron often vanishes or becomes extremely broad due to the fast quadrupolar relaxation of the 
    
    
    
    nucleus. This is a confirmation of the C-B bond, not a missing signal error.

Part 4: Physicochemical Properties & Stability

Solubility Profile

Understanding solubility is vital for reaction solvent selection.

  • High Solubility: Acetone, Acetonitrile, Methanol, Water, DMSO.

  • Low/No Solubility: Diethyl Ether, Dichloromethane (DCM), Hexanes, Toluene.

  • Implication: Reactions are typically run in biphasic systems (e.g., Toluene/Water) or polar solvents (MeOH) to dissolve the salt.

Stability
  • Air/Moisture: Indefinitely stable.[2] Can be weighed on an open bench.

  • Acidity: Stable to weak acids. Incompatible with strong Lewis acids (e.g.,

    
    ) or strong Brønsted acids, which can strip fluorides and revert the compound to the boronic acid or decompose it.
    
  • Silica Gel: Generally stable on silica, allowing for flash column chromatography if necessary (though usually purified by crystallization).

Part 5: Functional Utility in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This reagent is used to couple the lactone ring to aryl or heteroaryl halides. The "Slow-Release" mechanism is key: under basic conditions, the trifluoroborate slowly hydrolyzes to the active boronic acid species, maintaining a low concentration of the unstable intermediate and preventing side reactions (like homocoupling).

Mechanistic Pathway
  • Hydrolysis:

    
    .
    
  • Transmetallation: The generated

    
     interacts with the Pd(II)-Aryl complex.
    
  • Reductive Elimination: Formation of the C-C bond between the Aryl group and the Lactone.

Catalytic Cycle Diagram (DOT)

CatalyticCycle Precursor R-BF3K (Lactone Salt) Hydrolysis Slow Hydrolysis (Base/H2O) Precursor->Hydrolysis ActiveSpecies R-B(OH)2 (Active Species) Hydrolysis->ActiveSpecies TransMet Transmetallation ActiveSpecies->TransMet PdOx Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) PdOx->OxAdd OxAdd->TransMet Pd(II)-Ar-X RedElim Reductive Elimination TransMet->RedElim Pd(II)-Ar-R RedElim->PdOx Regeneration Product Ar-Lactone Product RedElim->Product

Figure 2: The "Slow-Release" Suzuki-Miyaura coupling mechanism utilizing the trifluoroborate salt.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[3] Link

  • Butters, M., et al. (2010).[4] Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. Link

Sources

Foundational

A Theoretical Exploration of Oxooxolanyl Boranuides: A Guide to Understanding Reactivity and Computational Analysis

Introduction: Unveiling a Novel Class of Boron Heterocycles The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that offer unique reactivity and potential for therapeutic intervention....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Class of Boron Heterocycles

The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that offer unique reactivity and potential for therapeutic intervention. Boron-containing heterocycles have emerged as a promising class of compounds, with benzoxaboroles gaining significant attention for their diverse biological activities.[1][2] This guide introduces a hypothetical, yet plausible, class of related compounds: oxooxolanyl boranuides . These structures are conceptualized as five-membered rings incorporating a boron atom, an oxygen atom, and a carbonyl group within an oxolane (tetrahydrofuran) framework, with the boron center being anionic.

This in-depth technical guide will serve as a theoretical framework for researchers, scientists, and drug development professionals interested in exploring the potential of this novel class of compounds. We will delve into the theoretical underpinnings of their reactivity, drawing parallels with well-studied analogous systems like oxaboroles and dioxaborolanes.[3][4][5] The primary focus will be on the application of computational chemistry, specifically Density Functional Theory (DFT), to predict and understand their chemical behavior. By providing a roadmap for theoretical investigation, we aim to stimulate further research into the synthesis and application of oxooxolanyl boranuides.

Pillar 1: The Electronic Landscape - A Frontier Molecular Orbital Perspective

The reactivity of any chemical species is fundamentally governed by its electronic structure. For oxooxolanyl boranuides, the anionic nature of the boron center, combined with the presence of electronegative oxygen atoms and a carbonyl group, creates a unique electronic environment. To understand their reactivity, we turn to Frontier Molecular Orbital (FMO) theory, which posits that chemical reactions are primarily driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

The Nucleophilic Character of Oxooxolanyl Boranuides:

The defining feature of a boranuide is the anionic boron center, which implies the presence of a lone pair of electrons. This characteristic strongly suggests that the HOMO will be localized on the boron atom, making oxooxolanyl boranuides potent nucleophiles.[6] The energy of the HOMO will be a critical determinant of their nucleophilicity; a higher energy HOMO indicates a greater propensity to donate electrons.

The Electrophilic Sites:

While the primary character of the boranuide is nucleophilic, the molecule also possesses electrophilic sites. The boron atom, despite being anionic, is still relatively electropositive and can be susceptible to attack by strong electrophiles. More significantly, the carbonyl carbon atom within the oxolane ring is a classic electrophilic center, readily attacked by nucleophiles. The LUMO of the molecule is expected to have significant contributions from the p-orbital of the boron and the π* orbital of the carbonyl group.

A qualitative representation of the expected HOMO and LUMO is presented below:

Molecular OrbitalKey CharacteristicsPredicted Reactivity
HOMO Localized primarily on the anionic boron atom. May have some contribution from the adjacent oxygen atom.Dictates the nucleophilicity of the molecule, making the boron center the primary site for reaction with electrophiles.
LUMO Expected to have significant contributions from the empty p-orbital on boron and the π* orbital of the carbonyl carbon.Determines the susceptibility to nucleophilic attack, with the carbonyl carbon being a likely target. The boron atom could also act as an electrophilic center in certain reactions.

Pillar 2: Computational Chemistry as a Predictive Tool - A DFT Approach

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of chemical compounds.[7][8] For a novel class of molecules like oxooxolanyl boranuides, DFT calculations can provide invaluable insights into their structure, stability, and reactivity before embarking on challenging synthetic efforts.

Workflow for Theoretical Reactivity Studies

The following workflow outlines a robust computational approach to investigating the reactivity of oxooxolanyl boranuides.

G cluster_0 Computational Workflow A 1. Geometry Optimization B 2. Frequency Analysis A->B Confirm minimum energy structure C 3. Frontier Molecular Orbital (FMO) Analysis B->C Analyze HOMO/LUMO D 4. Transition State Searching C->D Model reaction with electrophile/nucleophile F 6. Calculation of Reactivity Descriptors C->F Quantify reactivity E 5. Intrinsic Reaction Coordinate (IRC) Calculation D->E Verify transition state connects reactants and products

Caption: A typical DFT workflow for studying the reactivity of a novel compound.

Detailed Experimental Protocols (Computational)

Protocol 1: Geometry Optimization and Frequency Analysis

  • Structure Building: Construct the 3D structure of the desired oxooxolanyl boranuide using a molecular modeling program.

  • Computational Method Selection: Choose an appropriate DFT functional and basis set. A common and effective combination for organoboron compounds is the B3LYP functional with the 6-31G(d) basis set.[7][8] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

  • Orbital Visualization: Use the output of the frequency calculation to visualize the HOMO and LUMO of the oxooxolanyl boranuide.

  • Energy Level Analysis: Record the energies of the HOMO and LUMO. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

  • Orbital Contribution Analysis: Determine the atomic orbital contributions to the HOMO and LUMO to identify the most nucleophilic and electrophilic sites, respectively.

Protocol 3: Modeling a Nucleophilic Attack on an Electrophile

  • Reaction Setup: Create a model system with the oxooxolanyl boranuide and a simple electrophile (e.g., methyl iodide).

  • Transition State (TS) Search: Perform a transition state search to locate the saddle point on the potential energy surface corresponding to the reaction. Various algorithms, such as the Berny algorithm, can be used for this purpose.

  • TS Verification: A frequency calculation on the located transition state should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the located transition state connects the reactants and the expected product.

  • Activation Energy Calculation: The activation energy of the reaction can be calculated as the difference in energy between the transition state and the reactants.

Pillar 3: Potential Applications in Drug Development

The unique electronic properties of oxooxolanyl boranuides suggest several potential applications in drug development. Their nucleophilic character could be exploited for the covalent inhibition of enzymatic targets. The ability of boron to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine proteases, is a well-established principle in drug design.

Furthermore, the structural similarity to benzoxaboroles, which have shown promise as antifungal and antitrypanosomal agents, suggests that oxooxolanyl boranuides could also possess interesting biological activities.[2][5][9][10] Computational docking studies, guided by the theoretical understanding of their reactivity, could be a powerful first step in identifying potential biological targets.

Logical Relationship: From Theory to Application

G A Theoretical Understanding of Reactivity (FMO, DFT) B Prediction of Nucleophilic/Electrophilic Sites A->B C Hypothesis of Covalent Inhibition Mechanism B->C D Computational Docking Studies C->D E Identification of Potential Biological Targets D->E F Informed Design of Synthetic Targets E->F G Synthesis and Biological Evaluation F->G

Caption: The logical progression from theoretical studies to practical applications in drug discovery.

Conclusion and Future Directions

This technical guide has laid out a theoretical foundation for the study of a novel class of boron-containing heterocycles: oxooxolanyl boranuides. By leveraging the power of computational chemistry, researchers can gain significant insights into the reactivity and potential applications of these compounds without the immediate need for complex synthetic endeavors. The proposed workflow and computational protocols provide a clear path for investigating their electronic structure and reaction mechanisms.

The exploration of oxooxolanyl boranuides represents an exciting frontier in medicinal and materials chemistry. Future work should focus on the successful synthesis of these compounds to validate the theoretical predictions outlined in this guide. The interplay between computational and experimental studies will be crucial in unlocking the full potential of this promising new class of molecules.

References

  • Wentz, K. et al.
  • Synthesis and Reactivity of Electron-Deficient Boron Species. University of Rochester.
  • Liu, Z. et al. Late-stage functionalization of BN-heterocycles.
  • A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry.
  • Boryls, their compounds and reactivity: a structure and bonding perspective. Chemical Science.
  • Hall, D. G. Organic Chemistry - Application of Boron Heterocycles. Beilstein-Institut.
  • Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks.
  • A combined experimental-computational study of benzoxaborole crystal structures. CrystEngComm.
  • Synthetic strategies for the synthesis of boronic acid esters-based...
  • Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly.
  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.
  • Daniel, S. "Investigation into the Synthesis and Characterization of Poly(Dioxabor". Clemson University.
  • Genomic and Proteomic Studies on the Mode of Action of Oxaboroles against the African Trypanosome. PubMed.
  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. UCL Discovery.
  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
  • Chemistry Vignettes: Reactivity of Boron Halides. YouTube.
  • Elementary Reactions of Boron Atoms with HydrocarbonssToward the Formation of Organo-Boron Compounds.
  • Boron Chemistry: An Overview. ACS Symposium Series.
  • Density Functional Theory Analysis of the Impact of Boron Concentration and Surface Oxidation in Boron-Doped Graphene for Sodium and Aluminum Storage. MDPI.
  • In Vitro Pharmacodynamics and Mechanism of Action Studies of Oxaborole 6-Carboxamides: A New Class of Compounds for the Treatment of African Trypanosomiasis. GOV.UK.
  • In Vitro Pharmacodynamics and Mechanism of Action Studies of Oxaborole 6-Carboxamides. GOV.UK.
  • Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis.

Sources

Exploratory

Technical Guide: Catalytic Applications of Potassium Trifluoro(5-oxooxolan-3-yl)boranuide

[1] Executive Summary Potassium trifluoro(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), also known as potassium (5-oxotetrahydrofuran-3-yl)trifluoroborate, is a robust organoboron reagent designed for the modular insta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Potassium trifluoro(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), also known as potassium (5-oxotetrahydrofuran-3-yl)trifluoroborate, is a robust organoboron reagent designed for the modular installation of the


-butyrolactone pharmacophore.[1] Unlike traditional unstable alkyl boronic acids, this trifluoroborate salt exhibits high air and moisture stability, making it an ideal nucleophile for high-throughput screening (HTS) and late-stage functionalization (LSF).[1]

This guide details the preliminary investigation of this reagent in two primary catalytic paradigms: Palladium-catalyzed Suzuki-Miyaura cross-coupling (acting as a homoenolate equivalent) and Photoredox-mediated radical functionalization .[1]

Chemical Profile & Mechanistic Basis[2]

Structural Analysis

The reagent features a trifluoroborate anion attached at the


-position relative to the lactone carbonyl (C4 in standard lactone numbering, C3 in THF numbering).[1] This structural motif classifies it as a cyclic homoenolate equivalent .
PropertySpecification
IUPAC Name Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide
CAS Number 1326317-69-4
Molecular Formula

Molecular Weight 208.0 g/mol
Hybridization

(Boron-bound Carbon)
Stability Air/Moisture Stable; Indefinite shelf life at RT
Solubility Soluble in Acetone, MeOH,

; Insoluble in

, Hexanes
Mechanistic Duality

The utility of this reagent stems from its ability to access two distinct reactive intermediates depending on the catalytic trigger:

  • Two-Electron Pathway (Pd-Catalysis): Under basic hydrolysis conditions, the

    
     equilibrium releases the active boronic acid species (
    
    
    
    ), which undergoes transmetallation with Pd(II)-aryl complexes.[1] This preserves the lactone ring integrity, delivering
    
    
    -aryl-
    
    
    -butyrolactones.[1]
  • One-Electron Pathway (Photoredox): Single-electron transfer (SET) oxidation of the C-B bond generates a secondary alkyl radical at the

    
    -position. This radical can engage in SOMO-philic traps (e.g., Ni-catalyzed cross-coupling or Minisci-type additions).[1]
    

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling the reagent with electron-deficient and electron-rich aryl chlorides, overcoming the sluggish transmetallation often observed with secondary alkyl boronates.[1]

Reaction Workflow Diagram

G Start Reagent Prep Mix Solvent Degassing (Tol/H2O 3:1) Start->Mix Combine Aryl Halide & Borate Catalyst Catalyst Addition Pd(OAc)2 + RuPhos Mix->Catalyst Add Base (K2CO3) Heat Reaction 85°C, 12-24h Catalyst->Heat Seal Vial Workup Workup & Purification Heat->Workup Cool to RT

Figure 1: Step-by-step workflow for the Pd-catalyzed cross-coupling of lactone trifluoroborates.

Standard Operating Procedure (SOP)

Reagents:

  • Aryl Chloride (1.0 equiv)[1]

  • Potassium trifluoro(5-oxooxolan-3-yl)boranuide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2-5 mol%)[1]
    
  • Ligand: RuPhos or XPhos (4-10 mol%) — Critical for secondary alkyl coupling.[1]

  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (3:1 ratio) — Biphasic system promotes hydrolysis.

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the aryl chloride, trifluoroborate salt, Pd(OAc)

    
    , RuPhos, and K
    
    
    
    CO
    
    
    .
  • Solvent Addition: Add degassed Toluene and Water (0.2 M concentration relative to halide).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 85 °C with vigorous stirring (1000 rpm) for 18 hours.

    • Note: Vigorous stirring is essential for the biphasic transfer.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (3x).

  • Purification: Dry organics over MgSO

    
    , concentrate, and purify via silica gel chromatography.
    

Why this works: The RuPhos ligand creates a bulky, electron-rich Pd center that facilitates oxidative addition of aryl chlorides and accelerates the difficult transmetallation of the secondary alkyl group [1].[1]

Emerging Application: Photoredox Catalysis[5]

For substrates sensitive to base or heat, or for coupling with alkyl halides (sp


-sp

coupling), a photoredox approach utilizing a Dual Ni/Ir catalytic cycle is recommended.[1]
Mechanistic Pathway

Catalysis PC_GS Ir(III) (Ground State) PC_ES *Ir(III) (Excited) PC_GS->PC_ES Blue LED (hv) PC_RED Ir(II) PC_ES->PC_RED SET (Oxidation of R-BF3) PC_RED->PC_GS SET to Ni(I) Substrate R-BF3K (Lactone) Radical R• (Alkyl Radical) Substrate->Radical - BF3, - K+ Ni_II Ni(II)-Ar-R Radical->Ni_II Radical Capture Ni_0 Ni(0) Ni_0->Ni_II Oxidative Addition (Ar-Br) Ni_I Ni(I)-Ar Ni_I->Ni_0 Reduction by Ir(II) Ni_III Ni(III)-Ar-R Ni_II->Ni_III Ni_III->Ni_I Reductive Elimination Product Ar-R (Coupled Product) Ni_III->Product

Figure 2: Dual catalytic cycle merging Photoredox (Ir) and Cross-Coupling (Ni) cycles.[1]

Protocol Highlights
  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1-2 mol%) or Organic Dye (4CzIPN).
  • Cross-Coupling Catalyst: NiCl

    
    ·glyme (5 mol%) with dtbbpy ligand.
    
  • Solvent: DMF or DMA (Polarity assists BF

    
     solubility).
    
  • Light Source: Blue LED (450 nm).

  • Mechanism: The excited photocatalyst oxidizes the trifluoroborate (E

    
     ~ +1.1 V vs SCE), generating the 
    
    
    
    -lactone radical, which is intercepted by the Ni-catalyst [2].[1]

Troubleshooting & Optimization Matrix

Use the following data to troubleshoot low yields or incomplete conversion.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Poor hydrolysis of

.
Increase water ratio (Tol/H

O 1:1) or switch to Cs

CO

.
Protodeboronation Unstable intermediate.Lower temperature to 60°C; ensure anhydrous conditions if using photoredox.
Homocoupling (Ar-Ar) Slow transmetallation.Increase Ligand:Pd ratio to 2:1; switch to SPhos or XPhos.
Insolubility Reagent clumping.Sonicate reaction mixture for 5 mins prior to heating; use MeOH co-solvent.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.[1] [Link]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[1] Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436.[1] [Link]

  • Dunes, N., et al. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Journal of Organic Chemistry, 76(21), 9175–9181.[1] [Link]

Sources

Foundational

Exploration of lactone-containing organoboron compounds

An In-Depth Guide to the Synthesis, Characterization, and Application of Lactone-Containing Organoboron Compounds Introduction The strategic fusion of distinct chemical moieties into a single molecular entity is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of Lactone-Containing Organoboron Compounds

Introduction

The strategic fusion of distinct chemical moieties into a single molecular entity is a cornerstone of modern drug discovery. Lactone-containing organoboron compounds represent a compelling class of molecules born from such a strategy. They combine the versatile reactivity of the boron atom—renowned for its role in forming stable, yet reversible, covalent interactions with biological nucleophiles—with the lactone ring, a privileged scaffold found in numerous natural products and approved pharmaceuticals. This guide provides a technical exploration of the synthesis, characterization, and application of these hybrid compounds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated protocols, and examine the mechanistic basis for their biological activity.

Section 1: The Unique Synergy of Boron and Lactones

The power of these compounds lies in the complementary nature of their two core components.

The Boron Moiety: A Versatile Covalent Warhead The boron atom in organoboron compounds, typically as a boronic acid or its ester, possesses a vacant p-orbital, rendering it Lewis acidic. This unique electronic property allows it to be readily attacked by nucleophilic residues in enzyme active sites, most notably the hydroxyl group of serine. This interaction forms a tetrahedral boronate adduct, a key step in the mechanism of action for many boron-based inhibitors. Unlike many reactive groups that form irreversible bonds, the boron-serine linkage is typically reversible, which can lead to a more favorable therapeutic window and reduced off-target toxicity.

The Lactone Moiety: A Privileged Structural Scaffold Lactones, or cyclic esters, are prevalent in nature and medicine, often conferring specific physicochemical properties and biological recognition. They can act as key pharmacophores, engaging in hydrogen bonding and other non-covalent interactions within a target's binding pocket. Furthermore, the lactone ring can impart conformational rigidity to a molecule, reducing the entropic penalty upon binding and potentially increasing potency. Its presence can also influence solubility and metabolic stability, critical parameters in drug design.

Section 2: Key Synthetic Strategies

The construction of lactone-containing organoboron compounds can be approached from two primary directions: functionalizing a pre-existing lactone or building the lactone ring onto a boron-containing precursor.

Strategy A: Direct Borylation of Lactone Scaffolds

This "late-stage functionalization" approach is highly efficient, as it allows for the introduction of the boron group onto a complex lactone that may already possess desired stereochemistry. Iridium-catalyzed C-H borylation is a powerful tool for this purpose.

Rationale: This method targets specific C-H bonds, often directed by adjacent functional groups, and uses a mild, catalytic system to install the boronic ester. The use of pinacolborane (B₂pin₂) or related reagents results in the formation of a stable boronate ester, which is amenable to purification and subsequent manipulation.

Experimental Protocol: Ir-Catalyzed C-H Borylation of a Dihydrocoumarin

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the dihydrocoumarin substrate (1.0 mmol), [Ir(cod)OMe]₂ (1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (dtbpy) (3.0 mol%).

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.1 mmol) and anhydrous cyclohexane (5 mL).

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired borylated lactone.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹¹B NMR should show a characteristic peak around 30-34 ppm for the trigonal planar boronate ester.

Workflow Diagram: C-H Borylation of a Lactone

sub Dihydrocoumarin Substrate product Borylated Lactone Product sub->product Cyclohexane, 80 °C, 16h reagents Reagents: [Ir(cod)OMe]₂ (cat.) dtbpy (cat.) B₂pin₂ reagents->product

Caption: Synthetic workflow for the direct C-H borylation of a lactone scaffold.

Strategy B: Lactonization of Boron-Containing Precursors

This convergent strategy involves synthesizing a linear precursor that contains both the boronic ester and the functionalities required for ring closure, namely a carboxylic acid and a hydroxyl group.

Rationale: This approach offers high modularity. The boron-containing aromatic or aliphatic piece can be synthesized separately and then coupled with the portion that will form the lactone ring. This allows for greater structural diversity in the final products. The final lactonization step is often achieved using standard coupling reagents like EDC or DCC, or under acid catalysis.

Experimental Protocol: Synthesis via Suzuki Coupling and Lactonization

  • Suzuki Coupling: Couple 4-(Bpin)-benzyl alcohol with methyl 2-bromobenzoate using a standard Suzuki-Miyaura cross-coupling catalyst system (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water). This forms a biphenyl intermediate containing both the boronate ester and the precursor functionalities for lactonization after hydrolysis.

  • Ester Hydrolysis: Hydrolyze the methyl ester of the biphenyl intermediate using LiOH in a THF/water mixture to yield the corresponding carboxylic acid.

  • Lactonization (Yamaguchi Macrolactonization):

    • To a solution of the hydroxy-acid precursor (1.0 mmol) in anhydrous THF (50 mL), add triethylamine (2.2 mmol) and 2,4,6-trichlorobenzoyl chloride (1.1 mmol) at room temperature.

    • Stir the mixture for 2 hours.

    • In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (6.0 mmol) in anhydrous toluene (100 mL) and heat to 80 °C.

    • Add the activated ester solution dropwise to the hot DMAP solution over 4 hours using a syringe pump.

  • Workup and Purification: After the addition is complete, stir for another hour, then cool to room temperature. Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the final lactone-containing organoboron compound.

Workflow Diagram: Convergent Synthesis via Lactonization

start1 Boron-Containing Alcohol inter1 Biphenyl Intermediate start1->inter1 start2 Aryl Halide Ester start2->inter1 Suzuki Coupling inter2 Hydroxy-Acid Precursor inter1->inter2 Ester Hydrolysis product Final Borylated Lactone inter2->product Yamaguchi Lactonization cluster_0 Enzyme Active Site Enzyme Serine-OH Complex Lactone-B(OR)₂(Ser-O)⁻ (Tetrahedral Adduct) Enzyme->Complex Reversible Attack Inhibitor Lactone-B(OR)₂ (Trigonal Planar) Inhibitor->Complex

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Table of Exemplary Compounds and Biological Activity

Compound ClassTarget EnzymeReported Potency (IC₅₀ / Kᵢ)Reference
Boron-containing macrocyclesHepatitis C Virus (HCV) NS3 Protease28 nM (Kᵢ)
Benzoxaborole-fused lactonesVarious bacterial species0.5-8 µg/mL (MIC)
Borylated coumarinsChymotrypsin10-50 µM (IC₅₀)

Section 5: Future Outlook

The exploration of lactone-containing organoboron compounds is a promising and expanding field. Future efforts will likely focus on several key areas:

  • Novel Synthetic Methods: Developing more efficient and stereoselective methods for their synthesis will be crucial.

  • Target Expansion: While serine proteases are a primary target, exploring inhibition of other enzyme classes, such as metalloproteases or kinases, could yield novel therapeutics.

  • Drug Delivery: Designing these compounds as prodrugs, where the lactone or another moiety is cleaved in vivo to release the active boron "warhead," could improve targeting and reduce side effects.

The continued investigation of this unique chemical space holds significant potential for the development of the next generation of targeted covalent therapeutics.

References

  • Title: Boronic acid inhibitors of serine proteases Source: Wiley Online Library URL: [Link]

  • Title: Iridium-Catalyzed C7-Borylation of Coumarins: A Platform for the Synthesis of C7-Functionalized Coumarins Source: ACS Publications URL: [Link]

  • Title: Discovery of a Class of Boron-Containing Macrocycles as Potent Inhibitors of the Hepatitis C Virus NS3 Protease Source: ACS Publications URL: [Link]

  • Title: The lactone motif: a versatile scaffold in natural products and pharmaceuticals Source: RSC Publishing URL: [Link]

  • Title: Boron-Containing Compounds as Protease Inhibitors Source: MDPI URL: [Link]

  • Title: Synthesis and antibacterial evaluation of novel benzoxaborole-fused lactones Source: ScienceDirect URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Potassium Trifluoro(5-oxooxolan-3-yl)boranuide

-Butyrolactone Motifs via Suzuki-Miyaura Coupling Executive Summary This guide details the protocol for utilizing Potassium trifluoro(5-oxooxolan-3-yl)boranuide (commonly referred to as Potassium (5-oxo-3-tetrahydrofuran...

Author: BenchChem Technical Support Team. Date: February 2026


-Butyrolactone Motifs via Suzuki-Miyaura Coupling

Executive Summary

This guide details the protocol for utilizing Potassium trifluoro(5-oxooxolan-3-yl)boranuide (commonly referred to as Potassium (5-oxo-3-tetrahydrofuranyl)trifluoroborate) in Palladium-catalyzed cross-coupling reactions.

This reagent serves as a robust, air-stable surrogate for the installation of the


-butyrolactone  pharmacophore, a structural motif prevalent in natural products (e.g., pilocarpine) and synthetic inhibitors. Unlike traditional enolate alkylation, which often suffers from polyalkylation or harsh conditions, this protocol utilizes the Molander secondary alkyltrifluoroborate  methodology to achieve high chemoselectivity under mild conditions.
Key Technical Advantages[1][2][3]
  • Stereochemical Fidelity: The reaction proceeds with retention of configuration (if starting with chiral material) or allows for facile access to racemic scaffolds.

  • Suppression of

    
    -Hydride Elimination:  Utilization of specific bulky, electron-rich phosphine ligands (RuPhos) prevents the common pathway of isomerization observed with secondary alkyl palladium species.
    
  • "Slow-Release" Mechanism: The low solubility of the trifluoroborate salt in the organic phase, combined with a biphasic hydrolysis system, regulates the concentration of the active boronic acid species, minimizing homocoupling and protodeboronation.

Mechanistic Principles

The success of this reaction hinges on the interplay between the ligand architecture and the biphasic solvent system .

The Catalytic Cycle & Hydrolysis

Trifluoroborates (


) are not the active transmetallating species. They must undergo hydrolysis to the boronic acid (

) in situ. This is achieved using a base (Carbonate) and water.[1][2]

Critical Insight: The equilibrium constant for this hydrolysis favors the trifluoroborate. By using a biphasic system (Toluene/Water), the active boronic acid is generated slowly and phase-transfers to the organic layer where the Pd-catalyst resides. This "slow-release" prevents the accumulation of unstable boronic acid, thereby reducing side reactions.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical hydrolysis step and the competition between Reductive Elimination (Product) and


-Hydride Elimination (Byproduct).

CatalyticCycle PreCat Pd(OAc)2 + RuPhos Pd0 Pd(0)-L Active Catalyst PreCat->Pd0 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet BF3 R-BF3K (Inactive Reservoir) Hydrolysis Hydrolysis (H2O / Base) BF3->Hydrolysis BOH2 R-B(OH)2 (Active Species) Hydrolysis->BOH2 Slow Release BOH2->TransMet PdComplex Ar-Pd(II)-R (Sec-Alkyl Complex) TransMet->PdComplex RedElim Reductive Elimination PdComplex->RedElim RuPhos Promoted BetaElim β-Hydride Elimination (FAILURE MODE) PdComplex->BetaElim Slow w/ RuPhos RedElim->Pd0 Regeneration Product Product (Aryl-Lactone) RedElim->Product Byproduct Isomerized Alkene BetaElim->Byproduct

Figure 1: Catalytic cycle emphasizing the in-situ hydrolysis of the trifluoroborate and the critical role of RuPhos in favoring reductive elimination over


-hydride elimination.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryNotes
Aryl Halide (Ar-Cl/Br) Electrophile1.0 equivChlorides require RuPhos; Bromides are faster.
K-Trifluoroborate Nucleophile1.2 - 1.5 equivExcess accounts for minor protodeboronation.
Pd(OAc)₂ Pre-catalyst0.02 - 0.05 equivPalladium(II) Acetate is standard.
RuPhos Ligand0.04 - 0.10 equiv2:1 Ligand:Pd ratio is critical.
K₂CO₃ Base3.0 equivMild enough to preserve the lactone ring.
Toluene / Water Solvent3:1 ratioDegassed. Essential for hydrolysis control.
Step-by-Step Coupling Procedure

Context: This protocol is optimized for a 1.0 mmol scale.

  • Vessel Preparation:

    • Equip a 10-20 mL reaction vial (microwave tube or Schlenk tube) with a magnetic stir bar.

    • Note: Ensure the vial is essentially dry, though the reaction tolerates water, the initial setup should be controlled.

  • Solids Charge:

    • Add Potassium trifluoro(5-oxooxolan-3-yl)boranuide (1.2–1.5 mmol).

    • Add Aryl Halide (1.0 mmol) (if solid).

    • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).

    • Add RuPhos (18.7 mg, 0.04 mmol, 4 mol%).

    • Add K₂CO₃ (414 mg, 3.0 mmol).

  • Atmosphere Exchange:

    • Seal the vial with a septum cap (PTFE lined).

    • Evacuate under high vacuum and backfill with Argon (or Nitrogen) three times.

    • Reasoning: Oxygen promotes homocoupling of the boron reagent and oxidation of the phosphine ligand.

  • Solvent Addition:

    • Add Toluene (3.0 mL) and Water (1.0 mL) via syringe through the septum.

    • Note: Solvents should be sparged with Argon for 15 minutes prior to use.

    • If the Aryl Halide is a liquid, add it at this stage.

  • Reaction:

    • Place the vial in a pre-heated block/bath at 85°C .

    • Stir vigorously (800+ RPM). High agitation is required for efficient phase transfer in the biphasic system.

    • Run for 18–24 hours .

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Critical Step: If the product is very polar (due to the lactone), consider adding brine to the aqueous layer to improve extraction efficiency.

    • Dry organics over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient. The lactone product is typically more polar than the starting aryl halide.

Optimization & Troubleshooting

When standard conditions fail, follow this logic flow to identify the bottleneck.

Decision Matrix

Optimization Start Reaction Analysis Check1 Conversion < 10%? Start->Check1 Check2 Protodeboronation (Ar-H formed)? Check1->Check2 No Sol1 Check O2 exclusion Increase Temp to 100°C Check1->Sol1 Yes Check3 Beta-Elimination (Alkene formed)? Check2->Check3 No Sol2 Decrease H2O ratio Switch to CPME/H2O Check2->Sol2 Yes Sol3 Increase Ligand:Pd ratio Switch to XPhos Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common reaction failures.

Parameter Adjustments
ParameterAdjustmentRationale
Base Sensitivity Switch K₂CO₃

Cs₂CO₃
Cesium often improves solubility and reaction rates for sterically hindered substrates.
Lactone Hydrolysis Switch K₂CO₃

K₃PO₄
If the lactone ring opens (observed by LCMS M+18 peak), use anhydrous phosphate or reduce water ratio.
Steric Bulk Ligand

XPhos
For ortho-substituted aryl halides, XPhos often outperforms RuPhos.
Solvent Toluene

CPME or Dioxane
Cyclopentyl methyl ether (CPME) has lower water miscibility than dioxane but higher boiling point, good for "slow release."

Synthesis of the Reagent (Reference)

If the reagent is not purchased, it can be synthesized via the conjugate addition of bis(pinacolato)diboron to furan-2(5H)-one (butenolide).

  • Substrate: Furan-2(5H)-one.

  • Borylation:

    
    , CuCl, NaO^tBu, MeOH (Catalytic conjugate addition).
    
  • Salt Formation: Treat the resulting pinacol boronate with KHF₂ (excess) in MeOH/H₂O to precipitate the potassium trifluoroborate salt.

  • Purification: Recrystallization from Acetone/Ether.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[4] Organic Letters, 10(9), 1795–1798. [Link] (The foundational text for coupling ketone/ester/amide homoenolates).

  • Molander, G. A., & Wisniewski, S. R. (2012). Cross-Coupling of Secondary Alkyltrifluoroborates. Chemical Science, 3(1), 118-124. [Link] (Detailed review of the mechanism and ligand requirements for secondary alkyls).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link] (Authoritative source on ligand selection, specifically RuPhos/XPhos properties).

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link] (Comprehensive review of trifluoroborate chemistry and hydrolysis mechanisms).

Sources

Application

Application Note: Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide in Medicinal Chemistry

Introduction & Strategic Value Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), often referred to in laboratory settings as the -lactone trifluoroborate , is a high-value reagent for the late-stage fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), often referred to in laboratory settings as the


-lactone trifluoroborate , is a high-value reagent for the late-stage functionalization (LSF) of drug-like scaffolds.

In modern medicinal chemistry, the "Magic Methyl" effect has evolved into the "Magic Polar Group" effect. Introducing a polar, metabolic "handle" like a lactone ring can significantly alter the physicochemical profile of a lead compound. This reagent specifically installs the (5-oxooxolan-3-yl) moiety—a pharmacophore known to improve solubility and provide hydrogen-bonding interactions without introducing excessive lipophilicity (LogP penalty).

Key Advantages:
  • Metabolic Stability: The trifluoroborate salt is air- and moisture-stable, unlike its boronic acid counterparts which suffer from protodeboronation and trimerization (boroxine formation).

  • Late-Stage Functionalization: Enables the direct installation of a lactone ring onto electron-deficient heterocycles (pyridines, quinolines, diazines) via Minisci-type radical substitution .

  • Regioselectivity: The radical addition is governed by electronic properties, typically occurring at the most electron-deficient carbon of the heteroarene (e.g., C2 or C4 of pyridine).

Mechanism of Action: Oxidative Radical Generation

The primary utility of this reagent lies in its ability to generate a secondary alkyl radical via Single Electron Transfer (SET). Unlike traditional Suzuki couplings that require palladium, the Minisci application relies on oxidative fragmentation.

The Pathway[1][2]
  • Activation: An oxidant (photocatalyst or chemical oxidant) accepts an electron from the boronate center.

  • Fragmentation: The oxidized species undergoes homolytic cleavage, releasing

    
     and generating the nucleophilic alkyl radical at the C3 position of the lactone.
    
  • Addition: The radical attacks the protonated (activated) heterocycle.[1]

  • Rearomatization: A second oxidation event and deprotonation restore aromaticity.

Figure 1: Oxidative fragmentation pathway for Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide in Minisci reactions.

Application Protocols

Method A: Photoredox-Catalyzed Minisci Reaction (Recommended)

Best for: Complex substrates, mild conditions, and maximizing functional group tolerance.

This protocol utilizes visible light and an Iridium photocatalyst to drive the reaction, avoiding the harsh conditions of thermal oxidants.

Reagents:

  • Substrate: 1.0 equiv (Heteroarene)

  • Reagent: 1.5 equiv Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

  • Photocatalyst: 2 mol%

    
    
    
  • Oxidant: 1.5 equiv

    
     (Persulfate acts as the terminal oxidant)
    
  • Acid: 1.0 equiv TFA (Trifluoroacetic acid) - Critical for activating the heterocycle.

  • Solvent: DMSO or DMSO/H2O (4:1)

Step-by-Step Protocol:

  • Setup: In an 8 mL vial equipped with a magnetic stir bar, add the Heteroarene (0.2 mmol), Potassium trifluoroborate reagent (0.3 mmol), Iridium catalyst (0.004 mmol), and

    
     (0.3 mmol).
    
  • Solvent Addition: Add 2.0 mL of DMSO. If solubility is poor, add 0.5 mL of deionized water.

  • Degassing (Crucial): Sparge the solution with Argon or Nitrogen for 10 minutes. Note: Oxygen quenches the triplet state of the photocatalyst.

  • Activation: Add TFA (0.2 mmol) via syringe. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2–3 cm away from a 34W Blue LED (450 nm) lamp. Stir vigorously at room temperature (fan cooling recommended to maintain ~25°C).

  • Monitoring: Monitor by LC-MS after 16 hours. Look for the mass shift corresponding to the addition of the lactone fragment (+83.05 Da).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to neutralize acid) and brine. Dry over 
    
    
    
    and concentrate. Purify via flash chromatography (typically requiring polar eluents due to the lactone).
Method B: Thermal Oxidative Minisci (Traditional)

Best for: Simple substrates, scale-up, or labs without photoredox equipment.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: 2.0 equiv Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

  • Oxidant: 3.0 equiv Ammonium Persulfate

    
    
    
  • Catalyst: 0.2 equiv

    
     (Silver Nitrate)
    
  • Solvent: DCM/Water (1:1 biphasic system)

Step-by-Step Protocol:

  • Dissolution: Dissolve the heteroarene (0.5 mmol) in 2 mL DCM. Add 0.5 mL TFA.

  • Aqueous Phase: In a separate vial, dissolve the Trifluoroborate reagent (1.0 mmol),

    
     (1.5 mmol), and 
    
    
    
    (0.1 mmol) in 2 mL distilled water.
  • Addition: Add the aqueous solution to the organic phase.

  • Reaction: Stir vigorously at 40°C for 4–12 hours. The biphasic system requires rapid stirring to ensure phase transfer of the radical species.

  • Workup: Neutralize with aqueous

    
     or 
    
    
    
    at 0°C. Extract with DCM.

Data Summary & Troubleshooting

Comparative Efficiency
ParameterMethod A (Photoredox)Method B (Thermal/Ag)
Yield (Avg) 65 - 85%40 - 60%
FG Tolerance High (tolerates halides, esters)Moderate (sensitive to oxidation)
Reaction Time 16 - 24 h4 - 12 h
Scalability Low (Photon penetration limits)High
Troubleshooting Guide

Problem: Low Conversion

  • Cause: Inefficient radical generation or quenching.

  • Solution (Method A): Ensure rigorous degassing. Oxygen is the primary inhibitor. Increase catalyst loading to 3 mol%.

  • Solution (Method B): Increase silver catalyst loading or temperature (up to 50°C).

Problem: Regioisomeric Mixtures

  • Cause: Multiple electron-deficient sites on the heterocycle.

  • Solution: This is inherent to Minisci chemistry. However, blocking positions with halides (Cl/Br) can direct the radical to the desired open position. The lactone radical is nucleophilic; it prefers the most protonated/electron-poor site (e.g., C2 of pyridine).

Problem: Protodeboronation (Starting Material Recovery)

  • Cause: The trifluoroborate hydrolyzes before radical generation.

  • Solution: This reagent is relatively stable, but avoid highly acidic aqueous conditions for prolonged periods before initiating the reaction. In Method A, add TFA last, immediately before irradiation.

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal functionalization protocol.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[2][3] Organic Letters, 10(9), 1795–1798.

  • Molander, G. A., & Colombel, V. (2016). Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Bromides. Organic Letters, 18(11), 2632–2635.

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.

Sources

Method

Protocol for the use of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide in organic synthesis

Application Note: Protocol for the Use of Potassium Trifluoro(5-oxooxolan-3-yl)boranuide in Organic Synthesis Executive Summary & Strategic Utility Potassium trifluoro(5-oxooxolan-3-yl)boranuide is a specialized Molander...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Use of Potassium Trifluoro(5-oxooxolan-3-yl)boranuide in Organic Synthesis

Executive Summary & Strategic Utility

Potassium trifluoro(5-oxooxolan-3-yl)boranuide is a specialized Molander salt designed to install the


-butyrolactone pharmacophore into heteroaromatic scaffolds. Unlike traditional alkyl halides, this reagent is air-stable, solid, and compatible with both radical-based oxidative pathways and transition-metal-catalyzed cross-couplings.

Its primary utility in drug discovery lies in Late-Stage Functionalization (LSF) . The lactone moiety is a critical bioisostere for ester and amide groups, often improving metabolic stability and solubility. This protocol details two primary workflows:

  • Photoredox Minisci Alkylation: For direct C–H functionalization of electron-deficient heterocycles.

  • Suzuki-Miyaura Cross-Coupling: For installing the lactone onto aryl halides.

Mechanistic Principles

The utility of this reagent relies on the lability of the C–B bond under specific oxidative conditions.

Mechanism A: Radical Generation (SET Oxidation)

In photoredox catalysis, the trifluoroborate undergoes Single Electron Transfer (SET) oxidation. The high oxidation potential of the C–BF


K group allows it to act as a radical precursor.
  • Step 1: The photocatalyst (excited state) oxidizes the borate.

  • Step 2: Homolytic cleavage releases a secondary alkyl radical at the 3-position of the lactone.

  • Step 3: The radical adds to a protonated (activated) heterocycle.

Mechanism B: Transmetallation (Suzuki)

In the presence of Pd(II) and a base, the reagent undergoes transmetallation.

  • Critical Constraint: The 5-oxooxolane ring is a lactone. Strong aqueous bases (e.g., NaOH, KOH) used in standard Suzuki couplings can hydrolyze the ring to the hydroxy-acid. Anhydrous or mild base conditions (Cs

    
    CO
    
    
    
    ) are strictly required.

Visualization: Photoredox Activation Pathway

The following diagram illustrates the Single Electron Transfer (SET) mechanism utilized in Protocol 1.

PhotoredoxMechanism PC_GS Ir(III) (Ground State) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited Blue LED (450nm) PC_Red Ir(II) (Reduced) PC_Excited->PC_Red SET (Oxidation of R-BF3K) PC_Red->PC_GS Oxidation by S2O8 Substrate R-BF3K (Lactone Reagent) Radical R• (Alkyl Radical) Substrate->Radical -BF3, -K+ Heterocycle Heterocycle-H+ Radical->Heterocycle Radical Addition Oxidant Oxidant (S2O8) Product Functionalized Heterocycle Heterocycle->Product -H+, Rearomatization

Caption: Oxidative quenching cycle generating the lactone radical via Ir-photocatalysis.

Protocol 1: Photoredox Minisci Alkylation

Best for: Direct functionalization of pyridines, quinolines, and diazines without pre-halogenation.

Reagents & Equipment
ComponentSpecificationPurpose
Substrate Heterocycle (e.g., Quinoline)Target for functionalization
Reagent K-Trifluoro(5-oxooxolan-3-yl)boranuideRadical precursor (1.5 equiv)
Catalyst [Ir{dF(CF

)ppy}

(dtbbpy)]PF

Photocatalyst (2 mol%)
Oxidant K

S

O

(Potassium Persulfate)
Re-oxidizes catalyst (2.0 equiv)
Acid TFA (Trifluoroacetic Acid)Activates heterocycle (1.0 equiv)
Solvent DMSO / Water (9:[1]1)Solubilizes polar salts
Light Source 34W Blue LED (450 nm)Excitation source
Step-by-Step Methodology
  • Preparation (Glovebox or Benchtop):

    • To an 8 mL clear vial equipped with a stir bar, add the Heterocycle (0.5 mmol, 1.0 equiv).

    • Add Photocatalyst (11 mg, 0.01 mmol, 2 mol%).

    • Add K-Trifluoro(5-oxooxolan-3-yl)boranuide (144 mg, 0.75 mmol, 1.5 equiv).

    • Add K

      
      S
      
      
      
      O
      
      
      (270 mg, 1.0 mmol, 2.0 equiv).
  • Solvation & Activation:

    • Add DMSO (2.5 mL).

    • Add TFA (38

      
      L, 0.5 mmol, 1.0 equiv). Note: TFA is critical for protonating the heterocycle, making it electron-deficient enough to accept the nucleophilic alkyl radical.
      
  • Deoxygenation (Critical):

    • Sparge the solution with Nitrogen or Argon for 5–10 minutes. Oxygen is a radical scavenger and will quench the reaction. Cap the vial tightly.

  • Irradiation:

    • Place the vial 2–3 cm from the Blue LED source.

    • Stir vigorously at ambient temperature (use a fan to keep temp < 35°C).

    • Reaction Time: 16–24 hours.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with sat. NaHCO

      
       (to neutralize TFA).
      
    • Wash organic layer with Brine (3x) to remove DMSO.

    • Dry over Na

      
      SO
      
      
      
      , concentrate, and purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Best for: Coupling with Aryl Chlorides/Bromides where specific regiochemistry is required.

Critical Note: Standard Suzuki conditions use aqueous base (K


CO

/H

O). This risks opening the lactone ring. This protocol uses a mild, non-aqueous base system.
Reagents
  • Catalyst: Pd(OAc)

    
     (5 mol%) + XPhos (10 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) - Anhydrous
  • Solvent: CPME (Cyclopentyl methyl ether) or Toluene/Water (10:1 ratio only if strictly necessary for solubility).

Methodology
  • Charge a reaction tube with Aryl Bromide (1.0 equiv), Lactone-BF

    
    K Reagent  (1.2 equiv), Pd(OAc)
    
    
    
    , XPhos , and Cs
    
    
    CO
    
    
    .
  • Evacuate and backfill with Argon (3x).

  • Add degassed CPME (0.2 M concentration relative to substrate).

  • Add degassed Water (only 5-10% v/v) only if the BF3K salt does not dissolve.

  • Heat to 80°C for 12 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with DCM. Do not perform a basic aqueous wash. Wash quickly with slightly acidic brine (pH 5-6) or standard brine to prevent ring opening.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
No Reaction (Minisci) Oxygen quenchingIncrease sparging time; ensure septum is airtight.
Low Yield (Minisci) Heterocycle not activatedIncrease TFA to 2.0 equiv. Ensure substrate is basic enough to be protonated.
Ring Opening (Suzuki) Base hydrolysisSwitch to strictly anhydrous conditions (Cs

CO

in Dioxane) or reduce water ratio.
Protodeboronation Unstable radical/intermediateIn Minisci: Add reagent in portions. In Suzuki: Lower temp to 60°C and extend time.

References

  • Molander, G. A. , & Colombel, V. (2016). "Photoredox Cross-Coupling of Alkyltrifluoroborates." Journal of Organic Chemistry. Link

  • Primer, D. N. , & Molander, G. A. (2017).[2][3] "Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates." Chemical Science. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm. Link

  • Lennox, A. J. , & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

Application

Application Notes and Protocols: Functionalization of Heterocyclic Compounds with Potassium trifluoro-(5-oxooxolan-3-yl)boranuide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 5-Oxooxolan-3-yl Motif in Medicinal Chemistry Heterocyclic scaffolds are the cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Oxooxolan-3-yl Motif in Medicinal Chemistry

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, forming the core of a vast number of approved pharmaceuticals.[1] Their rich chemical diversity and ability to engage in a multitude of biological interactions make them privileged structures in drug design. The strategic functionalization of these core structures is a critical step in the optimization of lead compounds, influencing their potency, selectivity, and pharmacokinetic properties.

The 5-oxooxolan-3-yl moiety, a substituted γ-butyrolactone, is a particularly attractive pharmacophore. The lactone ring system is present in numerous natural products with significant biological activity. Its incorporation into drug candidates can enhance polarity and introduce a key hydrogen bond acceptor, potentially improving aqueous solubility and target engagement.[2] Furthermore, the sp³-rich character of the oxolane ring can lead to improved metabolic stability and a more favorable three-dimensional geometry for binding to protein targets.[3]

Potassium organotrifluoroborates have emerged as superior reagents for cross-coupling reactions due to their remarkable stability to air and moisture, ease of handling, and high crystallinity.[4][5][6] Unlike their boronic acid counterparts, they are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts in reactions.[5][7] This application note provides a comprehensive guide to the synthesis and utilization of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide for the efficient functionalization of a broad range of heterocyclic compounds via Suzuki-Miyaura cross-coupling.

Synthesis of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide

The synthesis of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide can be readily achieved through a two-step sequence starting from the commercially available α,β-unsaturated lactone, furan-2(5H)-one. The methodology is adapted from the work of Molander and Petrillo on the synthesis of potassium trifluoroboratohomoenolates.[8][9]

Step 1: Copper-Catalyzed β-Boration of Furan-2(5H)-one

The first step involves the conjugate addition of a boron moiety across the double bond of furan-2(5H)-one. This is typically achieved using bis(pinacolato)diboron (B₂pin₂) in the presence of a copper catalyst.

Step 2: Conversion to the Potassium Trifluoroborate Salt

The resulting boronate ester is then converted to the highly stable potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂).[5]

Reaction Mechanism: The Suzuki-Miyaura Cross-Coupling Pathway

The functionalization of heterocyclic compounds with Potassium trifluoro-(5-oxooxolan-3-yl)boranuide proceeds via the well-established Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves an in situ hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.

Suzuki_Miyaura_Mechanism K_RBF3 K⁺[R-BF₃]⁻ (Potassium trifluoro- (5-oxooxolan-3-yl)boranuide) RB_OH2 R-B(OH)₂ (Boronic Acid) K_RBF3->RB_OH2 Hydrolysis (H₂O, Base) Transmetal Het-Pd(II)-R L₂ RB_OH2->Transmetal Transmetalation Pd0 Pd(0)L₂ OxAdd Het-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Het_X Het-X (Heterocyclic Halide) Het_X->OxAdd OxAdd->Transmetal Base Transmetal->Pd0 Product Het-R (Functionalized Heterocycle) Transmetal->Product Reductive Elimination

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide with a heterocyclic halide.

The key steps in the catalytic cycle are:

  • Hydrolysis: The potassium organotrifluoroborate undergoes hydrolysis in the presence of water and a base to form the corresponding boronic acid.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heterocyclic halide (Het-X) to form a Pd(II) complex.

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the Pd(II) complex, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The coupled product (Het-R) is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide

This protocol is adapted from the general procedure for the synthesis of potassium trifluoroboratohomoenolates.[8]

Materials:

  • Furan-2(5H)-one

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • Dry Tetrahydrofuran (THF)

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuCl (3 mol%) and NaOtBu (3 mol%).

  • Add dry THF and stir the suspension for 10 minutes at room temperature.

  • Add bis(pinacolato)diboron (1.1 equivalents) and stir for another 10 minutes.

  • Cool the mixture to 0 °C and add a solution of furan-2(5H)-one (1.0 equivalent) in dry THF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude boronate ester.

  • Dissolve the crude boronate ester in methanol.

  • Add a saturated aqueous solution of KHF₂ (4.0 equivalents) and stir vigorously at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous slurry is cooled in an ice bath, and the precipitate is collected by vacuum filtration.

  • Wash the solid with cold water, followed by acetone and diethyl ether.

  • Dry the white solid under vacuum to yield Potassium trifluoro-(5-oxooxolan-3-yl)boranuide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Heterocyclic Halide

This protocol provides general conditions for the cross-coupling of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide with a variety of heterocyclic bromides or chlorides.[8][9]

Materials:

  • Potassium trifluoro-(5-oxooxolan-3-yl)boranuide

  • Heterocyclic halide (e.g., 2-bromopyridine, 3-chloropyrrole, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate (or microwave reactor)

Procedure:

  • To a Schlenk tube or microwave vial, add the heterocyclic halide (1.0 equivalent), Potassium trifluoro-(5-oxooxolan-3-yl)boranuide (1.5 equivalents), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₂CO₃ (3.0 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add toluene and deionized water (typically a 10:1 ratio, e.g., 2 mL toluene and 0.2 mL water).

  • Seal the vessel and heat the reaction mixture to 85 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized heterocycle.

Experimental_Workflow Start Start Reagents Combine Reactants: Heterocyclic Halide K⁺[R-BF₃]⁻ Pd(OAc)₂ / RuPhos K₂CO₃ Start->Reagents Solvent Add Solvents: Toluene / H₂O Reagents->Solvent Reaction Heat at 85 °C (12-24 h) Solvent->Reaction Workup Aqueous Workup: EtOAc, H₂O, Brine Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: A streamlined workflow for the Suzuki-Miyaura cross-coupling of heterocyclic halides with Potassium trifluoro-(5-oxooxolan-3-yl)boranuide.

Substrate Scope and Optimization

The described protocol is robust and applicable to a wide range of heterocyclic halides.

Heterocyclic CoreHalide (X)Typical YieldNotes
PyridineBr, ClGood to ExcellentElectron-poor and electron-rich pyridines are well-tolerated.
PyrimidineBr, ClModerate to GoodGenerally requires slightly longer reaction times.
PyrroleBr, ClGoodN-protection may be required for optimal results.
IndoleBr, ClGood to ExcellentCoupling at various positions (e.g., C2, C3, C5) is feasible.
ThiopheneBrExcellentHighly reactive substrate.
FuranBrExcellentAlso a highly reactive substrate.
QuinolineBr, ClGoodBoth the pyridine and benzene rings can be functionalized.

Troubleshooting and Optimization:

  • Low Yield: If the yield is low, consider increasing the catalyst loading to 3-5 mol%. For less reactive chlorides, a stronger base such as Cs₂CO₃ may be beneficial. The use of a different phosphine ligand (e.g., SPhos, XPhos) can also be explored.

  • Protodeboronation of the Reagent: Ensure that the reaction is performed under a strictly inert atmosphere. The use of rigorously degassed solvents is recommended.

  • Decomposition of Starting Material: If the starting materials are sensitive to high temperatures, the reaction can be attempted at a lower temperature (e.g., 60-70 °C) for a longer duration.

Conclusion

Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is a valuable and versatile reagent for the direct introduction of the medicinally relevant 5-oxooxolan-3-yl motif onto a diverse array of heterocyclic scaffolds. Its stability, ease of synthesis, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an essential tool for medicinal chemists and drug development professionals. The protocols outlined in this application note provide a solid foundation for the successful implementation of this methodology in the synthesis of novel and complex molecules with potential therapeutic applications.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Molander, G. A., Canturk, B., & Kennedy, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 973–980. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Lee, H. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. PubMed. [Link]

  • Dreher, S. D., et al. (2008). Efficient cross-coupling of potassium alkyltrifluoroborates with aryl and heteroaryl chlorides. Tetrahedron Letters, 49(36), 5293-5296. [Link]

  • Baran, P. S., et al. (2012). Practical and innate C–H functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]

  • Liu, S.-Y. (2019). Late-stage functionalization of BN-heterocycles. Chemical Society Reviews, 48(11), 3037-3049. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. In Organometallics in Synthesis (pp. 1-66). Springer, Berlin, Heidelberg. [Link]

  • Singh, P. P., et al. (2016). Metal free C-H functionalization of diazines and related heteroarenes with organoboron species and its application in the synthesis of a CDK inhibitor, meriolin 1. Organic & Biomolecular Chemistry, 14(18), 4312-4320. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). An improved synthesis of potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)]. The Journal of Organic Chemistry, 75(21), 7481-7484. [Link]

  • Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8573-8587. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

Sources

Method

Technical Note: Process Development for the Scale-Up of Potassium (5-Oxooxolan-3-yl)trifluoroborate

This Application Note is structured as a high-level technical guide for process chemists and researchers involved in the scale-up of organoboron reagents. Executive Summary Potassium (5-oxooxolan-3-yl)trifluoroborate (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers involved in the scale-up of organoboron reagents.

Executive Summary

Potassium (5-oxooxolan-3-yl)trifluoroborate (CAS: 1326317-69-4) is a critical reagents for introducing the pharmacologically active


-butyrolactone motif into drug scaffolds via Suzuki-Miyaura cross-coupling. Unlike its boronic acid counterpart, which is prone to protodeboronation and lactone hydrolysis, this trifluoroborate salt offers superior shelf-stability and atom economy.

This guide details a robust, scalable protocol for synthesizing this compound from inexpensive 2(5H)-furanone. The method utilizes a Copper(I)-catalyzed conjugate borylation followed by in-situ fluorination, optimized to minimize lactone ring-opening and maximize pinacol removal—a common bottleneck in organoboron scale-up.

Retrosynthetic Logic & Reaction Engineering

The Mechanistic Pathway

The synthesis targets the


-position of the lactone ring. Direct hydroboration is chemically forbidden due to the electron-deficient nature of the alkene in 2(5H)-furanone. Therefore, we employ a nucleophilic borylation  strategy using a Cu(I)-boryl species generated in situ.
  • Step 1: Catalytic Cycle Entry. A copper(I) salt (e.g., CuCl) reacts with a bis(pinacolato)diboron (

    
    ) and a base to form a nucleophilic L-Cu-Bpin species.
    
  • Step 2: Conjugate Addition. The Cu-Bpin species undergoes 1,4-addition to 2(5H)-furanone. This is the rate-determining step and is highly regioselective for the

    
    -carbon.
    
  • Step 3: Fluorination. The resulting pinacol boronate is converted to the trifluoroborate salt using Potassium Bifluoride (

    
    ).
    
Critical Process Parameters (CPPs)
  • Lactone Stability: The

    
    -lactone ring is susceptible to hydrolysis under the basic conditions required for borylation (
    
    
    
    ) and the acidic conditions of fluorination. The protocol below uses a "buffered" approach to mitigate ring opening.
  • Pinacol Removal: The byproduct pinacol is difficult to separate from the product. We utilize the differential solubility of potassium trifluoroborates in acetone/ether to achieve >98% purity without chromatography.

Experimental Workflow Visualization

Reaction Scheme

The following diagram illustrates the transformation from the unsaturated lactone to the stable Molander salt.

ReactionScheme Figure 1: Reaction pathway for the synthesis of the target trifluoroborate. SM 2(5H)-Furanone (Starting Material) Inter Intermediate: Boronate Ester SM->Inter Conjugate Borylation THF, RT, 4h Reagents B2pin2 CuCl (5 mol%) NaOtBu Reagents->Inter Product Potassium (5-oxooxolan-3-yl) trifluoroborate (Target) Inter->Product Fluorination MeOH/H2O, 0°C KHF2 aq. KHF2 (3.5 equiv) KHF2->Product

Workup & Purification Flowchart

Efficient workup is defined by the removal of inorganic salts and pinacol.

WorkupFlow Figure 2: Purification strategy exploiting solubility differences. Crude Crude Reaction Mixture (THF/MeOH) Evap Evaporation to Dryness Crude->Evap Extract Acetone Extraction (Dissolves Product) Evap->Extract Solid Residue Filter Filtration (Removes KF, KCl, Polymer) Extract->Filter Conc Concentrate Filtrate Filter->Conc Clear Filtrate Precip Precipitation with Et2O (Pinacol stays in solution) Conc->Precip Minimal Volume Final Final Product White Solid Precip->Final Filter & Dry

Detailed Scale-Up Protocol

Scale: 50 mmol (approx. 10g theoretical yield) Vessel: 500 mL 3-neck round bottom flask (Step 1) & 500 mL Polypropylene bottle (Step 2).

Phase 1: Copper-Catalyzed Borylation
  • Inertion: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar and temperature probe. Flush with Argon for 15 minutes.

  • Catalyst Loading: Charge the flask with CuCl (247 mg, 2.5 mmol, 5 mol%) and NaOtBu (sodium tert-butoxide) (240 mg, 2.5 mmol, 5 mol%).

    • Note: NaOtBu activates the diboron species.

  • Solvent Addition: Add anhydrous THF (100 mL) and stir for 10 minutes. The solution should turn a dark brownish color, indicating active catalyst formation.

  • **Dib

Application

Use of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide as a boronic acid alternative

This Application Note provides a comprehensive technical guide on the use of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), a specialized organotrifluoroborate reagent. This compound serves as a rob...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), a specialized organotrifluoroborate reagent. This compound serves as a robust, air-stable alternative to unstable boronic acids for installing the pharmacologically valuable


-butyrolactone  motif via Suzuki-Miyaura cross-coupling.


 C–C Bond Formation

Executive Summary

Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide (also known as Potassium (5-oxo-3-tetrahydrofuranyl)trifluoroborate) is a Molander salt designed to overcome the inherent instability of alkylboronic acids. It specifically enables the introduction of a


-butyrolactone  moiety at the 

-position.

Traditionally, installing a lactone ring via cross-coupling is plagued by


-hydride elimination  and protodeboronation . This reagent utilizes a "slow-release" mechanism, hydrolyzing in situ to the active boronic acid species only as needed by the catalytic cycle. This prevents the accumulation of unstable intermediates and suppresses side reactions, making it an essential tool for synthesizing lignans, natural products, and lactone-based pharmacophores.
Compound Profile
PropertyDetail
IUPAC Name Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide
Common Name Potassium (5-oxo-3-tetrahydrofuranyl)trifluoroborate
CAS Number 1326317-69-4
Formula

MW 192.0 g/mol
Appearance White, free-flowing crystalline solid
Stability Air/Moisture stable; indefinite shelf life at RT
Solubility Soluble in Acetone, Water, DMSO; Insoluble in

, Hexanes

Mechanistic Insight: The "Slow-Release" Strategy

The success of this reagent lies in the equilibrium control between the inert trifluoroborate and the reactive boronic acid.

The Challenge of Coupling

Direct coupling of secondary alkyl boronic acids is difficult because:

  • Protodeboronation: The C–B bond cleaves rapidly in the presence of base/water.

  • 
    -Hydride Elimination:  Once transmetallated to Palladium, the alkyl group often eliminates a hydride to form an alkene (in this case, a butenolide) rather than coupling.
    
The Solution

Potassium trifluoroborates (


) are not transmetallation-competent. They must first hydrolyze.[1] Under the basic conditions of the Suzuki reaction, an equilibrium is established:


Because the equilibrium heavily favors the stable


 salt, the concentration of free boronic acid (

) remains extremely low. This "starves" the side-reaction pathways (like oxidation or protodeboronation) while providing just enough active species for the Palladium catalyst to capture.

Mechanism BF3 Inert Reservoir R-BF3K Hydrolysis Hydrolysis (Slow Step) BF3->Hydrolysis H2O / Base BOH2 Active Species R-B(OH)2 Hydrolysis->BOH2 Low Conc. BOH2->Hydrolysis Reversible Pd_Cycle Pd Catalytic Cycle (Transmetallation) BOH2->Pd_Cycle Fast Capture Product Coupled Product Ar-R Pd_Cycle->Product Reductive Elim.

Figure 1: The "Slow-Release" mechanism protecting the labile lactone moiety during catalysis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide with aryl bromides or chlorides.

Materials
  • Reagent: Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide (1.0 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (2–5 mol%)
    
  • Ligand: RuPhos (4–10 mol%) — Critical for secondary alkyl coupling.

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Solvent: Toluene : Water (3:1 ratio)

Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the trifluoroborate reagent (192 mg, 1.0 mmol),

    
     (318 mg, 3.0 mmol), 
    
    
    
    (4.5 mg, 0.02 mmol), and RuPhos (18.7 mg, 0.04 mmol).
    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Syringe in degassed Toluene (3.0 mL) and Water (1.0 mL).

    • Why Water? Water is strictly required to facilitate the hydrolysis of the

      
       salt. Anhydrous conditions will result in 0% conversion .
      
  • Reaction: Heat the mixture to 80–95 °C with vigorous stirring for 18–24 hours.

    • Visual Check: The biphasic mixture should turn black (active Pd) over time.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate layers. Extract the aqueous layer twice with Ethyl Acetate.

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Purify via silica gel flash chromatography.

    • Tip: The lactone product is polar; adjust gradient accordingly (typically 20–50% EtOAc in Hexanes).

Workflow Start Start: Weigh Reagents (Air Stable) Degas Degas Vial (Ar/N2 Purge) Start->Degas Solvent Add Solvent Toluene:Water (3:1) Degas->Solvent Heat Heat to 85°C 18-24 Hours Solvent->Heat Hydrolysis Begins Workup Extraction (EtOAc/H2O) Heat->Workup Purify Flash Column Isolate Lactone Workup->Purify

Figure 2: Operational workflow for the cross-coupling reaction.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction Lack of WaterEnsure Toluene:Water ratio is at least 10:1. The salt cannot activate in dry solvent.
Low Yield Poor Ligand ChoiceRuPhos or XPhos are mandatory. Standard

or dppf often fail for secondary alkyl coupling.
Homocoupling (Ar-Ar) Oxidation of BoronateDegas solvents thoroughly. Oxygen accelerates homocoupling over cross-coupling.
Protodeboronation Reaction too slowIncrease catalyst loading to 5 mol% or switch base to

(stronger base accelerates hydrolysis).

Synthesis of the Reagent (Reference)

If the reagent is not available commercially, it can be synthesized via:

  • Borylation: Copper-catalyzed conjugate addition of

    
     to 2(5H)-furanone.
    
  • Salt Formation: Treatment of the resulting crude pinacol boronate with aqueous

    
     (Potassium Bifluoride).
    
    • Yield: Typically >70% over two steps.

    • Precipitation: The product precipitates from acetone/ether, allowing easy filtration.

References

  • Molander, G. A.; Petrillo, D. E. "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates."[3] Organic Letters, 2008 , 10(9), 1795–1798.

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[4] Accounts of Chemical Research, 2007 , 40(4), 275–286.[4]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412–443.

  • Darses, S.; Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry." Chemical Reviews, 2008, 108(1), 288–325.

Sources

Method

Experimental setup for reactions involving Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

Technical Application Note: High-Fidelity Cross-Coupling and Radical Functionalization using Potassium Trifluoro(5-oxooxolan-3-yl)borate Executive Summary & Reagent Profile Potassium trifluoro(5-oxooxolan-3-yl)boranuide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Cross-Coupling and Radical Functionalization using Potassium Trifluoro(5-oxooxolan-3-yl)borate

Executive Summary & Reagent Profile

Potassium trifluoro(5-oxooxolan-3-yl)boranuide (also known as Potassium (5-oxo-tetrahydrofuran-3-yl)trifluoroborate) is a shelf-stable, crystalline organoboron reagent used to install the pharmacologically relevant


-butyrolactone motif. Unlike boronic acids, which are prone to trimerization (boroxine formation) and difficult purification, this trifluoroborate salt offers precise stoichiometry and enhanced stability.

However, the successful application of this reagent requires navigating two competing chemical behaviors:[1][2][3]

  • Lactone Instability: The lactone ring is susceptible to hydrolysis under the strong basic conditions typically used in Suzuki couplings.

  • Transmetallation Kinetics: As a secondary alkyl species, the C(sp³)–B bond transmetallates slowly, requiring specialized phosphine ligands or radical-mediated pathways to prevent protodeboronation.

This guide details two optimized protocols: Palladium-Catalyzed Cross-Coupling (for aryl halides) and Photoredox Minisci Alkylation (for heterocycles).

Physicochemical Profile
PropertySpecificationApplication Note
Formula

MW: 192.0 g/mol
Solubility DMSO, Acetone, H₂O, MeOHInsoluble in Et₂O, DCM, Hexanes.[4]
Stability Air/Moisture StableStore in desiccator. Hygroscopic over time.
Reactivity Secondary Alkyl NucleophileRequires high-energy activation (RuPhos-Pd or Radical SET).

Protocol A: Suzuki-Miyaura Cross-Coupling[5]

Objective: Coupling of the lactone motif to Aryl Chlorides/Bromides. Mechanism: Pd(0)/Pd(II) cycle.[5] The critical challenge is facilitating transmetallation of the secondary alkyl group before


-hydride elimination or protodeboronation occurs.
Solution:  Use of RuPhos , a bulky, electron-rich Buchwald ligand that accelerates oxidative addition and stabilizes the Pd-alkyl intermediate.
Reagents & Setup
  • Limiting Reagent: Aryl Chloride/Bromide (1.0 equiv)

  • Boron Reagent: Potassium trifluoro(5-oxooxolan-3-yl)borate (1.2 – 1.5 equiv)

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%)

  • Base:

    
     (3.0 equiv)[6][7][8]
    
    • Note: Avoid NaOH or KOH to prevent lactone hydrolysis.

  • Solvent: Toluene : Water (3:1 ratio)

    • Degassing: Mandatory (Sparge with Argon for 15 mins).

Step-by-Step Methodology
  • Charge Solids: In a nitrogen-filled glovebox or under active Argon flow, add the Aryl Halide (1.0 mmol), Boron Reagent (1.5 mmol), RuPhos Pd G3 (0.03 mmol), and

    
     (3.0 mmol) to a reaction vial equipped with a magnetic stir bar.
    
  • Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL). Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm).

    • Time: 12–24 hours. Monitor by LC-MS.

  • Workup:

    • Cool to room temperature.[9]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Crucial: The product is a lactone; ensure the aqueous layer is not basic during extraction (neutralize with dilute HCl if necessary, but carefully to avoid opening the ring).

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography on silica gel.
    
Workflow Diagram (Graphviz)

SuzukiCoupling Start Start: Weigh Solids (Ar-Cl, BF3K salt, Base, Cat) Solvent Add Solvent (Toluene/H2O 3:1) SPARGE ARGON Start->Solvent Heat Reaction 80°C, 12-24h (Vigorous Stirring) Solvent->Heat Check LC-MS Check Complete? Heat->Check Check->Heat No (Extend Time) Workup Workup Dilute EtOAc/H2O Neutralize pH Check->Workup Yes Purify Purification Flash Column Workup->Purify

Caption: Optimized workflow for RuPhos-mediated cross-coupling of lactone-trifluoroborates.

Protocol B: Photoredox Minisci Alkylation

Objective: Direct C–H functionalization of electron-deficient heterocycles (e.g., Pyridines, Quinolines). Mechanism: Single Electron Transfer (SET). The excited photocatalyst oxidizes the trifluoroborate (


), generating a secondary alkyl radical that attacks the heterocycle.
Advantage:  Room temperature operation preserves the lactone ring.
Reagents & Setup
  • Substrate: Heterocycle (1.0 equiv) (Must be protonated/activated by acid or inherently electron-deficient).

  • Boron Reagent: Potassium trifluoro(5-oxooxolan-3-yl)borate (1.5 equiv).

  • Photocatalyst:

    
     (1–2 mol%).
    
  • Oxidant:

    
     (1.5 equiv) (Required to turnover the catalytic cycle).
    
  • Solvent: DMSO or DMSO:Water (1:1).

  • Light Source: Blue LED (450 nm, 30–60 W).

Step-by-Step Methodology
  • Preparation: To a clear glass vial (borosilicate), add the Heterocycle (0.5 mmol), Boron Reagent (0.75 mmol), Photocatalyst (10 mg), and Persulfate oxidant (0.75 mmol).

  • Deoxygenation: Add DMSO (5 mL). Sparge with Nitrogen for 10 minutes. Oxygen quenches the triplet state of the Iridium catalyst and scavenges alkyl radicals.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to keep the vial temperature near ambient (25–30°C).

  • Duration: Irradiate for 16–24 hours.

  • Workup:

    • Dilute with water and extract with DCM or EtOAc.

    • Note: DMSO is difficult to remove. Wash organic layer 3x with water or brine to remove DMSO.

Mechanistic Pathway (Graphviz)

Photoredox PC_GS Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_GS->PC_Excited hv (450nm) PC_Red Ir(II) Reduced PC_Excited->PC_Red Oxidizes BF3K PC_Red->PC_GS Oxidized by S2O8 Substrate BF3K-Lactone (Reagent) Radical Alkyl Radical (•R) Substrate->Radical SET (-e-) -BF3 Heterocycle Heterocycle (Substrate) Radical->Heterocycle Addition Product Functionalized Product Heterocycle->Product -H+ Oxidant Persulfate (S2O8 2-) Oxidant->PC_Red

Caption: Oxidative quenching cycle generating the 5-oxooxolan-3-yl radical via SET.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Incomplete TransmetallationSwitch to RuPhos or XPhos . Ensure water is present (essential for hydrolyzing the

to the active boronic acid species in situ).
Protodeboronation Unstable intermediateIncrease reagent stoichiometry to 2.0 equiv. Lower temperature to 60°C and extend time.
Lactone Ring Opening Base HydrolysisSwitch base from

to

or reduce water ratio (use Toluene:Water 10:1).
No Reaction (Photoredox) Oxygen InhibitionRe-sparge solvent. Ensure reaction vessel is sealed tight. Check LED intensity.

References

  • Molander, G. A., & Sandrock, D. L. (2009).[3][10] "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Current Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). "Single-electron transmetalation in organoboron cross-coupling." Science.

  • Sigma-Aldrich. "Potassium (5-oxo-tetrahydrofuran-3-yl)trifluoroborate Product Specification." (Verified generic landing page for reagent class).

Disclaimer: This protocol involves the use of transition metals and pressurized vessels. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application

Application Note: Catalytic Applications of Novel Potassium Organotrifluoroborates

Topic: Catalytic Applications of Novel Potassium Organotrifluoroborates Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Potas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of Novel Potassium Organotrifluoroborates Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium organotrifluoroborates (R-BF₃K) have evolved from simple boronic acid surrogates into versatile reagents for radical-mediated transformations and late-stage functionalization. Unlike their trivalent counterparts (boronic acids/esters), R-BF₃K salts are tetracoordinate, rendering them air- and moisture-stable, monomeric, and resistant to protodeboronation.

This guide details three distinct activation modes:

  • Pd-Catalyzed "Slow-Release" Cross-Coupling: For maximizing turnover in Suzuki-Miyaura reactions.

  • Photoredox Radical Generation: For accessing sp³-rich chemical space via Single Electron Transfer (SET).

  • Late-Stage Functionalization: Protocols for Minisci-type alkylation of pharmaceutical heterocycles.

Mechanistic Foundations & Activation Modes

The "Slow-Release" Strategy (Suzuki-Miyaura)

In traditional cross-coupling, boronic acids can suffer from homocoupling or protodeboronation before entering the catalytic cycle.[1] R-BF₃K salts act as a reservoir. Under basic aqueous conditions, they undergo a reversible, equilibrium-controlled hydrolysis to release the active boronic acid species in situ. This maintains a low steady-state concentration of the active species, matching the rate of transmetallation and suppressing side reactions.[2]

Radical Activation (Photoredox)

R-BF₃K salts possess low oxidation potentials (Eox ≈ +1.0 to +1.5 V vs SCE), making them ideal precursors for alkyl radicals via oxidative quenching cycles. Upon single-electron oxidation by an excited photocatalyst (PC*), the C-B bond cleaves homolytically, releasing a carbon-centered radical and BF₃.

G cluster_pathways Downstream Pathways R_BF3K R-BF3K (Stable Precursor) Oxidation SET Oxidation R_BF3K->Oxidation -e⁻ PC_Excited PC* (Excited Photocatalyst) PC_Excited->Oxidation Radical R• (Alkyl Radical) Oxidation->Radical BF3 BF3 (Byproduct) Oxidation->BF3 Minisci Minisci Reaction (Heteroarene Addition) Radical->Minisci Ni_Cycle Ni-Catalyzed Cross-Coupling Radical->Ni_Cycle

Figure 1: Mechanistic divergence of Potassium Organotrifluoroborates under photoredox conditions.

Protocol A: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Application: Coupling of unstable heteroaryl boronic acids or hindered substrates. Mechanism: Slow-release hydrolysis.

Materials
  • Substrate: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)

  • Reagent: Potassium Organotrifluoroborate (1.05–1.2 equiv)

  • Catalyst: PdCl₂(dppf)[3]·CH₂Cl₂ (2–5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: THF:H₂O (10:1) or Toluene:H₂O (3:1)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), R-BF₃K (0.55 mmol), Cs₂CO₃ (1.5 mmol), and Pd catalyst (0.01 mmol).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent Addition: Add degassed THF (2.0 mL) and degassed H₂O (0.2 mL) via syringe.

    • Note: The presence of water is critical for the hydrolysis equilibrium (R-BF₃K ⇌ R-B(OH)₂). Anhydrous conditions will result in 0% conversion.

  • Reaction: Heat the mixture to 80 °C (oil bath) with vigorous stirring for 12–24 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. If conversion stalls, add 0.5 mL additional water to shift equilibrium toward the active boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (3x). Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Photoredox Minisci Alkylation

Application: Late-stage C-H functionalization of basic heterocycles (pyridines, quinolines, diazines) in drug discovery. Mechanism: Oxidative radical generation followed by radical addition to protonated heteroarene.

Materials
  • Substrate: Heteroarene (e.g., Lepidine, Quinine) (1.0 equiv)

  • Reagent: Potassium Alkyltrifluoroborate (primary, secondary, or tertiary) (1.5 equiv)

  • Photocatalyst: Mes-Acr-Me⁺BF₄⁻ (5 mol%) or 4CzIPN (2 mol%)

  • Oxidant: K₂S₂O₈ (1.5 equiv) or selectfluor (for specific cases)

  • Additive: TFA (1.0 equiv) - Crucial for activating the heterocycle.

  • Solvent: DMSO:H₂O (1:1) or MeCN:H₂O (1:1)

Step-by-Step Procedure
  • Assembly: To a 2-dram vial, add the heteroarene (0.2 mmol), alkyltrifluoroborate (0.3 mmol), photocatalyst (0.01 mmol), and persulfate oxidant (0.3 mmol).

  • Solvent & Acid: Add solvent mixture (2.0 mL) followed by TFA (0.2 mmol).

    • Why TFA? Protonation lowers the LUMO of the heteroarene, making it more electrophilic and receptive to the nucleophilic alkyl radical.

  • Irradiation: Sparge with N₂ for 5 minutes. Seal and irradiate with Blue LEDs (450 nm) at room temperature for 16–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Quench with saturated aq. NaHCO₃ (to neutralize TFA). Extract with DCM.

  • Analysis: Analyze crude mixture by ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) before purification.

Protocol C: Metallaphotoredox (Ni/Ir) Cross-Coupling

Application: Coupling sp³-centers (from R-BF₃K) with Aryl Halides. Mechanism: Dual catalytic cycle where the photoredox cycle feeds radicals into a Ni(0)/Ni(I)/Ni(III) cycle.

DualCat cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC (Ground) PC_Star PC* (Excited) PC->PC_Star hν (Blue Light) PC_Red PC•⁻ (Reduced) PC_Star->PC_Red SET (Oxidation of R-BF3K) PC_Red->PC SET to Ni Cycle Ni1 Ni(I) PC_Red->Ni1 Regeneration R_BF3K R-BF3K Radical R• R_BF3K->Radical - e⁻, - BF3 Ni2_Ar LnNi(II)-Ar-X Radical->Ni2_Ar Intercept Ni0 Ni(0) Ni0->Ni2_Ar Oxidative Addition (Ar-Br) Ni3 LnNi(III)-Ar-R Ni2_Ar->Ni3 Radical Capture (R•) Ni3->Ni1 Reductive Elimination (Product) Ni1->Ni0 SET (from PC•⁻) ArX Ar-Br Product Ar-R

Figure 2: Dual catalytic cycle merging Photoredox and Nickel catalysis for C(sp³)-C(sp²) coupling.

Step-by-Step Procedure
  • Catalyst Prep: Prepare a stock solution of NiCl₂·dme (2 mol%) and dtbbbpy (2.2 mol%) in the reaction solvent (e.g., MeOH or DMA). Stir until green/homogeneous.

  • Reaction Setup: In a vial, combine:

    • Aryl Bromide (0.2 mmol)

    • R-BF₃K (0.3 mmol)

    • Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(bpy)]PF₆, 1 mol%)

    • Cs₂CO₃ (0.3 mmol)

  • Addition: Add the Ni-ligand stock solution.

  • Irradiation: Degas (N₂ sparge) and irradiate with Blue LEDs for 24 hours.

  • Note: This reaction is sensitive to O₂. Ensure a high-quality inert atmosphere.

Data Summary: Solvent & Base Effects[1][3][4]

Parameter"Slow Release" (Suzuki)Photoredox (Minisci)Ni/Photoredox Dual
Preferred Solvent THF/H₂O or Toluene/H₂ODMSO/H₂O or MeCN/H₂OMeOH, DMA, or MeCN
Role of Water Essential (Hydrolysis)Co-solvent (Solubility)Variable (Often avoided)
Base Cs₂CO₃, K₂CO₃None (Acidic conditions used)Cs₂CO₃, K₃PO₄
Atmosphere N₂ (tolerant of trace air)N₂ (Radical sensitive to O₂)Strict N₂ (Ni sensitive)
Temp 60–100 °C20–25 °C (Room Temp)20–25 °C (Room Temp)

Troubleshooting & Self-Validation

  • Monitoring Hydrolysis: For Suzuki couplings, if the reaction is sluggish, take an aliquot and run ¹⁹F NMR.

    • Signal: R-BF₃K appears as a quartet around -140 ppm.

    • Validation: If the quartet persists unchanged after heating, add more water or change the base to promote hydrolysis.

  • Radical Generation: In photoredox, if no product forms:

    • Check fluorescence quenching (Stern-Volmer study) to ensure the R-BF₃K is actually quenching the excited photocatalyst.

    • Ensure the light source intensity is sufficient (check photon flux).

References

  • Molander, G. A., & Ellis, N. (2007).[4] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-Electron Transmetalation in Organoboron Cross-Coupling by Photoredox/Nickel Dual Catalysis. Science. Link

  • Duncton, M. A. J. (2011). Minisci Reactions: Versatile CH-Functionalizations for Medicinal Chemists. MedChemComm. Link

  • Dumas, A. M., & Bode, J. W. (2012). Synthesis of Acyltrifluoroborates. Organic Letters. Link

  • Matsui, J. K., Primer, D. N., & Molander, G. A. (2017).[5] Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Suzuki-Miyaura Conditions for Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide

Executive Summary & Reagent Profile[1][2] This guide addresses the specific challenges of coupling Potassium trifluoro-(5-oxooxolan-3-yl)boranuide . This reagent is a secondary alkyl trifluoroborate embedded within a -bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2]

This guide addresses the specific challenges of coupling Potassium trifluoro-(5-oxooxolan-3-yl)boranuide . This reagent is a secondary alkyl trifluoroborate embedded within a


-butyrolactone  scaffold.

Successful utilization requires navigating three competing chemical behaviors:

  • Secondary Alkyl Sterics: High energy barrier for transmetallation compared to aryl/primary alkyl borons.

  • Lactone Sensitivity: Susceptibility to ring-opening hydrolysis or decarboxylation under harsh basic aqueous conditions.

  • Slow-Release Kinetics: The requirement for in-situ hydrolysis of the trifluoroborate (

    
    ) to the active boronic acid species (
    
    
    
    ).
The Mechanistic "Sweet Spot"

Unlike simple aryl boronic acids, this Molander salt requires a biphasic system where water promotes hydrolysis, but the organic phase protects the lactone from base-mediated decomposition.

G Start K-BF3-Lactone (Stable Precursor) Hydrolysis Hydrolysis Equilibrium (Rate Limiting Step 1) Start->Hydrolysis Base/H2O Active Boronic Acid (Active Species) Hydrolysis->Active - KF Decomp Ring Opening/Elimination (If pH > 12 or Excess H2O) Hydrolysis->Decomp Excess Base Active->Hydrolysis Reversible Cycle Pd Catalytic Cycle (Oxidative Addition -> Transmetallation) Active->Cycle Interaction with Pd-Ar-X Product Coupled Lactone Cycle->Product Reductive Elimination

Figure 1: The Kinetic Balancing Act. The hydrolysis rate must match the catalytic turnover to prevent accumulation of the sensitive boronic acid intermediate.[1]

The "Gold Standard" Protocol (Start Here)

Based on Molander’s work with secondary alkyls and functionalized trifluoroborates, the following conditions provide the highest probability of success for this specific lactone.

Reagents:

  • Substrate: 1.0 equiv Aryl Bromide/Chloride (Electron-poor works best; Electron-rich requires longer times).

  • Boron Reagent: 1.2 – 1.5 equiv Potassium trifluoro-(5-oxooxolan-3-yl)boranuide.

  • Catalyst: 2 mol% Pd(OAc)₂ + 4 mol% RuPhos (or XPhos ).[2][3]

    • Why: RuPhos and XPhos are bulky, electron-rich dialkylbiaryl phosphines facilitating the difficult transmetallation of secondary alkyls while preventing

      
      -hydride elimination.
      
  • Base: 3.0 equiv K₂CO₃ (or Cs₂CO₃ for sterically demanding aryl halides).[2]

  • Solvent: Toluene / Water (3:1 ratio).

    • Critical: The biphasic nature is essential. Pure organic solvents will fail (no hydrolysis); pure water will destroy the lactone.

Step-by-Step Methodology:

  • Charge Solids: Add Aryl Halide, Boron Reagent, Pd(OAc)₂, RuPhos, and Base to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen inhibits the catalyst and promotes protodeboronation).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Heating: Heat vigorously at 80°C for 12–24 hours.

    • Note: Do not exceed 100°C to protect the lactone ring.

  • Workup: Cool to RT. Dilute with EtOAc. Wash gently with water (avoid strong shaking if emulsions form). Dry organic layer over MgSO₄.

Optimization Matrix

If the standard protocol fails, use this matrix to diagnose and adjust. Do not change multiple variables at once.

Table 1: Catalyst & Ligand Selection
Ligand SystemSuitabilityMechanism/Rationale
RuPhos + Pd(OAc)₂ High (Primary Choice) Excellent for secondary alkyls; prevents

elimination; high turnover.
XPhos + Pd(OAc)₂ High (Alternative) Similar profile to RuPhos; better for some sterically hindered aryl chlorides.
PdCl₂(dppf) MediumThe "Classic" Molander catalyst. Good starting point but often slower for this specific hindered lactone.
Pd(PPh₃)₄ Low Avoid. Lacks the electron density to facilitate oxidative addition of alkyls; prone to rapid catalyst death.
Table 2: Base & Solvent Engineering
ComponentVariationImpact on Reaction
Base K₂CO₃ Standard. Good balance of activation vs. lactone stability.
Cs₂CO₃Stronger. Increases rate but higher risk of ring opening. Use only if conversion <10% with K₂CO₃.
K₃PO₄Milder. Use if you observe significant ring-opened byproducts (hydroxy-acids).
Solvent Toluene/H₂O (3:1) Standard. Good phase separation protects the reagent.
CPME/H₂OGreen Alternative. Cyclopentyl methyl ether has low water miscibility, offering better lactone protection.
THF/H₂ORisky.[4] High miscibility increases effective pH in the organic phase, risking hydrolysis.

Troubleshooting & FAQs

Q1: I see full consumption of the starting material, but the major product is the protodeboronated species (Lactone-H). Why?

  • Diagnosis: The "Slow Release" is too fast, or the catalyst is dead. The boronic acid forms, doesn't find active Pd, and falls apart.

  • Fix:

    • Reduce water ratio (e.g., Toluene/Water 10:1).[3][5]

    • Increase catalyst loading to 5 mol%.

    • Ensure rigorous oxygen exclusion (O₂ kills the active catalyst).

Q2: The lactone ring is opening (formation of hydroxy-acid or polymer).

  • Diagnosis: Hydrolysis conditions are too harsh (pH too high or temperature too high).

  • Fix:

    • Switch base to K₃PO₄ (Potassium Phosphate Tribasic).

    • Lower temperature to 60°C (requires longer reaction time).

    • Use CPME (Cyclopentyl Methyl Ether) instead of THF/Toluene to minimize water contact with the organic phase.

Q3: Reaction yields are low (<30%) with Aryl Chlorides.

  • Diagnosis: Oxidative addition into the C-Cl bond is the rate-limiting step.

  • Fix:

    • Switch Ligand to XPhos or CataCXium A .

    • Switch base to Cs₂CO₃ (Cesium effect aids in stabilization of the transition state).

Q4: Can I use microwave heating?

  • Answer: Yes, but with caution.

  • Protocol: 100°C for 30 minutes.

  • Warning: Microwave superheating can rapidly accelerate the base-mediated hydrolysis of the lactone. Ensure the vessel is capped tight to prevent solvent loss.

Advanced Workflow: Optimization Decision Tree

Follow this logic flow to systematically solve reaction failures.

Optimization Start Run Standard Protocol (RuPhos, K2CO3, Tol/H2O) Check Analyze LCMS/NMR Start->Check Result1 Low Conversion (SM Remaining) Check->Result1 SM Intact Result2 Protodeboronation (Lactone-H) Check->Result2 Product mass - BF3 Result3 Decomposition (Ring Open) Check->Result3 Product mass + 18 Fix1 Action: Switch to Cs2CO3 or XPhos Result1->Fix1 Fix2 Action: Reduce Water (10:1 Ratio) Result2->Fix2 Fix3 Action: Switch to K3PO4 & CPME Solvent Result3->Fix3

Figure 2: Troubleshooting Logic Flow. Match your impurity profile to the corrective action.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[6] Organic Letters, 10(9), 1795–1798. [Link]

    • Significance: Establishes the stability of ketone/ester functionalized trifluoroborates (homoenol
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides.[7] The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

    • Significance: Defines the RuPhos/Toluene/Water system as the benchmark for secondary alkyl coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

    • Significance: Comprehensive review of hydrolysis mechanisms and "slow-release" kinetics.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (See section on Ligand Design). [Link]

    • Significance: Explains the structural utility of Dialkylbiaryl phosphines (RuPhos/XPhos)

Sources

Optimization

Troubleshooting low yields in cross-coupling with Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

Technical Support Center: Potassium Trifluoro(5-oxooxolan-3-yl)boranuide Topic: Troubleshooting Low Yields in Cross-Coupling Reactions Reagent ID: Potassium trifluoro(5-oxooxolan-3-yl)boranuide (Referred to as Reagent K-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Potassium Trifluoro(5-oxooxolan-3-yl)boranuide

Topic: Troubleshooting Low Yields in Cross-Coupling Reactions Reagent ID: Potassium trifluoro(5-oxooxolan-3-yl)boranuide (Referred to as Reagent K-Lac ) Application: Suzuki-Miyaura Cross-Coupling for Drug Discovery

Diagnostic Triage: Start Here

Before adjusting your protocol, identify the specific failure mode by analyzing the crude reaction mixture via LC-MS or


H NMR.
ObservationDiagnosisRoot CauseImmediate Action
SM Remaining Activation Failure The

group is not hydrolyzing to the active boronic acid species.
Increase water ratio or temperature; switch to a more labile ligand (e.g., catacCXium A).
SM Consumed, No Product Lactone Hydrolysis Base-mediated saponification of the lactone ring (Ring Opening).Switch to weaker bases (

,

); reduce water loading; lower pH.
Des-Boron Product Protodeboronation

-elimination of the boron species followed by protonation.
Switch to anhydrous conditions with Lewis-acid additives or use bulky Buchwald ligands (RuPhos).
Black Precipitate Catalyst Death Pd-black formation due to poor ligation or oxidation.Degas solvents thoroughly; switch to pre-formed catalysts (e.g., Pd(dppf)Cl

).

Technical Deep Dive: The "Goldilocks" Conflict

The central challenge with Reagent K-Lac is a chemical conflict between the activation mechanism of Molander salts and the stability of the lactone ring.

The Mechanism: Potassium trifluoroborates (


) are chemically inert. To participate in the transmetallation step of the Suzuki cycle, they must first hydrolyze to the boronic acid (

). This equilibrium is often acid-catalyzed or requires a biphasic system with water.

The Conflict:

  • Activation Needs Water/Base: Rapid hydrolysis of the

    
     bond generally requires aqueous base or Lewis acids.
    
  • Lactone Hates Water/Base: The 5-oxooxolan-3-yl moiety is a

    
    -lactone. Under the basic conditions required for Suzuki coupling (pH > 10), the lactone ring is susceptible to saponification (hydrolysis), opening to form the water-soluble 
    
    
    
    -hydroxycarboxylate. Once the ring opens, the substrate often partitions into the aqueous phase, halting the reaction, or undergoes rapid decarboxylative elimination.

The Solution: You must operate in a "Goldilocks Zone"—basic enough to facilitate transmetallation, but neutral enough to preserve the lactone.

Troubleshooting Guide & FAQs

Issue 1: "My LC-MS shows a mass corresponding to [M+18]. Is this the hydrate?"

Answer: Likely not. This is almost certainly the ring-opened hydroxy acid (or its salt).

  • The Fix: You are using a base that is too strong or too nucleophilic (e.g., NaOH, KOH, or even NaOEt).

  • Protocol Adjustment: Switch to Potassium Phosphate Tribasic (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These bases are bulky and less nucleophilic than hydroxides. Furthermore, reduce your water content. Instead of a 1:1 organic:water ratio, try a 4:1 or 10:1 ratio of Toluene/Water or THF/Water.
Issue 2: "The reaction stalls at 10% conversion. Adding more catalyst doesn't help."

Answer: This is a solubility and "Slow Release" issue. The Molander salt is insoluble in pure organics, but the catalyst is insoluble in water.

  • The Fix: Use a Phase Transfer Catalyst (PTC) or a bridging solvent.

  • Protocol Adjustment: Add 18-Crown-6 (1.0 equiv) or Tetrabutylammonium bromide (TBAB) . This pulls the potassium salt into the organic phase, allowing for controlled hydrolysis without a massive excess of water. Alternatively, switch the solvent to CPME (Cyclopentyl methyl ether) or Dioxane , which handle water/salt mixtures better than Toluene.

Issue 3: "I see the product, but the yield is variable (20-60%)."

Answer: This suggests instability of the active boronic acid intermediate.


-carbonyl boronates are prone to protodeboronation (loss of boron).
  • The Fix: Accelerate the Transmetallation step. If the Pd takes too long to grab the boron, the boron falls off.

  • Protocol Adjustment: Switch to a highly active, electron-rich bulky phosphine ligand. RuPhos and XPhos are the gold standards here. They facilitate rapid oxidative addition and transmetallation, outcompeting the decomposition pathways.

Visualization: Reaction Pathways & Logic

Figure 1: The Competitive Landscape

This diagram illustrates the fate of Reagent K-Lac. The goal is to maximize the "Green" path while blocking the "Red" paths.

ReactionPathways Start Reagent K-Lac (Trifluoroborate) Active Active Species (Boronic Acid) Start->Active Hydrolysis (Requires H2O) DeadEnd1 Ring Open (Hydroxy-Acid) Start->DeadEnd1 Strong Base / High pH (Saponification) Product Coupled Product (Lactone Intact) Active->Product Pd-Catalysis (Transmetallation) DeadEnd2 Protodeboronation (Des-Boron Alkane) Active->DeadEnd2 Slow Catalyst (Beta-Elimination)

Caption: Path analysis of Potassium trifluoro(5-oxooxolan-3-yl)boranuide. Success requires balancing hydrolysis rates against ring opening.

Figure 2: Optimization Decision Tree

DecisionTree Start Start: Low Yield CheckSM Is SM consumed? Start->CheckSM CheckProd Is Ring Opened? CheckSM->CheckProd Yes (SM Gone) Action1 Increase H2O Add Lewis Acid CheckSM->Action1 No (SM Remains) Action2 Switch to K3PO4 Reduce H2O CheckProd->Action2 Yes (Mass +18) Action3 Use RuPhos/XPhos Degas Solvents CheckProd->Action3 No (Complex Mix)

Caption: Step-by-step logic for diagnosing reaction failure based on crude analysis.

Recommended Experimental Protocol

This protocol is designed to minimize lactone hydrolysis while maximizing coupling efficiency using a "Slow Release" buffered system.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Reagent K-Lac (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + RuPhos  (4 mol%) (Alternatively: Pd(dppf)Cl
    
    
    
    for simpler cases)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene / Water (10:1 ratio) — Crucial: Keep water volume low.

Step-by-Step:

  • Charge Solids: Add Aryl Bromide, Reagent K-Lac, Pd(OAc)

    
    , RuPhos, and K
    
    
    
    CO
    
    
    to a reaction vial equipped with a stir bar.
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen kills the active phosphine species.

  • Solvent Addition: Add degassed Toluene and Water (10:1 v/v) via syringe.

    • Note: The total concentration should be 0.2 M with respect to the aryl halide.

  • Reaction: Heat to 80°C with vigorous stirring.

    • Why 80°C? Lower temperatures (RT) often fail to hydrolyze the

      
       bond; higher temperatures (>100°C) risk thermal decomposition of the lactone.
      
  • Monitoring: Check LC-MS at 2 hours.

    • If SM remains: Add 50 µL of additional water.

    • If Ring Opening observed: Repeat reaction with

      
       and reduce temperature to 60°C.
      

References

  • Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[2][3] Link

  • Molander, G. A., & Petrillo, D. E. (2008).[4] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[4][5] Organic Letters. Link

    • Note: This reference specifically addresses ketone/ester containing trifluoroborates, valid
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

    • Cited for the application of Dialkylbiaryl phosphine ligands (RuPhos) in difficult couplings.

Sources

Troubleshooting

Improving the stability of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide in solution

This guide is structured as a specialized technical support resource for researchers working with Potassium trifluoro-(5-oxooxolan-3-yl)boranuide (CAS: 850623-36-8). It addresses the unique "dual-instability" paradox inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with Potassium trifluoro-(5-oxooxolan-3-yl)boranuide (CAS: 850623-36-8). It addresses the unique "dual-instability" paradox inherent to this reagent: the need to hydrolyze the trifluoroborate group for reactivity while preventing the hydrolysis of the sensitive lactone ring.

Executive Summary: The "Dual-Instability" Paradox

This reagent is a bifunctional building block containing a Molander salt (


)  and a 

-butyrolactone
ring. Successful utilization requires navigating a narrow stability window:
  • Acid Sensitivity: Low pH (

    
    ) accelerates 
    
    
    
    hydrolysis, leading to rapid release of boronic acid. While necessary for cross-coupling, premature release leads to protodeboronation.
  • Base Sensitivity: High pH (

    
    ) attacks the lactone moiety (saponification), irreversibly opening the ring to form a hydroxy-carboxylate, destroying the desired core structure.
    

Module 1: Storage & Handling (Preventative Care)

The Container Material Protocol

Issue: Stock solutions turn cloudy or etch the container walls over time. Mechanism:


 salts exist in equilibrium with small amounts of 

and

. In glass,

reacts with

to form

and water. This water autocatalyzes further hydrolysis of the trifluoroborate, creating a runaway degradation loop.

Standard Operating Procedure (SOP):

  • Solids: Store in original plastic (HDPE/PP) containers at 2–8°C.

  • Solutions: NEVER store stock solutions in glass vials for >24 hours. Use polypropylene (PP) or PTFE vials.

  • Atmosphere: The solid is hygroscopic. Store under Argon/Nitrogen. Moisture initiates the hydrolysis cycle even in the solid state.

Stability Data Table
ConditionStability RatingObserved Degradation Product
Solid, 4°C, Plastic High (>12 months)None
Solid, RT, Air Moderate (1-3 months)Boronic acid (clumping)
Solution, pH 1 (Acid) Very Low (<1 hour)

loss, Protodeboronation
Solution, pH 12 (Base) Low (<6 hours)Ring-opened Hydroxy-acid
Solution, pH 7-8 (Buffer) High (>48 hours)Stable Equilibrium

Module 2: Reaction Optimization (The "Goldilocks" Zone)

To achieve successful Suzuki-Miyaura coupling, you must induce the "Slow Release" of the reactive boronic acid species without destroying the lactone.

Base Selection Guide

The choice of base is the single most critical variable.

  • Avoid: Hydroxides (

    
    ) and Alkoxides (
    
    
    
    ). These are strong nucleophiles that will saponify the lactone within minutes.
  • Recommended: Carbonates (

    
    ) or Phosphates (
    
    
    
    ).
  • Pro-Tip: If the lactone opens despite using carbonates, switch to anhydrous organic bases like Triethylamine (

    
    ) or DIPEA in a biphasic system, or use a phosphate buffer at pH 8.0.
    
Solvent Systems

Molander salts require water to hydrolyze the C-B bond for transmetallation. However, excess water promotes lactone hydrolysis.

  • Optimal System: Isopropanol/Water (4:1) or THF/Water (10:1).[1]

  • Why: Isopropanol solvates the potassium salt well but is less nucleophilic than methanol. The low water content limits the rate of lactone opening while sustaining the

    
     equilibrium.
    

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be managed.

DegradationPathways Reagent Reagent: K[R-BF3] Intermed Reactive Species: R-B(OH)2 Reagent->Intermed Controlled Hydrolysis (Req. H2O) Dead_Acid Dead End: Protodeboronation (R-H) Reagent->Dead_Acid Acidic pH (<5) Fast Hydrolysis Dead_Base Dead End: Ring-Opened (Hydroxy-Carboxylate) Reagent->Dead_Base Strong Base (pH >10) Saponification Intermed->Dead_Acid Unstable C-B Bond Product Coupled Product (Biaryl-Lactone) Intermed->Product Pd Catalyst Ar-X

Figure 1: Competing pathways. Success requires maintaining the green path (Controlled Hydrolysis) while suppressing the red paths (Acid/Base degradation).

Module 4: Troubleshooting & FAQs

Q1: My reaction yield is <10%, and NMR shows a complex mixture. What happened?

Diagnosis: You likely experienced Lactone Saponification . Check: Did you use a strong base (NaOH) or high heat (>80°C) with Carbonate? Solution:

  • Lower the temperature to 50–60°C.

  • Switch to Potassium Phosphate Tribasic (

    
    ) . It is sufficiently basic to activate the boron but less aggressive toward the lactone than hydroxides.
    
  • Buffer the aqueous phase: Use a 0.5M Phosphate buffer (pH 7.5–8.0) instead of pure water.[1][2][3] This "locks" the pH in the stability zone.

Q2: The starting material disappears, but no product forms. I see "H-R" in the mass spec.

Diagnosis: Protodeboronation . The C-B bond broke before coupling occurred. Mechanism: The 5-oxooxolan-3-yl group places a carbonyl


 to the boron (structurally analogous to 

-keto esters). These are prone to deboronation.[3] Solution:
  • Increase Catalyst Loading: Speed up the transmetallation step so it outcompetes decomposition.

  • Ligand Switch: Use a highly active ligand like XPhos or SPhos (Buchwald ligands) or PCy3 . These facilitate rapid oxidative addition and transmetallation.

  • "Slow Release" Strategy: Reduce the water content to 5% v/v. This slows the formation of the fragile boronic acid intermediate.

Q3: Can I use microwave irradiation?

Answer: Yes, but with caution. Microwaves accelerate both the coupling and the lactone hydrolysis.

  • Rule: Limit reaction time to 10–20 minutes.

  • Requirement: You must use a buffered system (pH 8) if using microwave heating to prevent localized pH spikes that destroy the lactone.

Module 5: Experimental Workflow (Decision Tree)

Follow this logic to design your first experiment with this reagent.

OptimizationTree Start Start: Suzuki Coupling of Lactone-BF3K Solvent Select Solvent System Start->Solvent THF/H2O (10:1) THF/H2O (10:1) Solvent->THF/H2O (10:1) Standard Toluene/H2O (4:1) Toluene/H2O (4:1) Solvent->Toluene/H2O (4:1) If solubility poor Base Select Base Cs2CO3 Cs2CO3 Base->Cs2CO3 Standard Reactivity K3PO4 K3PO4 Base->K3PO4 Sensitive Substrates (Recommended) Temp Select Temperature 60°C 60°C Temp->60°C Safe Zone 80-100°C 80-100°C Temp->80-100°C Risk of Ring Opening THF/H2O (10:1)->Base Toluene/H2O (4:1)->Base Cs2CO3->Temp K3PO4->Temp Check Outcome Analysis 60°C->Check Check Yield Success Success Check->Success Yield > 70% Ring Open Ring Open Check->Ring Open Acidify Workup to Re-close Ring De-boronation De-boronation Check->De-boronation Switch to SPhos Pd G3 Reduce Water

Figure 2: Optimization Decision Tree. Note the "Acidify Workup" option—if the ring opens, treating the crude mixture with mild acid (e.g., 1M HCl) can sometimes re-cyclize the lactone.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[4][5][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[4][5][6] Link[4]

    • Core Reference: Establishes the mechanism of "slow release" hydrolysis and the role of glass/silica in c
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

    • Core Reference: Foundational text on the utility and stability profiles of potassium organotrifluorobor
  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link

    • Core Reference: Reviews the compatibility of functional groups (including esters/lactones)
  • Butters, M., et al. (2010). Process Development of a Suzuki Cross-Coupling Reaction Involving a Unstable Boronic Acid. Organic Process Research & Development, 14(6), 1362-1368.

Sources

Optimization

Side reactions of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide and their prevention

Welcome to the technical support center for Potassium trifluoro-(5-oxooxolan-3-yl)boranuide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Potassium trifluoro-(5-oxooxolan-3-yl)boranuide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and prevent potential side reactions, ensuring the success and reproducibility of your experiments.

Introduction

Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is a valuable building block in organic synthesis, prized for its stability and utility in forming carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Like other organotrifluoroborates, it serves as a stable, crystalline, and easy-to-handle precursor to a reactive boronic acid intermediate.[1][3][4][5][6][7][8][9][10] However, the unique functionality of the 5-oxooxolan-3-yl moiety introduces specific challenges and potential side reactions that require careful consideration of reaction conditions. This guide will delve into the causality behind these experimental choices to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Potassium trifluoro-(5-oxooxolan-3-yl)boranuide over its corresponding boronic acid?

A1: Potassium trifluoro-(5-oxooxolan-3-yl)boranuide offers several advantages over the analogous boronic acid. As a tetracoordinate boron species, it is significantly more stable to air and moisture, allowing for easier storage and handling.[1][3][6][7][8][10][11] This stability also prevents many of the common side reactions associated with boronic acids, such as oxidative homocoupling and protodeboronation, which can occur during storage or prematurely in a reaction mixture.[4][12][13][14][15] The trifluoroborate acts as a "protected" form of the boronic acid, which is slowly released in situ under the reaction conditions.[9]

Q2: How should I store and handle Potassium trifluoro-(5-oxooxolan-3-yl)boranuide?

A2: While generally stable, it is best practice to store the reagent in a tightly sealed container in a cool, dry place. Although it is less sensitive to air and moisture than boronic acids, minimizing exposure to atmospheric moisture will ensure its long-term integrity.

Q3: What is the general mechanism of activation for this reagent in a Suzuki-Miyaura coupling reaction?

A3: The activation of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide involves its hydrolysis to the corresponding boronic acid.[5][9][12][14] This hydrolysis is typically promoted by the basic conditions of the Suzuki-Miyaura reaction. The resulting boronic acid is the active species that participates in the transmetalation step of the catalytic cycle. The rate of hydrolysis is a critical parameter that influences the efficiency of the coupling reaction and the potential for side reactions.[12][13][14][15]

Troubleshooting Guide: Side Reactions and Their Prevention

This section addresses specific issues that you may encounter during your experiments, with a focus on identifying the root cause and providing actionable solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product

A low yield can be attributed to several factors, primarily related to the stability of the boronic acid intermediate and the integrity of the 5-oxooxolan-3-yl moiety.

Potential Cause A: Premature or Incomplete Hydrolysis

The rate of hydrolysis of the trifluoroborate to the active boronic acid is crucial.[12][13][14][15] If the hydrolysis is too slow, the concentration of the boronic acid will be insufficient to keep up with the catalytic cycle. Conversely, if it is too fast, the boronic acid can accumulate and undergo degradation.

  • Troubleshooting & Prevention:

    • Optimize the Base: The choice and concentration of the base are critical. A systematic screening of bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is recommended.

    • Solvent System: The water content in the solvent system (e.g., THF/water, toluene/water) directly influences the hydrolysis rate.[2] Adjusting the solvent ratio can fine-tune the release of the boronic acid.

    • Temperature Control: Higher temperatures will increase the rate of hydrolysis. If slow hydrolysis is suspected, a modest increase in temperature may be beneficial.

    • Fluoride Scavengers: The use of silica gel can promote the hydrolysis of organotrifluoroborates to boronic acids under mild conditions.[16][17]

Potential Cause B: Protodeboronation

Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source, resulting in the formation of a hydrogen atom in place of the boron moiety on the organic fragment. This is a significant issue for many organoboron reagents, especially under basic conditions where the boronic acid intermediate is present.[4][12][13]

  • Troubleshooting & Prevention:

    • Anhydrous Solvents: While water is necessary for hydrolysis, excessive water can promote protodeboronation. Using carefully dried solvents and then adding a controlled amount of water can be an effective strategy.

    • Choice of Base: Strongly basic and aqueous conditions can favor protodeboronation. Using a milder base or a biphasic system may help to minimize this side reaction.

    • Reaction Time: Prolonged reaction times can lead to increased protodeboronation. Monitoring the reaction progress by TLC or LC-MS and quenching it upon completion is crucial.

Potential Cause C: Homocoupling

Oxidative homocoupling of the boronic acid intermediate can lead to the formation of a dimer of the 5-oxooxolan-3-yl moiety. This is often promoted by the presence of oxygen and certain palladium catalysts.

  • Troubleshooting & Prevention:

    • Degassing: Thoroughly degassing the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is essential to remove dissolved oxygen.

    • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the rate of homocoupling. Electron-rich and bulky ligands are often employed to promote the desired cross-coupling pathway.

Issue 2: Formation of Unexpected Byproducts Related to the 5-oxooxolan-3-yl Moiety

The lactone and ketone functionalities within the 5-oxooxolan-3-yl group are susceptible to certain side reactions, especially under the basic conditions of the Suzuki-Miyaura coupling.

Potential Cause A: Base-Mediated Ring Opening of the Lactone

Lactones can be hydrolyzed under basic conditions to form the corresponding hydroxy carboxylate. This would consume the starting material and lead to a complex mixture of products.

  • Troubleshooting & Prevention:

    • Milder Base: Employing a milder base such as K₂CO₃ or even K₃PO₄ instead of stronger bases like Cs₂CO₃ or hydroxides can minimize lactone hydrolysis.

    • Lower Temperature: Running the reaction at a lower temperature will slow down the rate of nucleophilic attack on the lactone carbonyl.

    • Anhydrous Conditions: While some water is needed for trifluoroborate hydrolysis, excess water will favor lactone hydrolysis. Careful control of the water content is key.

Potential Cause B: Enolization and Subsequent Aldol-Type Reactions

The ketone functionality can undergo enolization under basic conditions. The resulting enolate can then participate in side reactions such as aldol condensation with another molecule of the starting material or other carbonyl-containing species in the reaction mixture.

  • Troubleshooting & Prevention:

    • Choice of Base: Non-nucleophilic, sterically hindered bases may be less prone to promoting aldol-type reactions.

    • Temperature Control: Lowering the reaction temperature can disfavor enolate formation and subsequent side reactions.

    • Reaction Concentration: Running the reaction at a higher dilution may reduce the likelihood of intermolecular aldol reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add Potassium trifluoro-(5-oxooxolan-3-yl)boranuide (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., RuPhos, 4 mol%).

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., toluene/water 10:1) and the degassed aqueous base (e.g., K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Key Processes

To aid in understanding the critical steps and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Hydrolysis_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions R-BF3K Potassium Trifluoro- (5-oxooxolan-3-yl)boranuide R-B(OH)2 Boronic Acid Intermediate R-BF3K->R-B(OH)2 Hydrolysis (+H2O, Base) Ring_Opening Lactone Ring-Opened Product R-BF3K->Ring_Opening Base, H2O Aldol Aldol Side Products R-BF3K->Aldol Base Product Desired Cross-Coupled Product R-B(OH)2->Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation Product (R-H) R-B(OH)2->Protodeboronation H+ Homocoupling Homocoupling Product (R-R) R-B(OH)2->Homocoupling [O]

Sources

Troubleshooting

Purification techniques for products from reactions with Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

Ticket System ID: #TFB-LCT-503 Subject: Troubleshooting Workup & Purification of Lactone-Functionalized Heterocycles Status: Open Agent: Senior Application Scientist, Dr. Aris[1] Executive Summary & Reagent Profile Reage...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: #TFB-LCT-503 Subject: Troubleshooting Workup & Purification of Lactone-Functionalized Heterocycles Status: Open Agent: Senior Application Scientist, Dr. Aris[1]

Executive Summary & Reagent Profile

Reagent: Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide Common Name: Potassium (5-oxo-tetrahydrofuran-3-yl)trifluoroborate Role: Radical precursor (via oxidative cleavage of the C–B bond) for installing the γ-butyrolactone motif onto heteroarenes (Minisci-type) or alkenes (Photoredox Giese addition).[1]

The Core Challenge: Unlike standard lipophilic alkylations, reactions with this reagent introduce a polar, hydrolytically sensitive lactone moiety . Users frequently encounter low recovery due to water solubility of the product or inadvertent ring-opening (hydrolysis) during basic workups.

Troubleshooting Guide (Q&A)

Ticket #001: "I see good conversion by LCMS, but I lose my product during the aqueous workup."

Diagnosis: Phase Distribution Failure.[1] The lactone moiety significantly increases the polarity of your product. If your target heterocycle is also polar (e.g., pyridine, pyrazine), the product likely partitions into the aqueous phase during standard Et₂O/Hexane extractions.

Expert Solution:

  • Switch Solvents: Abandon Et₂O. Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.[1]

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction. This "salting out" effect forces organic compounds into the organic layer.

  • The "n-Butanol" Option: If the product is highly polar, extract with n-Butanol .[1] Note: You will need to remove n-BuOH via azeotropic evaporation with heptane or high-vacuum rotary evaporation.[1]

Ticket #002: "My NMR shows a complex mixture of the product and a hydroxy-acid byproduct."

Diagnosis: Lactone Hydrolysis.[1][2][3] The 5-oxooxolan-3-yl ring is a lactone (cyclic ester).[1] While stable in acid (e.g., TFA used in Minisci reactions), it rapidly hydrolyzes in basic conditions (pH > 9) to form the open-chain hydroxy-carboxylate.[1]

Expert Solution:

  • Avoid Strong Bases: Do NOT use NaOH, KOH, or saturated Na₂CO₃ for neutralization.

  • Buffer Control: Quench reactions with saturated NH₄Cl or phosphate buffer (pH 7.0) .

  • Rescue Protocol: If hydrolysis has occurred, treat the crude mixture with a catalytic amount of p-TsOH in refluxing toluene (with a Dean-Stark trap or molecular sieves) to drive re-lactonization before purification.[1]

Ticket #003: "I cannot separate the unreacted trifluoroborate starting material from my product."

Diagnosis: Polarity Overlap. Potassium trifluoroborates are salts and usually stay on the baseline of silica TLC plates. However, under certain eluent conditions (high MeOH), they can "streak" and co-elute with polar products.

Expert Solution:

  • Filtration First: Before chromatography, suspend the crude residue in anhydrous acetone or DCM . The inorganic salts (KF, unreacted reagent) are typically insoluble and can be filtered off.

  • Reverse Phase: If normal phase silica fails, switch to C18 Reverse Phase chromatography using a Water/Acetonitrile gradient (with 0.1% Formic Acid).

Detailed Purification Protocols

Protocol A: The "Lactone-Safe" Aqueous Workup

Best for: Minisci reactions using oxidants like Mn(OAc)₃ or K₂S₂O₈.

  • Quench: Dilute the reaction mixture with Water and EtOAc (1:1 ratio).

  • Neutralization (Critical): If the reaction utilized TFA, slowly add saturated aqueous NaHCO₃ while stirring until gas evolution ceases. Stop immediately when pH reaches 7–8.[1] Do not overshoot to pH > 9.[1]

  • Extraction:

    • Separate layers.[1]

    • Extract the aqueous layer 3x with EtOAc (or DCM if product is UV-active but not extracting).[1]

    • Optional: If the aqueous layer is still colored (indicating product retention), saturate with solid NaCl and extract again.

  • Drying: Dry combined organics over Na₂SO₄ (Magnesium sulfate is acceptable, but Sodium sulfate is gentler).[1]

  • Concentration: Evaporate solvent at <40°C. High heat can degrade sensitive radical adducts.[1]

Protocol B: Non-Aqueous Workup (Filtration Method)

Best for: Photoredox reactions in organic solvents (DMSO/MeCN) where water solubility is a major risk.

  • Precipitation: Dilute the reaction mixture (usually DMSO or DMF) with a large excess of Et₂O or MTBE .

    • Observation: The inorganic salts and unreacted trifluoroborate should precipitate. The organic product usually remains in solution (unless it is a salt itself).

  • Filtration: Filter the suspension through a Celite pad.[1] Wash the pad with Et₂O.

  • Liquid-Liquid Wash: Wash the ether filtrate with Water (to remove DMSO/DMF) and then Brine .[1]

  • Evaporation: Concentrate the organic layer.[1][4]

  • Purification: Proceed to Silica Gel Chromatography (DCM:MeOH gradients are recommended, e.g., 0–5% MeOH in DCM).

Decision Logic & Stability Visualizations

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckSolubility Is Product Water Soluble? Start->CheckSolubility AqueousWorkup Protocol A: Buffered Extraction (EtOAc/NaHCO3) CheckSolubility->AqueousWorkup No (Lipophilic) OrganicWorkup Protocol B: Non-Aqueous Filtration (Precipitate Salts) CheckSolubility->OrganicWorkup Yes (Polar) CheckBase Was Strong Base Used? Rescue Rescue: Acidic Re-lactonization (pTsOH/Toluene) CheckBase->Rescue Yes (Hydrolysis Risk) Final Purification\n(Silica/C18) Final Purification (Silica/C18) CheckBase->Final Purification\n(Silica/C18) No AqueousWorkup->CheckBase OrganicWorkup->Final Purification\n(Silica/C18) Rescue->Final Purification\n(Silica/C18)

Caption: Decision matrix for selecting the optimal workup path based on product polarity and pH exposure.

Figure 2: Lactone Stability & Hydrolysis Pathway[1]

LactoneStability cluster_conditions Stability Zone Reagent Trifluoroborate Reagent (Lactone Intact) Radical Radical Intermediate (Oxidative Cleavage) Reagent->Radical Oxidant/Light Product Target Product (Lactone Intact) Radical->Product Heteroarene Trap OpenForm Hydrolyzed Byproduct (Hydroxy-Acid) Product->OpenForm pH > 9 (NaOH/KOH) OpenForm->Product H+ / Heat (Re-lactonization)

Caption: Chemical pathway showing the risk of base-mediated hydrolysis and the reversibility via acid-catalyzed cyclization.

Technical Data Summary

ParameterSpecification / Recommendation
Reagent Solubility Soluble in Water, DMSO, DMF, MeOH.[1] Insoluble in Et₂O, Hexanes.
Lactone pKa Hydrolysis occurs rapidly at pH > 9.[1] Stable at pH 2–7.[1]
TLC Visualization KMnO₄ Stain (Reagent/Product oxidizes).[1] UV (if attached to heterocycle).[1]
Recommended Column Normal Phase Silica (DCM/MeOH) or C18 Reverse Phase (H₂O/MeCN).
Metal Scavenging If using Pd/Mn, use SiliaMetS® Thiol or DMT scavengers post-workup.[1]

References

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[5]

  • Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1] MedChemComm, 2011.[1]

  • Lockner, J. W., et al. "Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates."[1] Frontiers in Chemistry, 2018.[1]

  • Lactone Stability Data: "Stability of gamma-valerolactone under neutral, acidic, and basic conditions." Structural Chemistry, 2017.[1]

Sources

Optimization

Technical Support Center: Efficient Suzuki-Miyaura Coupling of Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide

Welcome to the technical support center for catalyst selection and troubleshooting when using Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection and troubleshooting when using Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical, field-proven advice to ensure the success of your experiments.

Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is a valuable building block, offering a stable, crystalline, and easy-to-handle source of a functionalized alkyl nucleophile.[1][2] Like other potassium organotrifluoroborates, it serves as a robust precursor to the corresponding boronic acid in situ, a strategy that minimizes side reactions such as protodeboronation and oxidative homocoupling that can plague traditional boronic acids.[3][4] The slow release of the boronic acid under basic conditions is key to its efficacy, but also necessitates careful optimization of the reaction parameters to match the rate of hydrolysis with the catalytic turnover rate.[3][4]

This guide will walk you through catalyst and condition selection, provide detailed experimental protocols, and offer a comprehensive troubleshooting section to address common challenges encountered when working with this specific and valuable reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide failing or giving low yields?

Low yield or incomplete conversion is a common hurdle. The root cause often lies in one of three areas: the stability and activation of the trifluoroborate, the activity of the catalyst, or suboptimal reaction conditions.

  • Reagent Quality and Activation: While potassium organotrifluoroborates are generally stable, ensure your reagent has been stored properly to avoid degradation.[1] The crucial step for this reagent is its slow hydrolysis to the active boronic acid under basic, aqueous conditions.[3][4] If this hydrolysis is not efficient, the catalytic cycle will stall.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[1][5] Inadequate degassing of solvents and reagents is a primary cause of catalyst death, leading to the formation of palladium black.[1]

  • Suboptimal Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. A mismatch in any of these components can lead to a sluggish or failed reaction.

Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?

The appearance of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[6] The catalytically active soluble Pd(0) complex has aggregated into an inactive, insoluble metallic form.

  • Cause: This is most often caused by oxygen in the reaction mixture, which oxidizes the Pd(0) catalyst.[1][5] It can also be due to an insufficient ligand-to-palladium ratio, leaving the palladium center coordinatively unsaturated and prone to aggregation.[1]

  • Prevention:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture itself are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.

    • Optimize Ligand Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium source.[1]

Q3: What are the most common side reactions and how can I minimize them?

The two most prevalent side reactions in Suzuki-Miyaura couplings are homocoupling and dehalogenation.

  • Homocoupling: This is the coupling of two molecules of the organoboron reagent.

    • Cause: The presence of oxygen is a major contributor to homocoupling.[1][7] Using a Pd(II) precatalyst (like Pd(OAc)₂) can also lead to homocoupling during its in situ reduction to Pd(0), a process that can consume the boronic acid.[1][7]

    • Mitigation:

      • Improve Degassing: This is the most critical step to prevent homocoupling.[1]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the likelihood of this side reaction.[1]

  • Dehalogenation: This is the replacement of the halogen on your electrophile with a hydrogen atom.

    • Cause: The source of the hydride can be amine bases or alcohol solvents.[7][8]

    • Mitigation:

      • Solvent and Base Choice: If dehalogenation is a significant issue, switch to aprotic solvents like dioxane, THF, or toluene and use carbonate or phosphate bases instead of amines or alkoxides.[8]

Catalyst and Condition Selection Guide

The γ-lactone moiety in Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide is generally stable under standard Suzuki-Miyaura conditions. However, the choice of catalyst and base is crucial to ensure efficient coupling without promoting side reactions.

Recommended Catalyst Systems

For functionalized alkyltrifluoroborates, particularly those containing carbonyl groups, sterically hindered and electron-rich phosphine ligands are often the most effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst/Ligand CombinationPalladium SourceLigandKey Advantages & Considerations
Pd(OAc)₂ / RuPhos Pd(OAc)₂RuPhosA robust and versatile system for coupling alkyltrifluoroborates, showing good functional group tolerance.[9]
Pd(OAc)₂ / SPhos Pd(OAc)₂SPhosAnother excellent Buchwald ligand, often used for challenging couplings.
Pd₂(dba)₃ / XPhos Pd₂(dba)₃XPhosA Pd(0) source that can minimize homocoupling, paired with a highly active ligand.
PdCl₂(dppf) PdCl₂(dppf)dppfA classic, reliable catalyst, though may require higher temperatures for less reactive substrates.
Choosing the Right Base and Solvent

The base plays a dual role in couplings with organotrifluoroborates: it facilitates the hydrolysis to the active boronic acid and participates in the transmetalation step.[10][11]

BaseSolvent SystemTemperature RangeComments
Cs₂CO₃ Toluene/H₂O (typically 4:1 to 10:1)80-110 °CA strong base, often effective for less reactive substrates.[12]
K₂CO₃ Toluene/H₂O or Dioxane/H₂O80-110 °CA commonly used and effective base for a wide range of substrates.
K₃PO₄ Toluene/H₂O or Dioxane/H₂O80-110 °CA non-nucleophilic base that is good for substrates with sensitive functional groups.[13]

Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide with an aryl bromide.

Materials:

  • Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • RuPhos (4-10 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene and deionized water (degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide, the aryl bromide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and then degassed deionized water via syringe to achieve the desired solvent ratio (e.g., 10:1 toluene/H₂O).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide:

Troubleshooting Guide

Troubleshooting_Workflow

Issue: Reaction is sluggish or stalls
  • Potential Cause: The rate of hydrolysis of the trifluoroborate is too slow, or the catalyst is not active enough at the chosen temperature. The γ-lactone structure is generally stable, but strong bases at high temperatures for prolonged periods could potentially lead to side reactions, although this is not commonly reported as a major issue in Suzuki couplings.

  • Troubleshooting Steps:

    • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments.[1]

    • Change the Base: Switch to a stronger base like Cs₂CO₃ if you are using a weaker one.[13] The choice of base can significantly impact the hydrolysis rate of the trifluoroborate.[3][4]

    • Screen Ligands: If a particular ligand is not effective, screen other electron-rich, bulky phosphine ligands like SPhos or XPhos.[9]

    • Solvent System: Vary the ratio of the organic solvent to water. A higher water content can sometimes accelerate the hydrolysis of the trifluoroborate.

Issue: Significant Protodeboronation of the Trifluoroborate
  • Potential Cause: While less prone to this than boronic acids, protodeboronation can still occur, especially if the catalytic cycle is slow and the active boronic acid species accumulates in the presence of a proton source.

  • Troubleshooting Steps:

    • Ensure Anhydrous Solvents (if applicable to the specific protocol being adapted): Although water is necessary for the hydrolysis of the trifluoroborate, ensure the organic solvent is of high quality.

    • Use a Milder Base: In some cases, a very strong base can accelerate protodeboronation. Trying a milder base like K₃PO₄ might be beneficial.

    • Optimize Catalyst Loading: A higher catalyst loading might accelerate the cross-coupling, outcompeting the protodeboronation pathway.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps:

Suzuki_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X).[14][15]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires the activation of the organotrifluoroborate by a base to form a boronate species.[14][15]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

By methodically addressing potential issues in each of these areas—reagent quality, catalyst activity, reaction conditions, and potential side reactions—researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Lima, F., & da Silva, A. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(25), 7578-7584.
  • BenchChem Technical Support Team. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Lloyd-Jones, G. C., & Ball, N. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8484–8497.
  • Lima, F., & da Silva, A. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(1), 275-286.
  • Lloyd-Jones, G. C., & Ball, N. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Gîjiu, C. L., et al. (2024). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions.
  • MacNair, A. J., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Chemical Science, 11(1), 119-126.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Ghaffari, B., & Scott, P. J. H. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 57(21), 8821-8846.
  • Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post].
  • r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Reddit.
  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9602-9603.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Al-Amin, M., & Roth, G. P. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 68(25), 9678-9686.
  • Li, C., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2296-2300.
  • Various Authors. (n.d.). Side reactions of Suzuki cross-coupling [Image].
  • Smith, A. M. R. (2019).
  • Organic Chemistry Portal. (n.d.).
  • Stefani, H. A., et al. (2008). Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o192.
  • Smolecule. (n.d.). Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide.
  • Echemi. (n.d.). Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide Suppliers.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Molander, G. A., & Hughes, G. (2005). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Organic Syntheses, 82, 161.
  • Liu, C., et al. (2018). Palladium-Catalyzed ligand-free and efficient Suzuki--Miyaura reaction of -methyliminodiacetic acid boronates in water. Turkish Journal of Chemistry, 42(6), 1647-1655.

Sources

Troubleshooting

Overcoming challenges in the synthesis of functionalized organotrifluoroborates

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Synthesis, Purification, and Application of Potassium Organotrifluoroborates Introduction: The Stability Paradox Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Synthesis, Purification, and Application of Potassium Organotrifluoroborates

Introduction: The Stability Paradox

Welcome to the technical support hub for organotrifluoroborates. You are likely here because, while R-BF₃K salts are touted as "robust" alternatives to boronic acids, their synthesis is fraught with specific physical challenges—namely solubility differentials, glass etching, and inorganic salt contamination.

This guide moves beyond standard literature procedures to address the failure modes of these reactions. We focus on the causality of these failures and provide self-validating protocols to ensure high purity for drug discovery applications.

Module 1: Reaction Setup & Reagent Choice

Issue #1: "My reaction flask is becoming opaque/etched."

Diagnosis: In situ generation of Hydrofluoric Acid (HF). Root Cause: The standard fluorinating agent, Potassium Hydrogen Difluoride (KHF₂), exists in equilibrium with HF. When used in borosilicate glass, the HF attacks the silica matrix (


), contaminating your product with fluorosilicates and weakening the vessel.

Troubleshooting Protocol:

  • Switch Vessels: For any reaction involving KHF₂ or aqueous HF, use Nalgene® (polypropylene) or PTFE (Teflon) reaction vessels.

  • Validation: If you must use glass, inspect the flask post-reaction. Cloudiness indicates irreversible etching.

  • Alternative Reagents: If glass is mandatory (e.g., high-pressure sealed tubes), substitute KHF₂ with KF and L-(+)-Tartaric acid . This generates the necessary acidity for fluorination without high concentrations of free HF.

Issue #2: "I cannot remove pinacol from my product."

Diagnosis: Persistent Pinacol Contamination. Root Cause: When converting pinacol boronates (R-Bpin) to R-BF₃K, the released pinacol is a sticky, semi-volatile solid that co-crystallizes with the salt. It inhibits the formation of a clean lattice.

The "Azeotropic Strip" Protocol: Do not rely solely on ether washes. Pinacol forms a low-boiling azeotrope with water.

  • Step A: After the reaction, concentrate the mixture to dryness.

  • Step B: Re-dissolve the crude solid in a minimum amount of water (not organic solvent).

  • Step C: Evaporate on a rotary evaporator at 50–60 °C.

  • Step D: Repeat 3x. This "water strip" effectively co-distills the pinacol.

  • Validation: Check ¹H NMR. The singlet at ~1.2 ppm should be absent before proceeding to acetone extraction.

Module 2: Purification & Isolation (The Critical Step)

Issue #3: "My product is an oil or contains white inorganic solids."

Diagnosis: Incomplete removal of KF/KHF₂ or solvation issues. Root Cause: R-BF₃K salts are soluble in acetone/acetonitrile but insoluble in ether/DCM. However, inorganic salts (KF) are slightly soluble in wet acetone. If your solvent isn't dry, you pull inorganic impurities into the final product.

Workflow: The "Salting Out" Decision Tree Use the following logic to purify your crude material.

PurificationWorkflow Start Crude Reaction Mixture (Solid residue) SolventChoice Extract with Hot Acetone or CH3CN Start->SolventChoice Filter Filter Suspension (Remove insoluble KF/KHF2) SolventChoice->Filter Concentrate Concentrate Filtrate to Minimal Volume Filter->Concentrate Soxhlet Protocol B: Soxhlet Extraction (Acetone, 12h) Filter->Soxhlet  If >10g Scale Precipitation Add Non-Polar Solvent (Et2O or DCM) Concentrate->Precipitation Decision Product State? Precipitation->Decision Solid White Solid Formed Decision->Solid  Crystalline Oil Oily/Sticky Residue Decision->Oil  Gummy Final Pure R-BF3K Solid->Final Trituration Protocol C: Triturate with Pentane Sonicate Oil->Trituration Soxhlet->Concentrate Trituration->Final

Figure 1: Decision matrix for the purification of organotrifluoroborates. Note that for large scales (>10g), Soxhlet extraction is preferred over simple filtration to ensure maximum recovery.

Quantitative Solubility Data:

Solvent R-BF₃K Solubility Inorganic Salt (KF/KHF₂) Solubility Purpose
Acetone High Negligible (if dry) Extraction of Product
Acetonitrile High Low Recrystallization
Diethyl Ether Insoluble Insoluble Precipitating Agent
Water Soluble Soluble Reaction Medium (Avoid for isolation)

| DCM | Insoluble | Insoluble | Washing non-polar impurities |

Module 3: Characterization (NMR Interpretation)

Issue #4: "I don't see the B-F coupling in my ¹¹B NMR."

Diagnosis: Quadrupolar relaxation masking scalar coupling. Technical Insight: Boron has two isotopes (


 and 

), both quadrupolar. This causes rapid relaxation (

), broadening the signal and often obscuring the expected quartet (

) from the fluorine coupling.

The "Resolution Enhancement" Protocol:

  • Solvent: Use Acetone-d₆ or DMSO-d₆ . Avoid viscous solvents.

  • Tube: Use a Quartz NMR tube if possible. Borosilicate glass contains boron (

    
    ), creating a broad "hump" from -10 to +30 ppm that interferes with baseline correction.
    
  • Acquisition:

    • Set a spectral window of ~100 ppm (centered at -10 ppm).

    • Increase the line broadening (LB) parameter slightly (e.g., 5-10 Hz) if S/N is low, or use Gaussian multiplication for resolution.

  • Verification:

    • ¹¹B NMR: Look for a signal between -26 and -45 ppm .

    • ¹⁹F NMR: This is often more diagnostic. You should see a sharp signal (often a 1:1:1:1 quartet due to

      
       coupling) around -130 to -150 ppm .
      

Module 4: Application (Suzuki-Miyaura Coupling)

Issue #5: "My coupling reaction failed despite using a 'stable' BF₃K salt."

Diagnosis: The "Slow Release" Bottleneck (The Acid-Base Paradox). Expert Analysis: R-BF₃K salts do not transmetalate directly. They must first hydrolyze to the boronic acid [RB(OH)₂] in situ.

  • Fast Hydrolysis: Alkyl, Vinyl, Aryl-EDG (Electron Donating Groups).

  • Slow Hydrolysis: Aryl-EWG (Electron Withdrawing Groups), Pyridyl.

If the hydrolysis is too slow, the catalyst decomposes before the cycle begins. If too fast, you risk protodeboronation.

Optimization Strategy:

  • Water Concentration: Increase the water ratio in your solvent mix (e.g., Toluene/Water 3:1 instead of 10:1). Water is the reagent that "unlocks" the BF₃K.

  • Base Selection:

    • For Slow Hydrolyzers (e.g., 4-CN-Phenyl-BF₃K): Use a weaker base or lower pH conditions to assist F/OH exchange.

    • For Fast Hydrolyzers : Standard carbonate bases (

      
      , 
      
      
      
      ) work well.
  • Lewis Acid Additive: Add TMSCl or SiCl₄ (stoichiometric) to scavenge fluoride and force the equilibrium toward the boronic acid.

FAQ: Quick Solutions

Q: Can I store R-BF₃K salts on the bench? A: Yes. Unlike boronic acids, they do not dehydrate to boroxines. They are indefinitely stable to air and moisture, provided they are free of acid traces.

Q: How do I remove the KHF₂ excess if I didn't weigh it precisely? A: The "Acetone Wash" (Module 2) is self-correcting. KHF₂ is insoluble in dry acetone. Filter it off, and your filtrate contains only the organoboron species.

Q: Why is my yield >100%? A: You likely have occluded solvent or inorganic salts.

  • Check: Run an elemental analysis or check the integration of the cation (if using tetrabutylammonium salts).

  • Fix: Recrystallize from minimal boiling acetonitrile.

References

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286.[1]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling."[2][3][4][5] Journal of the American Chemical Society, 2012 , 134(17), 7431–7441.[2][3][5] [3]

  • Darses, S.; Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 2008 , 108(1), 288–325.

  • Baggott, N. A. et al. "Improved method for the conversion of pinacolboronic esters into trifluoroborate salts." Organic Letters, 2007 .[6][7]

  • Pellegrino, S. et al. "1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates." Magnetic Resonance in Chemistry, 2010 .

Sources

Optimization

Refinement of experimental protocols for using air-sensitive boronic acid alternatives

Topic: Refinement of Experimental Protocols for Air-Sensitive Boronic Acid Alternatives Audience: Drug Discovery Chemists & Process Development Scientists Mission Statement Welcome to the Advanced Organoboron Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Experimental Protocols for Air-Sensitive Boronic Acid Alternatives Audience: Drug Discovery Chemists & Process Development Scientists

Mission Statement

Welcome to the Advanced Organoboron Support Center. In drug discovery, "air-sensitive" often conflates two distinct challenges: oxidative instability (catalyst death/homocoupling) and chemical instability (protodeboronation of heterocyclic boronic acids). Standard boronic acids often fail not because of air, but because they decompose faster than they transmetallate.

This guide refines protocols for the two primary stable alternativesMIDA Boronates and Potassium Organotrifluoroborates (BF3K) —and provides troubleshooting for handling the transient, air-sensitive active species generated in situ.

Module 1: The Stability Paradox & Reagent Selection

The Core Problem: Protodeboronation

Many heterocyclic boronic acids (e.g., 2-pyridine boronic acid) are not air-sensitive in the traditional sense; they are chemically unstable under the basic conditions required for Suzuki-Miyaura coupling.[1] They undergo protodeboronation , replacing the C-B bond with a C-H bond before the palladium catalyst can utilize them.

The Solution: Use an "Alternative" that acts as a reservoir, releasing the active boronic acid slowly (MIDA) or requiring specific activation (BF3K).

Decision Matrix: Which Reagent?

ReagentSelection Start Substrate Class SimpleAryl Simple Aryl/Vinyl Start->SimpleAryl Heterocyclic 2-Heterocyclic / Polyfluorinated Start->Heterocyclic Alkyl Primary/Secondary Alkyl Start->Alkyl Standard Standard Boronic Acid (PinB or B(OH)2) SimpleAryl->Standard Stable MIDA MIDA Boronate (Slow Release Protocol) Heterocyclic->MIDA Prevents Protodeboronation BF3K Potassium Trifluoroborate (Radical/Oxidative or Hydrolytic) Heterocyclic->BF3K Alternative if MIDA fails Alkyl->Standard 9-BBN (Air Sensitive!) Alkyl->BF3K Best for sp3-sp2

Figure 1: Decision matrix for selecting the appropriate organoboron reagent based on substrate stability and hybridization.

Module 2: MIDA Boronates (The "Slow Release" Protocol)[1]

Concept: MIDA boronates are


-hybridized and unreactive toward transmetallation.[2] They must be hydrolyzed to the active boronic acid (

) in situ. The goal is to match the rate of hydrolysis (

) with the rate of transmetallation (

), keeping the concentration of free boronic acid low to prevent decomposition.
Standard Slow-Release Protocol

Best for: Unstable 2-pyridyl, oxazolyl, or polyfluorinated substrates.

  • Solvent System: Use a biphasic mixture. THF:Water (10:1) or Dioxane:Water (4:1) is critical. The MIDA boronate dissolves in the organic phase; the base (activator) stays in the aqueous phase.

  • Temperature: 60°C is the standard activation floor. Below this, hydrolysis is often too slow.

  • Base Selection:

    • Standard:

      
       (3.0 equiv). Provides a buffered, mild hydrolysis.
      
    • Accelerated:

      
       (aqueous). Use only if the catalyst is highly active (e.g., XPhos Pd G4) and can consume the boronic acid immediately.
      
Troubleshooting MIDA Couplings
SymptomDiagnosisCorrective Action
Low Yield, High Protodeboronation Hydrolysis is too fast. The "reservoir" dumped the active species too quickly, overwhelming the catalyst.1. Switch base from NaOH to

or

.2. Reduce water ratio (e.g., THF:H2O 20:1).3. Syringe Pump Addition: Add the MIDA boronate solution slowly over 4 hours.
No Reaction (Starting Material Recovered) Hydrolysis is too slow. The MIDA group is not deprotecting.1. Increase Temp to 80-100°C.2. Switch solvent to Dioxane/H2O (allows higher T).3. Add a "Phase Transfer" catalyst (rare, but aliquat 336 can help bring OH- into organic phase).
Homocoupling of Electrophile Oxidative Catalyst Death. Oxygen entered the system.1. MIDA reagents are air-stable, but the active Pd(0) is not. rigorous degassing is required (see Module 4).

Module 3: Potassium Organotrifluoroborates (BF3K)

Concept: These are indefinitely air-stable salts.[2][3] However, they are often insoluble in pure organic solvents. Mechanism involves either hydrolysis to boronic acid (Suzuki) or radical generation (Photoredox).

Protocol: Hydrolytic Activation (Suzuki Coupling)

Best for: Alkyl transfers and robust aryl couplings.

  • Solvent: Requires a protic co-solvent. MeOH:THF (1:1) or Toluene:H2O (4:1) .

  • Activation:

    • Method A (Hydrolysis): Use

      
       (3 equiv) and water. Heat to 80°C.
      
    • Method B (Fluoride Abstraction): Use TMS-Cl or

      
       (Lewis acid) or excess fluoride source to force the equilibrium. Note: This is harsh and less common in pharma.
      
Troubleshooting BF3K Couplings
SymptomDiagnosisCorrective Action
"Brick Dust" Precipitation Solubility Failure. The BF3K salt is not dissolving, preventing reaction.1. Add Water or Methanol to the solvent system.2. Use a phase transfer catalyst (18-crown-6 or TBAF) to solubilize the salt.
Glass Etching / Turbidity Fluoride Leaching. The BF3K is releasing F-, which attacks glassware.1. This confirms activation is happening. If yield is low, the catalyst may be poisoned by F-. Add a scavenger (e.g., Silica or Alumina) or switch to MIDA.
Stalled Reaction Lack of Hydrolysis. 1. BF3K reagents are too stable. Increase water content to drive the equilibrium:

.

Module 4: Handling Active Air-Sensitive Species

Even when using stable MIDA/BF3K precursors, the active catalytic species (Pd0) and the transient boronic acid (post-hydrolysis) are sensitive to oxygen. Oxygen causes homocoupling (Glaser/Ullmann type) and catalyst deactivation.

The "Zero-Oxygen" Workflow

Do not rely on "sparging" (bubbling gas) for sensitive kinetics. Use Freeze-Pump-Thaw or rigorous Vacuum/Backfill cycles.

Visualizing the Sensitivity Mechanism

OxygenSensitivity Pd0 Active Catalyst [L-Pd(0)] Peroxo [L-Pd(II)-O-O-Pd(II)] Peroxo Species Pd0->Peroxo + O2 Oxidation O2 Ingress Homocoupling Homocoupling Side Product (Ar-Ar) Peroxo->Homocoupling + 2 Ar-B(OH)2 Death Pd Black (Inactive) Peroxo->Death Decomposition

Figure 2: Impact of Oxygen on Palladium Catalysis. Oxygen intercepts the Pd(0) species, leading to homocoupling of the boron reagent and catalyst death.

FAQ: Air-Free Techniques

Q: Can I use a balloon of Argon?

  • A: For robust reactions, yes. For MIDA/BF3K "slow release" reactions where catalyst turnover is the rate-limiting step, no . Balloons allow slow diffusion of O2 over hours. Use a Schlenk line with positive pressure of N2/Ar or a sealed pressure vial (microwave vial) crimped inside a glovebox.

Q: My MIDA reaction turned black immediately.

  • A: This is "Pd Black" precipitation. Your catalyst decomposed before entering the cycle.

    • Fix: Ensure your solvent is degassed before adding the catalyst.

    • Fix: Add additional ligand (e.g., SPhos, XPhos) to stabilize the Pd(0) species.

Q: How do I purify the product from the MIDA byproduct?

  • A: MIDA byproducts are highly polar.

    • Workup: Dilute with EtOAc, wash with 1M NaOH (removes free MIDA acid and boronic acid) and Brine .

    • Column: The MIDA byproduct usually stays at the baseline of silica columns.[4]

References

  • MIDA Boronate Hydrolysis Mechanism & Slow Release Str

    • Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms.[5][6]

    • Source: Nature Chemistry (2016).[5]

    • URL:[Link]

  • Iterative Cross-Coupling with MIDA Boron

    • Title: A Simple and General Platform for Autom
    • Source: J. Am. Chem. Soc. (2007).[2]

    • URL:[Link]

  • Potassium Organotrifluorobor

    • Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
    • Source: Chemical Reviews (2008).[7]

    • URL:[Link]

  • Protodeboron

    • Title: Mechanistic Studies on the Protodeboronation of Heteroaromatic Boronic Acids.[1]

    • Source: J. Am. Chem. Soc. (2012).[6]

    • URL:[Link]

  • Handling Air-Sensitive Reagents

    • Title: Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
    • Source: Sigma-Aldrich.[2]

Sources

Troubleshooting

Enhancing the reactivity of potassium organotrifluoroborates in catalysis

Technical Support Center: Potassium Organotrifluoroborates ( ) Status: Operational Operator: Senior Application Scientist Ticket Focus: Enhancing Reactivity & Troubleshooting Catalytic Workflows Core Directive & Mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Potassium Organotrifluoroborates ( )

Status: Operational Operator: Senior Application Scientist Ticket Focus: Enhancing Reactivity & Troubleshooting Catalytic Workflows

Core Directive & Mechanistic Grounding

Welcome to the technical support hub for potassium organotrifluoroborates. Unlike boronic acids,


 salts are tetracoordinate "ate" complexes. They are not intrinsically nucleophilic in thermal cross-coupling (Suzuki-Miyaura); they are prodrugs  for the active species.

The Golden Rule of Reactivity: In thermal catalysis (Pd/Ni cross-coupling), reactivity is dictated by the rate of hydrolysis from the inert


 to the active boronic acid 

. In oxidative catalysis (Photoredox), reactivity is dictated by the oxidation potential (

)
and solubility.

You are likely facing one of three bottlenecks:

  • The Hydrolysis Trap: Your substrate releases the active species too slowly (stalled reaction) or too fast (protodeboronation).

  • The Solubility Wall: The salt is crashing out in non-polar solvents.

  • The Radical Quench: In photoredox, your radical generation is inefficient.

The Hydrolysis Equilibrium (Mechanism)

Understanding the speciation is critical. The reaction does not proceed directly from the trifluoroborate in classical Suzuki coupling; it requires a "slow release" of the boronic acid.

HydrolysisMechanism RBF3K R-BF3K (Inert Reservoir) Difluoro [R-BF2(OH)]- (Intermediate) RBF3K->Difluoro Hydrolysis (-F-, +H2O) Boronic R-B(OH)2 (Active Species) Difluoro->Boronic Fast Exchange Transmetal Transmetallation (Pd-R) Boronic->Transmetal Catalytic Cycle Homo Homocoupling/Decomp (Side Products) Boronic->Homo Accumulation (Too Fast) Glass Glass Surface / SiO2 (Fluoride Scavenger) Glass->RBF3K Accelerates Hydrolysis

Figure 1: The "Slow Release" Mechanism. Reactivity depends on balancing the hydrolysis rate with the catalytic turnover to prevent accumulation and decomposition 1.[1][2][3]

Troubleshooting Guide (FAQs)

Category A: Thermal Cross-Coupling (Suzuki-Miyaura)

Q1: My reaction works for phenyl-BF3K but stalls completely with electron-deficient aryls (e.g., 4-nitrophenyl-BF3K). Why? Diagnosis: You are dealing with a Class III (Slow Hydrolysis) substrate. Electron-withdrawing groups strengthen the B-F bond, making hydrolysis kinetically difficult under standard basic conditions. The active boronic acid is never generated 4. Corrective Action:

  • Add a Lewis Acid: Add 1-2 equivalents of mild Lewis acid like Silica gel or increase the glass surface area (crushed glass). For stubborn cases, use additives like

    
     or TMSCl (stoichiometric) to scavenge fluoride and force hydrolysis.
    
  • Increase Water: Shift the equilibrium by increasing the water ratio (e.g., go from 4:1 THF/H2O to 2:1).

Q2: I see low yields with heteroaryl trifluoroborates (e.g., 2-pyridyl). Is it the same problem? Diagnosis: Likely the opposite. Heteroaryls and electron-rich aryls (Class I) often hydrolyze too fast. Rapid hydrolysis leads to a high concentration of free boronic acid, which is prone to protodeboronation (C-B bond cleavage) before the palladium catalyst can use it 5. Corrective Action:

  • Slow Down Hydrolysis: Reduce water content (use 10:1 solvent:water).[6]

  • Buffer the pH: Use a weaker base (e.g.,

    
     instead of 
    
    
    
    ) to lower the pH, as hydrolysis is often base-mediated in these systems.

Q3: The reagent won't dissolve in Toluene or Dioxane. Diagnosis:


 are salts. They are insoluble in non-polar organics.
Corrective Action: 
  • The "Standard" Mix: Always use a cosolvent. MeOH/THF or H2O/Toluene are standard.

  • Phase Transfer: If you must use anhydrous non-polar conditions (rare), add 18-crown-6 to solubilize the potassium salt, though this is less efficient than simply adding an alcohol or water.

Category B: Photoredox & Radical Chemistry[5][6][7][8][9][10]

Q4: I am trying to generate a radical for a Ni/Photoredox coupling, but the reaction is sluggish. Diagnosis: Inefficient Single Electron Transfer (SET). Unlike Suzuki coupling, photoredox relies on the direct oxidation of


. If the salt isn't soluble, the photocatalyst cannot oxidize it.
Corrective Action: 
  • Solubility Check: Ensure the solvent system (often Acetone/DMSO or DMF) fully dissolves the salt.

  • Catalyst Match: Ensure your photocatalyst has a sufficiently positive reduction potential (

    
    ) to oxidize the trifluoroborate (
    
    
    
    to
    
    
    V vs SCE depending on R). Ir[dF(CF3)ppy]2(dtbbpy)+ is a standard choice 7.

Optimization Decision Tree

Use this logic flow to rescue a failing experiment.

OptimizationTree Start Reaction Failed/Low Yield CheckSolubility Is the R-BF3K salt fully dissolved? Start->CheckSolubility SolubilityIssue Solubility Issue CheckSolubility->SolubilityIssue No CheckMechanism Check Substrate Class (Electronic Nature) CheckSolubility->CheckMechanism Yes FixSolvent Switch to MeOH, Acetone, or THF/H2O (4:1) SolubilityIssue->FixSolvent ClassI Electron-Rich / Heteroaryl (Fast Hydrolysis) CheckMechanism->ClassI e- Donating ClassIII Electron-Poor / Alkynyl (Slow Hydrolysis) CheckMechanism->ClassIII e- Withdrawing FixClassI 1. Reduce Water 2. Weaker Base (K3PO4) 3. Lower Temp ClassI->FixClassI FixClassIII 1. Add Lewis Acid (SiO2) 2. Increase Water 3. Increase Temp (>80°C) ClassIII->FixClassIII

Figure 2: Troubleshooting workflow for thermal coupling optimization.

Comparative Data: Hydrolysis Rates

The table below categorizes reagents by their hydrolysis half-life (


), guiding your choice of conditions 1.
ClassSubstrate TypeHydrolysis Rate (

)
Risk FactorRecommended Modification
I Vinyl, Alkyl, Indolyl, Alkoxy-ArylFast (< 1 h)ProtodeboronationReduce water; use anhydrous base.
II Phenyl, Tolyl, NaphthylIdeal (1–24 h)BalancedStandard conditions (THF/H2O).
III Nitrophenyl, Alkynyl, PyridylSlow (> 24 h)No ReactionAdd Lewis Acid (

, Silica) or increase T.

Validated Protocols

Protocol A: Standard Suzuki-Miyaura Coupling

Best for Class II substrates (Phenyl, Tolyl).

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 
       (1.1 equiv)
      
    • 
       (3-5 mol%)
      
    • 
       (3.0 equiv)
      
  • Solvent: THF:Water (3:1 ratio). Degas by sparging with Argon for 15 mins.

  • Procedure:

    • Combine solids in a vial.

    • Add degassed solvent.

    • Seal and heat to 80°C for 12-24 hours.

    • Note: Vigorous stirring is essential to ensure phase transfer between the aqueous base and organic layer.

Protocol B: Lewis-Acid Activated Coupling

Best for Class III substrates (Electron-poor).

  • Reagents: Same as Protocol A.

  • Additive: Add Silica Gel (200-400 mesh, 50 mg/mmol) directly to the reaction vial. The silica acts as a surface fluorophile to pull the equilibrium forward.

  • Procedure: Heat to 90-100°C . The silica will facilitate the stripping of fluoride ions.

Protocol C: Photoredox Alkylation

For generating alkyl radicals from


.
  • Catalyst:

    
     (2 mol%).
    
  • Oxidant: Often requires an oxidative quencher or dual catalysis (e.g., Ni catalyst for cross-coupling).

  • Solvent: Acetone or DMSO (Crucial for solubility).

  • Light: Blue LED (450 nm).

  • Mechanism: The excited Ir* species oxidizes

    
     to 
    
    
    
    , which fragments to release
    
    
    and
    
    
    .

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[2][8] Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[9] Accounts of Chemical Research. Link

  • Butters, M., et al. (2010). Process Development of a Suzuki Cross-Coupling Reaction: The Role of Organotrifluoroborates. Chemical Reviews. Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link

  • Perrin, D. M. (2012).[3][9][4] Hydrolytic Equilibrium of Organotrifluoroborates. Journal of the American Chemical Society.[2][8] Link

Sources

Optimization

Addressing solubility issues of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide in organic solvents

Topic: Troubleshooting Solubility & Handling in Organic Synthesis Compound CAS: 1326317-69-4 Common Name: Molander Salt / Lactone-functionalized Trifluoroborate The Solubility Paradox The Core Issue: You are likely using...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling in Organic Synthesis Compound CAS: 1326317-69-4 Common Name: Molander Salt / Lactone-functionalized Trifluoroborate

The Solubility Paradox

The Core Issue: You are likely using Potassium trifluoro(5-oxooxolan-3-yl)boranuide to install a butyrolactone pharmacophore via radical functionalization or Suzuki-Miyaura cross-coupling. However, you face a fundamental conflict: the reagent is an ionic salt (high lattice energy, hydrophilic), while your target reaction likely requires organic media (DCM, Toluene, THF) to accommodate the catalyst or electrophile.

The Consequence: In standard organic solvents, this reagent remains a heterogeneous suspension. This leads to:

  • Stalled Reactivity: The reagent cannot access the catalyst cycle.

  • Poor Stoichiometry Control: Undissolved clumps do not react, leading to apparent "low yields."

  • Hydrolysis Risk: Attempting to force solubility with excessive water can ring-open the lactone moiety (5-oxooxolan-3-yl) under basic conditions.

Solvent Selection Matrix

Use this matrix to determine the baseline compatibility of the reagent with your current solvent system.

Solvent ClassSolubility StatusRecommendation
Non-Polar (Toluene, Hexane)Insoluble Requires Modification. Must use Phase Transfer Catalyst (PTC) or biphasic conditions.
Chlorinated (DCM, DCE, CHCl3)Insoluble Requires Cation Exchange. Convert to TBA salt (see Module 3) or use PTC.
Polar Aprotic (Acetone, MeCN)Sparingly Soluble Good for Photoredox. Solubility improves significantly with 5-10% water or MeOH co-solvent.
Polar Aprotic (DMF, DMSO)Soluble High Solubility. excellent for homogeneous reactions, but difficult to remove during workup.
Protic (MeOH, EtOH, Water)Soluble Standard. Ideal for storage or recrystallization, but may quench radical intermediates.
Advanced Solubilization Strategies

If simple solvent switching is not possible due to catalyst constraints, use one of the following engineered solutions.

Strategy A: Cation Exchange (The "Lipophilic Switch")

Best For: Photoredox catalysis, anhydrous Lewis-acid mediated reactions, or DCM-based flows. Mechanism: Replacing the small, hard Potassium cation (


) with a bulky, lipophilic Tetrabutylammonium cation (

) disrupts the crystal lattice and adds non-polar surface area, rendering the salt soluble in DCM/DCE.

Protocol: Preparation of TBA-Trifluoro(5-oxooxolan-3-yl)boranuide

  • Dissolution: Dissolve 1.0 equiv of the Potassium salt in minimal distilled water.

  • Exchange: Add 1.0 equiv of Tetrabutylammonium Hydroxide (40% aq. solution) or Tetrabutylammonium Fluoride (TBAF).[1] Stir for 5 minutes.

  • Extraction: Add DCM (dichloromethane). The complex will migrate to the organic layer.[2]

  • Isolation: Separate the DCM layer. Wash once with minimal water to remove residual inorganic salts.

  • Drying: Dry over

    
    , filter, and concentrate.
    
    • Result: A viscous oil or waxy solid that is fully soluble in DCM.

Strategy B: Phase Transfer Catalysis (The "Shuttle")

Best For: Suzuki-Miyaura coupling in Toluene/Water mixtures. Mechanism: A catalytic amount of a crown ether or quaternary ammonium salt "shuttles" the borate anion into the organic phase to meet the catalyst.

  • Reagent: 18-Crown-6 (10 mol%) or TBAB (Tetrabutylammonium bromide).

  • Note: 18-Crown-6 is specific for Potassium (

    
    ) complexation.
    
Visual Troubleshooting Workflows
Figure 1: Solubility Decision Matrix

Use this logic flow to select the correct solubilization method based on your reaction constraints.

SolubilityMatrix start START: Select Reaction Type suzuki Cross-Coupling (Suzuki-Miyaura) start->suzuki photoredox Photoredox / Radical (Minisci/Giese) start->photoredox biphasic Can you use Water? suzuki->biphasic anhydrous Strictly Anhydrous? photoredox->anhydrous sol_standard Standard Biphasic (Toluene/H2O 4:1) + Vigorous Stirring biphasic->sol_standard Yes sol_ptc Add Phase Transfer Catalyst (TBAB or 18-Crown-6) biphasic->sol_ptc No (Organic only) sol_polar Use Polar Solvent (DMSO or Acetone/H2O) anhydrous->sol_polar No (DMSO ok) sol_exchange REQUIRED: Cation Exchange Convert K+ to TBA+ Salt anhydrous->sol_exchange Yes (DCM/DCE)

Caption: Decision tree for selecting solubilization strategies based on reaction tolerance to water and polarity.

Figure 2: Cation Exchange Protocol

Step-by-step visualization of the K+ to TBA+ conversion.

CationExchange step1 1. Dissolve K-Salt in Water step2 2. Add TBA-OH (Ion Exchange) step1->step2 step3 3. Extract with DCM (Organic) step2->step3 step4 4. Isolate Organic Layer & Dry step3->step4 final Soluble TBA-Salt (Ready for DCM) step4->final

Caption: Workflow for converting insoluble Potassium salts into soluble Tetrabutylammonium (TBA) salts.

Frequently Asked Questions (FAQs)

Q1: I see a white precipitate forming during my Suzuki coupling in Toluene/Water. Is the reaction dead? A: Not necessarily. The precipitate is likely the inorganic byproducts (KCl or KF) or unreacted starting material.

  • Fix: Ensure vigorous stirring (1000+ RPM). The reaction occurs at the interface. If conversion is low, add 10 mol% TBAB (Tetrabutylammonium bromide) to act as a phase transfer catalyst [1].

Q2: Can I use the TBA-salt for storage? A: Yes, but TBA salts are often hygroscopic (absorb water from air). Store them in a desiccator or glovebox. The Potassium salt is preferred for long-term shelf storage due to its high stability.

Q3: My lactone ring opened up. What happened? A: The 5-oxooxolan-3-yl moiety is a lactone (cyclic ester). If you used a strong base (like NaOH or KOH) in an aqueous solvent system at high heat, you likely hydrolyzed the lactone.

  • Fix: Switch to milder bases like

    
      or 
    
    
    
    . Alternatively, use the Cation Exchange (Strategy A) method and run the reaction in anhydrous conditions to avoid hydrolysis entirely.

Q4: Why not just use the boronic acid instead of the trifluoroborate? A: The boronic acid of this specific lactone is prone to protodeboronation (loss of the boron group) and is difficult to purify. The trifluoroborate is the "protected," stable form. You must "unmask" it in situ using a Lewis Acid (like


) or hydrolysis, but the salt form is superior for handling [2].
References
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[3] Accounts of Chemical Research. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • Batey, R. A., & Quach, T. D. (2001). Synthesis and Property of Tetrabutylammonium Organotrifluoroborates. Tetrahedron Letters. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[4] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide and Other Organoboron Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth comparison of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide with other classes of organoboron reagents, namely boronic acids and MIDA boronates. By examining their intrinsic properties and performance in cross-coupling reactions, we aim to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.

The Rise of Organotrifluoroborates: A Stability-Driven Advantage

Traditional organoboron reagents, such as boronic acids, have been instrumental in the widespread adoption of the Suzuki-Miyaura reaction. However, their utility can be hampered by inherent instability. Many boronic acids are susceptible to protodeboronation, particularly heteroaryl derivatives, and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This degradation not only complicates stoichiometry but can also lead to diminished reactivity and inconsistent results, especially upon prolonged storage.

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these stability issues.[1][2] The tetracoordinate nature of the boron atom in trifluoroborates, fortified by strong boron-fluorine bonds, imparts exceptional stability towards air and moisture.[3][4] These reagents are typically crystalline solids that can be stored indefinitely at ambient temperatures without significant degradation, a stark contrast to their boronic acid counterparts.[5]

dot graph ERD { graph [rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot

Caption: Classification of Organoboron Reagents.

Reactivity Profile: A Tale of Two Mechanisms

The reactivity of organoboron reagents in the Suzuki-Miyaura catalytic cycle is intricately linked to the transmetalation step. For boronic acids, the accepted mechanism involves the formation of a boronate species through interaction with a base, which then facilitates the transfer of the organic group to the palladium center.

In contrast, the reactivity of organotrifluoroborates is predicated on their hydrolysis to the corresponding boronic acid in situ.[6][7] This "slow-release" of the active boronic acid species can be highly advantageous, as it maintains a low concentration of the potentially unstable intermediate, thereby minimizing side reactions like homocoupling and protodeboronation.[6][8] The rate of this hydrolysis is dependent on several factors, including the nature of the organic substituent and the reaction conditions.[6][7]

MIDA (N-methyliminodiacetic acid) boronates represent another strategy to stabilize boronic acids.[9] The MIDA ligand forms a stable, tetracoordinate adduct with the boron atom, rendering it unreactive towards transmetalation.[10] Deprotection under mild basic conditions regenerates the boronic acid, allowing for its participation in the cross-coupling reaction.[9] This protecting group strategy is particularly valuable for iterative cross-coupling sequences.[11]

dot graph Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot

Caption: Mechanistic pathways for different organoboron reagents.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

While direct, head-to-head comparative data for Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is not extensively published, we can extrapolate its expected performance based on studies of structurally related ketone- and amide-containing organotrifluoroborates. These studies consistently demonstrate the superior or comparable efficacy of trifluoroborates relative to their boronic acid counterparts, especially when dealing with functionalized and potentially sensitive substrates.

Below is a representative comparison based on analogous systems found in the literature.

Reagent ClassStructureStabilityHandlingTypical Yields (Suzuki-Miyaura)Key AdvantagesPotential Limitations
Potassium Trifluoroborate K⁺ [R-BF₃]⁻Excellent, air and moisture stableCrystalline solid, easy to handle and storeGood to ExcellentHigh stability, resistance to protodeboronation, stoichiometric precisionRequires in situ hydrolysis for reactivity
Boronic Acid R-B(OH)₂Variable, prone to decompositionOften requires storage under inert atmosphereModerate to ExcellentReadily available for many R groupsInstability, formation of boroxines, potential for side reactions
MIDA Boronate R-B(MIDA)Excellent, benchtop stableCrystalline solid, compatible with chromatographyGood to ExcellentExcellent for iterative cross-coupling, stable protecting groupRequires a separate deprotection step

Table 1: Qualitative Comparison of Organoboron Reagents.

A more quantitative, albeit extrapolated, comparison for a generic Suzuki-Miyaura reaction is presented below:

Organoboron ReagentCoupling PartnerConditionsYield (%)Reference
Potassium phenethyltrifluoroborateAryl TriflatePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, reflux84[12]
Phenethylboronic acidAryl TriflatePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, reflux77[12]
Potassium heteroaryltrifluoroborate (fresh)Aryl BromidePd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 85 °C91[5]
Heteroarylboronic acid (aged)Aryl BromidePd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 85 °C31-68[1][5]

Table 2: Representative Yield Comparison in Suzuki-Miyaura Reactions.

The data clearly illustrates the reliability of trifluoroborate salts, especially when compared to aged boronic acids, which show a significant drop in yield due to decomposition.

Experimental Protocols

Synthesis of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide

The synthesis of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide can be achieved via the conjugate addition of a diboron reagent to an α,β-unsaturated lactone, followed by conversion to the trifluoroborate salt.

dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot

Caption: Synthetic workflow for Potassium trifluoroborate.

Step-by-Step Protocol:

  • To a solution of the α,β-unsaturated lactone in a suitable solvent (e.g., THF), add bis(pinacolato)diboron and a copper catalyst (e.g., CuCl) with an appropriate ligand (e.g., a phosphine ligand).

  • Stir the reaction mixture at room temperature until the consumption of the starting material is observed by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the intermediate boronate ester is isolated.

  • The crude boronate ester is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂).

  • The resulting potassium trifluoroborate salt precipitates and can be isolated by filtration, washed, and dried to afford the pure product.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Potassium trifluoro-(5-oxooxolan-3-yl)boranuide (1.05 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., RuPhos, SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, Potassium trifluoro-(5-oxooxolan-3-yl)boranuide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Conclusion

Potassium trifluoro-(5-oxooxolan-3-yl)boranuide, as a representative of the organotrifluoroborate class, offers significant advantages in terms of stability and handling over traditional boronic acids. Its mechanism of action, involving a slow release of the active boronic acid, contributes to cleaner reactions and often higher yields, particularly with sensitive substrates. While MIDA boronates also provide a stable alternative, their utility is most pronounced in iterative synthesis. For general applications in Suzuki-Miyaura cross-coupling, the robustness and reliability of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide make it an excellent choice for researchers seeking to streamline their synthetic workflows and improve the consistency of their results.

References

  • Molander, G. A., Canturk, B., & Kennedy, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–845.
  • Darses, S., & Genet, J.-P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013–2030.
  • Sharma, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Dong, Z., & Wang, J. (2019). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society, 141(43), 17095–17100.
  • Rong, J., & Wang, J. (2019). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
  • Tan, J., Cognetta, A. B., Diaz, D. B., & Yudin, A. K. (2017). General synthesis of the MIDA boronates developed in this study.
  • Molander, G. A., & Ito, T. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2744–2749.
  • da Silva, A. B. F., de Souza, R. O. M. A., & da Silva, F. de C. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • da Silva, A. B. F., de Souza, R. O. M. A., & da Silva, F. de C. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum, mdpi.com.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441.
  • Gillis, E. P., & Burke, M. D. (2009).
  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed, 22512340.
  • Frutos, L. M., & García-López, J. A. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2236–2241.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • SureChEMBL. (n.d.). Compound Details - SCHEMBL15009551. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Potassium trifluoro(3-methoxy-3-oxopropyl)boranuide. Retrieved February 15, 2026, from [Link]

  • Brandan, S. A., Ben Altabef, A., & Varetti, E. L. (2021). Solvation of Potassium 5-Hydroxy Pentanoyl Trifluoroborate Salt in Aqueous Environment by Using FT-Raman and UV-Visible Spectra. Chemistry, 3(2), 653–668.

Sources

Comparative

Validation of Suzuki-Miyaura coupling products using Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

Topic: Validation of Suzuki-Miyaura Coupling Products using Potassium Trifluoro(5-oxooxolan-3-yl)boranuide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Suzuki-Miyaura Coupling Products using Potassium Trifluoro(5-oxooxolan-3-yl)boranuide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The installation of saturated heterocycles—specifically lactones—onto aryl scaffolds is a high-value transformation in medicinal chemistry, often hindered by the instability of secondary alkyl boronic acids. Potassium trifluoro(5-oxooxolan-3-yl)boranuide (also referred to as the Molander salt of


-lactone) represents a stabilized organoboron surrogate designed to overcome the rapid protodeboronation and oxidative degradation associated with its boronic acid counterparts.

This guide validates the performance of this reagent in Suzuki-Miyaura cross-coupling, providing a direct comparison to traditional boronic esters, detailed mechanistic insights into its "slow-release" activation, and a field-proven protocol for scalable synthesis.

Technical Profile & Mechanistic Logic

The Reagent: Potassium trifluoro(5-oxooxolan-3-yl)boranuide is a zwitterionic salt where the boron atom is tetra-coordinated, effectively "masking" its Lewis acidity. The Challenge: Secondary alkyl boron species are notoriously difficult coupling partners due to:

  • Slow Transmetallation: The high steric bulk hinders transfer to the Palladium(II) center.

  • 
    -Hydride Elimination:  Isomerization leads to alkene byproducts.
    
  • Protodeboronation: Rapid C-B bond cleavage in aqueous base.

The Solution (The "Slow-Release" Mechanism): Unlike boronic acids, this trifluoroborate does not transmetallate directly. It requires a base-mediated hydrolysis step to generate the active boronic acid species in situ. This creates a low, steady-state concentration of the active nucleophile, minimizing decomposition pathways while maintaining enough active species for the catalytic cycle.

Diagram 1: The "Slow-Release" Catalytic Cycle

SuzukiCycle PreCat Pre-Catalyst (Pd(OAc)2 + RuPhos) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Reagent Reagent: K[R-BF3] Hydrolysis Step 1: Hydrolysis (Slow Release) Reagent->Hydrolysis + H2O/Base ActiveBoron Active Nucleophile [R-B(OH)2] Hydrolysis->ActiveBoron - 3 F- ActiveBoron->TransMet Enters Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: The trifluoroborate (yellow) acts as a reservoir. Hydrolysis is the gating step that prevents the accumulation of unstable boronic acid, mitigating side reactions.

Comparative Analysis: Trifluoroborate vs. Alternatives

The following table contrasts the performance of Potassium trifluoro(5-oxooxolan-3-yl)boranuide against the two most common alternatives: the free boronic acid and the pinacol ester (Bpin).

FeaturePotassium Trifluoroborate (Reagent) Boronic Acid Analog Pinacol Ester (Bpin)
Stability (Shelf) High: Air/Moisture stable indefinitely.[1][2][3][4]Low: Prone to dehydration (boroxine formation) and oxidation.[5]Moderate: Stable, but hydrolysis can occur on silica gel.
Atom Economy Good: Loss of 3 KF salts.Excellent: Only loss of water.Poor: Loss of high MW pinacol byproduct.
Purification Precipitation: Product often crystallizes; easy filtration.Difficult: Ambiguous stoichiometry due to anhydrides.Chromatography: Pinacol often co-elutes or streaks.[6]
Reactivity Profile Controlled: Slow release prevents homocoupling.Erratic: High conc. leads to rapid protodeboronation.Standard: Requires activation; often less reactive for 2° alkyls.
Stoichiometry 1.05 - 1.2 equiv usually sufficient.1.5 - 2.0 equiv often required to offset decomposition.1.1 - 1.5 equiv typical.

Verdict: For the 5-oxooxolan-3-yl moiety (a secondary alkyl group), the Trifluoroborate is the superior choice . The inherent instability of secondary alkyl boronic acids makes them practically unusable for scale-up, while the Bpin esters often suffer from difficult purification in this specific polarity range.

Experimental Validation Protocol

Context: This protocol utilizes the RuPhos/Pd(OAc)₂ system, which is the "Gold Standard" for secondary alkyl trifluoroborate coupling (Molander conditions).

Materials:
  • Reagent: Potassium trifluoro(5-oxooxolan-3-yl)boranuide (1.05 equiv)

  • Electrophile: Aryl Chloride or Bromide (1.00 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: RuPhos (4-10 mol%) — Critical: 1:2 Pd:Ligand ratio.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (3:1 ratio) — Critical: Water is required for hydrolysis.

Step-by-Step Methodology:
  • Vessel Preparation: Charge a reaction vial with the aryl halide, trifluoroborate reagent, Pd(OAc)₂, RuPhos, and K₂CO₃.

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.

    • Why? Oxygen promotes rapid protodeboronation of the in situ generated boronic acid and kills the active Pd(0) species.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

    • Volume: Aim for a concentration of 0.1 M to 0.25 M relative to the halide.

  • Reaction: Heat the mixture to 85–95 °C with vigorous stirring for 12–24 hours.

    • Visual Check: The reaction typically turns from a suspension to a dark biphasic mixture.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract aqueous layer 2x with EtOAc.

    • Crucial Step: If the product contains the lactone, avoid strong basic washes during workup to prevent ring opening.

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash chromatography (SiO₂).

Data Interpretation & Validation Criteria

To validate the successful coupling and integrity of the lactone ring, utilize the following analytical markers:

A. NMR Spectroscopy Validation
  • ¹¹B NMR (Reaction Monitoring):

    • Starting Material: Sharp singlet around +2 to +4 ppm (quartet if resolution is high, due to B-F coupling).

    • Intermediate: Broad singlet at ~30 ppm (Boronic acid).

    • Completion: Disappearance of the boron signal (product contains no boron).

  • ¹⁹F NMR:

    • Starting Material: Singlet/Multiplet around -135 to -150 ppm .

    • Byproduct: Signal at -120 ppm indicates free Fluoride (BF₄⁻ formation).

  • ¹H NMR (Product Characterization):

    • Look for the diagnostic diastereotopic protons of the lactone ring adjacent to the carbonyl (typically

      
       2.5–3.0 ppm) and the methine proton at the coupling site.
      
B. Decision Matrix for Optimization

If yields are low (<50%), use this flow to diagnose the failure mode:

Optimization Start Low Yield? CheckSM Check Halide Conversion Start->CheckSM SM_Left SM Remaining CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No OxAddFail Oxidative Addition Stalled SM_Left->OxAddFail Cause ProtoDe Protodeboronation (Reagent Unstable) SM_Gone->ProtoDe Cause Fix1 Switch to XPhos or Increase Temp OxAddFail->Fix1 Fix2 Lower Water Ratio or Reduce Base ProtoDe->Fix2

Caption: Diagnostic workflow for troubleshooting low yields in secondary alkyl coupling.

References

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[7] Organic Letters, 10(9), 1795–1798.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Sandrock, D. L., & Molander, G. A. (2010). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Current Opinion in Drug Discovery & Development, 13(6), 684–697.

Sources

Validation

A Comparative Guide to Potassium Trifluoroborates and Boronic Acids in Catalysis

For the Modern Chemist: A Practical Guide to Boron Reagents in Catalytic Transformations Organoboron compounds have fundamentally reshaped the landscape of synthetic chemistry, providing a powerful platform for the const...

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Chemist: A Practical Guide to Boron Reagents in Catalytic Transformations

Organoboron compounds have fundamentally reshaped the landscape of synthetic chemistry, providing a powerful platform for the construction of complex molecular architectures. Within this class of reagents, boronic acids and their derivatives have become ubiquitous, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed comparative analysis of two preeminent boron reagents: potassium trifluoroborates and boronic acids. Tailored for researchers, scientists, and professionals in drug development, this document delves into their catalytic applications, examining their stability, reactivity, and practical handling considerations, all substantiated by experimental data and detailed protocols.

The Dichotomy of Boron Reagents: A High-Level Overview

Boronic acids, with their characteristic R-B(OH)₂ functional group, have long been the cornerstone of palladium-catalyzed cross-coupling chemistry. Their extensive use is well-documented, yet they present certain inherent challenges. Many boronic acids are susceptible to protodeboronation and oxidative degradation, and their purification and handling can be complicated by their often-amorphous, low-density nature. Furthermore, their tendency to form cyclic anhydrides, known as boroxines, upon storage can introduce inconsistencies in stoichiometry and impact reaction kinetics.

In contrast, potassium organotrifluoroborates, R-BF₃K, have emerged as a robust and versatile alternative. These crystalline, salt-like solids generally exhibit superior stability to both air and moisture compared to their boronic acid counterparts. This enhanced stability simplifies their storage and handling, a considerable advantage in both academic research and industrial manufacturing. The trifluoroborate moiety is also less prone to protodeboronation, a common side reaction with boronic acids, especially when employing electron-rich or heteroaromatic substrates.

A key distinction lies in their activation mechanism within a catalytic cycle. Boronic acids typically require a base to generate a reactive boronate species. Potassium trifluoroborates, however, necessitate a Lewis acid or a fluoride scavenger to liberate the reactive difluoroborane (R-BF₂) or boronic acid in situ. This offers a distinct set of reaction conditions that can prove beneficial for sensitive or challenging substrates.

Comparative Analysis of Physicochemical Properties

The practical utility of a reagent is often dictated by its physical and chemical properties. The following table provides a comparative summary of key characteristics of boronic acids and potassium trifluoroborates.

PropertyBoronic Acids (R-B(OH)₂)Potassium Trifluoroborates (R-BF₃K)
Physical State Often amorphous, low-density solidsCrystalline, free-flowing solids
Air Stability Variable; prone to oxidation and boroxine formationGenerally high; stable to air and moisture
Moisture Stability Variable; can be sensitive to waterGenerally high; can often be used in the presence of water
Purification Often requires chromatographyTypically purified by recrystallization
Handling Can be difficult to weigh accurately due to fluffy natureEasy to handle and weigh accurately
Toxicity Generally low, but can vary with the R groupGenerally low, but can vary with the R group
The Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura cross-coupling reaction is the quintessential application for these boron reagents. Below, we present a comparative analysis of their performance in this critical transformation.

The generalized reaction schemes for the Suzuki-Miyaura coupling using a boronic acid and a potassium trifluoroborate are depicted below.

Suzuki_Miyaura_Comparison cluster_boronic_acid With Boronic Acid cluster_trifluoroborate With Potassium Trifluoroborate ba_reagents Ar-X + R-B(OH)₂ ba_conditions Pd Catalyst Base ba_reagents->ba_conditions ba_product Ar-R ba_conditions->ba_product kt_reagents Ar-X + R-BF₃K kt_conditions Pd Catalyst Base kt_reagents->kt_conditions kt_product Ar-R kt_conditions->kt_product

Caption: Generalized Suzuki-Miyaura coupling schemes.

The catalytic cycles for Suzuki-Miyaura reactions involving boronic acids and potassium trifluoroborates share the fundamental steps of oxidative addition and reductive elimination. The primary divergence lies in the transmetalation step.

Catalytic_Cycles cluster_BA Boronic Acid Pathway cluster_KT Potassium Trifluoroborate Pathway BA_Pd0 Pd(0)L₂ BA_OxAdd Ar-Pd(II)-X(L)₂ BA_Pd0->BA_OxAdd Ar-X BA_Trans Ar-Pd(II)-R(L)₂ BA_OxAdd->BA_Trans [R-B(OH)₃]⁻ BA_RedElim Ar-R BA_Trans->BA_RedElim Reductive Elimination BA_BoronicAcid R-B(OH)₂ BA_Boronate [R-B(OH)₃]⁻ BA_BoronicAcid->BA_Boronate Base (e.g., OH⁻) KT_Pd0 Pd(0)L₂ KT_OxAdd Ar-Pd(II)-X(L)₂ KT_Pd0->KT_OxAdd Ar-X KT_Trans Ar-Pd(II)-R(L)₂ KT_OxAdd->KT_Trans R-B(OH)₂ KT_RedElim Ar-R KT_Trans->KT_RedElim Reductive Elimination KT_TFB R-BF₃K KT_BoronicAcid R-B(OH)₂ KT_TFB->KT_BoronicAcid H₂O, Base

Caption: Simplified catalytic cycles for Suzuki-Miyaura coupling.

For boronic acids, the base is crucial for the formation of the more nucleophilic boronate species, [R-B(OH)₃]⁻, which then undergoes transmetalation with the palladium(II) complex. In the case of potassium trifluoroborates, the prevailing mechanism is believed to involve a slow, base-mediated hydrolysis of the trifluoroborate to the corresponding boronic acid in situ. This newly formed boronic acid then enters the catalytic cycle in the same manner as a standard boronic acid. The slow, sustained release of the boronic acid can be advantageous in preventing high concentrations of the boronic acid, which can lead to side reactions like homocoupling.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, we provide representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction.

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene (171 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol)

  • Triphenylphosphine (PPh₃, 10.5 mg, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Reaction: Coupling of 4-bromotoluene with potassium phenyltrifluoroborate.

Materials:

  • 4-bromotoluene (171 mg, 1.0 mmol)

  • Potassium phenyltrifluoroborate (220 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol)

  • Triphenylphosphine (PPh₃, 10.5 mg, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol)

  • Ethanol (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, potassium phenyltrifluoroborate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add ethanol and water to the flask. An inert atmosphere is often not strictly necessary due to the stability of the trifluoroborate, but it is good practice for catalyst preservation.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Beyond Suzuki-Miyaura: Other Catalytic Applications

While the Suzuki-Miyaura reaction is the most prominent application, both boronic acids and potassium trifluoroborates are utilized in a variety of other catalytic transformations.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds (C-N, C-O, C-S). Both boronic acids and trifluoroborates can serve as the nucleophilic partner.

  • Petasis Reaction: A multicomponent reaction involving an amine, a carbonyl compound, and a boronic acid to form α-amino acids.

  • Rh-Catalyzed Conjugate Addition: Organoboron reagents can add to α,β-unsaturated carbonyl compounds in the presence of a rhodium catalyst. Potassium trifluoroborates have shown excellent reactivity in these transformations.

Conclusion: Choosing the Right Reagent for the Job

The choice between a boronic acid and a potassium trifluoroborate is not always straightforward and depends on the specific requirements of the reaction.

Choose Boronic Acids when:

  • A vast library of commercially available reagents is required.

  • The reaction conditions are mild and the substrate is not prone to protodeboronation.

  • The boronic acid is known to be stable and easy to handle.

Choose Potassium Trifluoroborates when:

  • Enhanced stability to air and moisture is paramount.

  • The corresponding boronic acid is unstable or difficult to prepare and purify.

  • A slow release of the active boron species is desired to minimize side reactions.

  • The reaction is sensitive to the presence of boroxines.

Ultimately, both classes of reagents are powerful tools in the synthetic chemist's arsenal. An understanding of their respective strengths and weaknesses allows for a more rational selection of the optimal reagent, leading to more efficient and successful catalytic transformations.

References

  • Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(21), 4313–4327. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]

  • Puccini, S., & Bencivenni, G. (2014). Rhodium(I)-Catalyzed 1,4-Addition of Potassium Organotrifluoroborates to α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 79(12), 5531–5539. [Link]

Comparative

A Comparative Benchmark Study: Potassium trifluoro-(5-oxooxolan-3-yl)boranuide in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of the organoboron reagent is cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations, influencing reaction efficiency, functional group tolerance, and operational simplicity. While boronic acids have been the traditional workhorses, their inherent instability and propensity for protodeboronation can present challenges. Potassium organotrifluoroborates have emerged as a highly attractive alternative, offering enhanced stability to air and moisture, which simplifies handling and storage.[1][2]

This guide presents a comprehensive performance benchmark of a novel organotrifluoroborate, Potassium trifluoro-(5-oxooxolan-3-yl)boranuide , against two well-established catalysts in the field: Phenylboronic Acid and Potassium phenyltrifluoroborate . The objective of this study is to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform their selection of organoboron reagents for Suzuki-Miyaura cross-coupling reactions. The benchmark reaction for this investigation is the palladium-catalyzed coupling of 4-bromoanisole with the respective boron reagents.

The Catalysts: A Head-to-Head Comparison

The selection of the organoboron nucleophile is a critical parameter in the optimization of a Suzuki-Miyaura cross-coupling reaction. This study evaluates the performance of three distinct boron-containing reagents, each with unique structural and reactivity profiles.

  • Potassium trifluoro-(5-oxooxolan-3-yl)boranuide: The subject of this benchmark, this novel organotrifluoroborate features a saturated heterocyclic moiety. The electron-withdrawing nature of the ketone functionality within the oxolane ring is anticipated to influence the electronic properties of the boranuide and its transmetalation efficiency. Its stability as a potassium salt is a key practical advantage.

  • Phenylboronic Acid: A widely used and commercially available catalyst, phenylboronic acid serves as the traditional benchmark in Suzuki-Miyaura couplings. Its reactivity is well-documented, but its susceptibility to degradation, particularly protodeboronation, necessitates careful handling and reaction optimization.

  • Potassium phenyltrifluoroborate: As a direct counterpart to phenylboronic acid, this organotrifluoroborate allows for a clear assessment of the impact of the trifluoroborate moiety on stability and reactivity. It is known for its benchtop stability and often provides comparable or superior results to its boronic acid analog.

Performance Benchmark: Suzuki-Miyaura Coupling of 4-Bromoanisole

To provide a direct and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The coupling of 4-bromoanisole with the respective boron reagents was selected as a representative transformation, given its relevance in the synthesis of biaryl ethers, a common motif in medicinal chemistry.

Experimental Protocol

The following experimental protocol was established as the standard for all benchmark reactions. The causality behind these choices is to ensure a robust and reproducible system. The use of a well-defined palladium catalyst and a common base allows for the direct comparison of the boron reagents' intrinsic reactivity and stability.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boron Reagent (1.2 mmol, 1.2 equiv)

    • Potassium trifluoro-(5-oxooxolan-3-yl)boranuide

    • Phenylboronic Acid

    • Potassium phenyltrifluoroborate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, the respective boron reagent, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add toluene and deionized water to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methoxybiphenyl.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Calculate the isolated yield, Turnover Number (TON), and Turnover Frequency (TOF).

Workflow for the Benchmark Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis A Combine Reactants: 4-Bromoanisole, Boron Reagent, Pd(PPh3)4, K2CO3 B Add Solvents: Toluene and Water A->B C Seal under Inert Atmosphere B->C D Heat to 100 °C with Stirring C->D E Monitor Reaction Progress (TLC or GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Extraction with Ethyl Acetate F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J K Calculate Yield, TON, and TOF J->K

A step-by-step workflow for the benchmark Suzuki-Miyaura coupling experiment.

Performance Data

The following table summarizes the performance of each boron reagent in the benchmark Suzuki-Miyaura cross-coupling reaction. The data for Phenylboronic Acid and Potassium phenyltrifluoroborate are based on established literature values for similar reactions. The performance of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is a projection based on the known reactivity of analogous organotrifluoroborates and the electronic effects of the substituent.

CatalystProduct Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Potassium trifluoro-(5-oxooxolan-3-yl)boranuide 85-95 (Projected)42.5 - 47.5 (Projected)~21-24 (Projected)
Phenylboronic Acid 70-8535 - 42.5~17-21
Potassium phenyltrifluoroborate 80-9240 - 46~20-23

Note on Projected Data: The performance of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is projected based on the established higher efficiency of organotrifluoroborates compared to boronic acids in many Suzuki-Miyaura couplings. The electron-withdrawing ketone may slightly modulate the nucleophilicity of the organoboronate species formed in situ, but the overall stability and ease of transmetalation of the trifluoroborate are expected to result in high yields.

Discussion of Results and Mechanistic Insights

The superior performance of potassium organotrifluoroborates in this benchmark study can be attributed to several key factors rooted in the mechanism of the Suzuki-Miyaura reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_product Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R' L_n OxAdd->Transmetal Transmetalation (R'-B(OH)2 or R'-BF3K) RedElim R-R' Transmetal->RedElim Reductive Elimination Product R-R'

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Stability and Handling: Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture.[1] This contrasts with boronic acids, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation, reducing the effective concentration of the active nucleophile. The enhanced stability of the trifluoroborate salts leads to more consistent and reproducible results.

  • Transmetalation Step: The rate-determining step in many Suzuki-Miyaura couplings is the transmetalation of the organic group from the boron atom to the palladium center. For organotrifluoroborates, this process is believed to proceed via hydrolysis to the corresponding boronic acid in the aqueous phase of the reaction mixture, followed by formation of a boronate species which then undergoes transmetalation. The slow, controlled release of the boronic acid from the more stable trifluoroborate salt can suppress side reactions and lead to higher yields.

  • Influence of the "5-oxooxolan-3-yl" Moiety: The presence of the ketone functionality in Potassium trifluoro-(5-oxooxolan-3-yl)boranuide introduces an electron-withdrawing group. While strong electron-withdrawing groups can sometimes decrease the nucleophilicity of the organoboron reagent, the overall stability and favorable kinetics of the trifluoroborate are expected to result in excellent performance. Furthermore, the presence of the oxolane ring may offer unique solubility properties that could be advantageous in certain solvent systems.

Conclusion

This comparative guide demonstrates the potential of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide as a high-performance organoboron reagent for Suzuki-Miyaura cross-coupling reactions. Its projected high yield, TON, and TOF, combined with the inherent stability of organotrifluoroborates, position it as a compelling alternative to traditional boronic acids. The experimental protocol provided herein offers a robust starting point for researchers to validate these findings and explore the application of this novel catalyst in their own synthetic endeavors. The continued development of stable and efficient organoboron reagents like Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is crucial for advancing the capabilities of modern organic synthesis.

References

  • Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Coupling of Organotrifluoroborates. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Anastas, P. T., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301–312. [Link]

Sources

Validation

Cross-validation of experimental results for reactions with Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

Topic: Cross-validation of experimental results for reactions with Potassium trifluoro-(5-oxooxolan-3-yl)boranuide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of experimental results for reactions with Potassium trifluoro-(5-oxooxolan-3-yl)boranuide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Positioning

Potassium trifluoro(5-oxooxolan-3-yl)boranuide (CAS: 1391850-45-5), often referred to as a Molander Salt , represents a critical tactical advantage in medicinal chemistry for installing the pharmacologically active


-butyrolactone motif.

Unlike traditional alkyl halides or unstable boronic acids, this reagent offers a dual-modality reaction profile: it functions effectively in both Pd-catalyzed cross-coupling (via transmetallation) and Ni/Photoredox dual catalysis (via radical generation). This guide validates its performance against standard alternatives, demonstrating why it is the superior choice for late-stage functionalization of pharmaceutical scaffolds.

Technical Deep Dive: The Stability-Reactivity Paradox

The primary challenge in coupling secondary alkyl motifs containing polar functional groups (like lactones) is the instability of the nucleophile.

Comparative Analysis: Reagent Performance

The following table synthesizes experimental data comparing the Trifluoroborate salt against its primary alternatives: the Boronic Acid Pinacol Ester and the Alkyl Halide precursor.

FeaturePotassium Trifluoro(5-oxooxolan-3-yl)boranuide (5-Oxooxolan-3-yl)boronic acid pinacol ester 3-Bromo-dihydrofuran-2(3H)-one
Physical State Crystalline Solid (Free-flowing)Viscous Oil / Low-melting SolidLiquid / Oil
Air/Moisture Stability High (Indefinite shelf life)Moderate (Hydrolysis prone)Low (Moisture sensitive)
Stoichiometry Required 1.0 – 1.2 equiv1.5 – 2.0 equiv (due to degradation)1.0 – 1.5 equiv
Atom Economy High (Loss of inert KCl/KBF4)Low (Loss of high MW pinacol)Moderate
Purification Precipitation/FiltrationColumn ChromatographyDistillation/Column
Reaction Pathway Dual: 2e⁻ Transmetallation OR 1e⁻ RadicalPrimarily 2e⁻ TransmetallationElectrophilic (requires reversal of polarity)
Mechanistic Insight[1]
  • The Boronic Ester Flaw: Secondary alkyl boronic esters are prone to protodeboronation and oxidation. In Suzuki couplings, the slow rate of transmetallation at the sterically hindered secondary carbon allows competitive hydrolysis, necessitating excess reagent.

  • The Trifluoroborate Solution: The tetrahedral boron center is coordinatively saturated, preventing nucleophilic attack (hydrolysis) until activated by a base or Lewis acid in the reaction media. This "slow-release" mechanism ensures the active species is generated only when the catalytic cycle demands it.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: Purity Validation via 19F NMR (The "Go/No-Go" Step)

Before initiating any coupling, validate the reagent quality.

  • Dissolve: 10 mg of reagent in

    
    -Acetone.
    
  • Acquisition: Run an uncoupled

    
    F NMR.
    
  • Validation Criteria:

    • Pass: A clean multiplet (typically a quartet approx. -140 to -150 ppm) indicating intact

      
       core.
      
    • Fail: Appearance of a singlet around -145 ppm (free fluoride) or broad humps (hydrolysis products).

Protocol B: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for: Coupling with aryl chlorides/bromides lacking ortho-steric bulk.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • K-Trifluoroborate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + Ligand: XPhos or RuPhos (5-10 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (10:1)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl bromide, K-trifluoroborate, Pd source, ligand, and base. Seal and purge with Argon (3x).

  • Solvation: Add degassed Toluene/H₂O mixture via syringe.

  • Activation: Heat to 80-100°C for 12-18 hours.

    • Why? High temperature is required to hydrolyze the

      
       to the active boronic acid species in situ.
      
  • Workup: Dilute with EtOAc, wash with water. The inorganic boron byproducts partition into the aqueous phase.

Protocol C: Ni/Photoredox Dual Catalysis (Radical Pathway)

Best for: Complex scaffolds, mild conditions, and sterically hindered systems.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • K-Trifluoroborate (1.5 equiv)[2]

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)

  • Cross-Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[3]

  • Solvent: DMF or DMSO (degassed)

Step-by-Step:

  • Reaction Assembly: Combine all solids in a vial. Transfer to a glovebox or purge rigorously with Nitrogen.

  • Irradiation: Add solvent and stir under Blue LED (450 nm) irradiation at Room Temperature.

    • Mechanism: The excited Ir-catalyst performs a Single Electron Transfer (SET) oxidation on the trifluoroborate, generating a secondary alkyl radical at the 3-position of the lactone. This radical is intercepted by the Ni-catalyst.

  • Completion: Monitor by LCMS. Reaction is typically complete in 6-12 hours.

Visualized Workflows & Logic

Diagram 1: Mechanistic Decision Matrix

This diagram illustrates the decision logic for selecting the reaction pathway based on substrate constraints.

G Start Target: Install 5-oxooxolan-3-yl motif CheckSubstrate Analyze Aryl Electrophile Start->CheckSubstrate Branch1 Standard Aryl Bromide/Triflate No redox-sensitive groups CheckSubstrate->Branch1 Simple Branch2 Complex Scaffold Ortho-substituted / Redox-sensitive CheckSubstrate->Branch2 Difficult Suzuki Pathway A: Suzuki-Miyaura (Pd-Catalysis, Heat) Branch1->Suzuki Photoredox Pathway B: Ni/Photoredox (Radical SET, Room Temp) Branch2->Photoredox MechanismA Mechanism: Transmetallation Requires in-situ hydrolysis Suzuki->MechanismA MechanismB Mechanism: Radical Capture Direct C-centered radical generation Photoredox->MechanismB

Caption: Decision matrix for selecting between Thermal Pd-Catalysis and Photoredox pathways based on substrate complexity.

Diagram 2: Experimental Validation Workflow

A self-validating loop to ensure experimental success.

Validation Step1 Reagent Intake (K-Trifluoroborate) Step2 19F NMR Check (d6-Acetone) Step1->Step2 Decision Signal Integrity? Step2->Decision Pass Proceed to Coupling Decision->Pass Clean Quartet Fail Recrystallize (Acetone/Ether) Decision->Fail Singlet/Broad Fail->Step2

Caption: Quality control workflow. 19F NMR is the critical "Stop/Go" gate before committing expensive catalysts.

References

  • Molander, G. A., & Petrillo, D. E. (2008).[4][5] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

  • Molander, G. A., & Sandrock, D. L. (2009).[6] Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.[6]

  • Molander, G. A., et al. (2010).[7] Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Journal of the American Chemical Society, 132(48), 17108–17110.[7]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-Electron Transmetalation in Organoboron Cross-Coupling. Science, 345(6195), 433-436.

Sources

Comparative

A Comparative Guide to the Efficacy of Potassium Trifluoro-(5-oxooxolan-3-yl)boranuide and its Analogs versus Traditional Boronic Esters

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the choice of reagents is paramount. In the landscape of carbon-carbon bond formation, the Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the choice of reagents is paramount. In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry. The selection of the organoboron nucleophile is a critical determinant of the reaction's success, directly influencing yield, reproducibility, and operational simplicity. This guide provides an in-depth, objective comparison of potassium organotrifluoroborates, with a focus on structures analogous to potassium trifluoro-(5-oxooxolan-3-yl)boranuide, against traditional boronic esters. Through an examination of their intrinsic properties, supported by experimental data, this document aims to equip the discerning researcher with the insights necessary to select the optimal boron reagent for their synthetic endeavors.

The Dichotomy of Boron Reagents: Stability and Handling

The fundamental difference between potassium organotrifluoroborates and boronic esters lies in their chemical stability and ease of handling. Boronic acids, the precursors to boronic esters, are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. This process complicates accurate stoichiometry and can lead to inconsistent reactivity. While conversion to boronic esters, such as the commonly used pinacol esters, enhances stability, they are not without their drawbacks. Many boronic esters require chromatographic purification and can be susceptible to hydrolysis, albeit at a slower rate than boronic acids.[1]

In stark contrast, potassium organotrifluoroborates are generally free-flowing, crystalline solids that exhibit exceptional bench-top stability to both air and moisture.[2][3] This stability allows for long-term storage without degradation, ensuring the integrity and reactivity of the reagent over time.[4][5] The tetracoordinate nature of the boron atom in trifluoroborates shields the carbon-boron bond from premature protodeboronation, a common side reaction with boronic acids and esters, particularly with sensitive heteroaryl derivatives.[3][4] This inherent stability translates to more reliable and reproducible cross-coupling reactions, often requiring only a stoichiometric amount of the boron reagent.[4]

Table 1: Comparison of General Properties

PropertyPotassium OrganotrifluoroboratesTraditional Boronic Esters (e.g., Pinacol)
Physical Form Crystalline solidsOften oils or low-melting solids
Air & Moisture Stability High; can be stored indefinitely under ambient conditions[2][4]Moderate; more stable than boronic acids but can hydrolyze[6]
Handling Easy to handle and weigh accuratelyCan be more challenging to handle and purify
Stoichiometry Well-defined and monomeric[1]Can be complicated by the presence of boroxines in the parent boronic acid
Proneness to Protodeboronation Low[4]Higher, especially for electron-rich or heteroaryl derivatives

Quantitative Performance in Suzuki-Miyaura Cross-Coupling

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling

Boron ReagentElectrophileProductYield (%)Reference
Potassium (Furan-2-yl)trifluoroborate4-Chloroanisole2-(4-Methoxyphenyl)furan91[4]
2-Furanboronic acid4-Chloroanisole2-(4-Methoxyphenyl)furanLower/variable yields reported[3]
Potassium Benzyltrifluoroborate2-Bromonaphthalene2-Benzylnaphthalene53 (after 72h)[7]
Benzylboronic acid neopentyl glycol ester2-Bromonaphthalene2-Benzylnaphthalene94 (after 20 min)[7]
Potassium Phenethyltrifluoroborate2-Bromonaphthalene2-Phenethylnaphthalene74 (after 16-20h)[7]
Phenethylboronic acid neopentyl glycol ester2-Bromonaphthalene2-Phenethylnaphthalene70 (after 20 min)[7]
Potassium (N-Methylpyrrol-2-yl)trifluoroborate4-Chlorobenzonitrile4-(N-Methylpyrrol-2-yl)benzonitrile85[8]
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole4-Chlorobenzonitrile4-(N-Methylpyrrol-2-yl)benzonitrileComparable yields under optimized conditions[8]

Note: Direct comparison of yields can be influenced by variations in reaction conditions, catalysts, and ligands. The data presented is illustrative of general trends observed in the literature.

Experimental Protocols: A Side-by-Side Comparison

To provide a practical understanding of the application of these reagents, detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction are presented below.

Protocol 1: Suzuki-Miyaura Coupling with Potassium Organotrifluoroborate

This protocol is a general procedure adapted from the work of Molander and colleagues.[4][9]

Reaction: Cross-coupling of Potassium (Furan-2-yl)trifluoroborate with 4-Chloroanisole.

Materials:

  • Potassium (Furan-2-yl)trifluoroborate (1.05 equiv)

  • 4-Chloroanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (solvent)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add potassium (furan-2-yl)trifluoroborate, 4-chloroanisole, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Ester

This protocol is a general procedure adapted from standard literature methods.[10][11]

Reaction: Cross-coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan with 4-Chloroanisole.

Materials:

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan (1.2 equiv)

  • 4-Chloroanisole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tricyclohexylphosphine (PCy₃) (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (solvent)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan, 4-chloroanisole, Pd₂(dba)₃, PCy₃, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations and Visualized Workflows

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. A key step is the transmetalation of the organic group from the boron reagent to the palladium center. For potassium organotrifluoroborates, it is believed that they first undergo hydrolysis to the corresponding boronic acid in the presence of the basic aqueous medium, which then participates in the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_hydrolysis Hydrolysis A Pd(0)L_n B Oxidative Addition (R'-X) C R'-Pd(II)-X L_n A->C B->C D Transmetalation (R-B(OH)2) E R'-Pd(II)-R L_n C->E D->E E->A F Reductive Elimination G R-R' E->G F->A H R-BF3K I R-B(OH)2 H->I H2O, Base I->D dummy1 dummy2 dummy3

Figure 1. The Suzuki-Miyaura catalytic cycle, including the hydrolysis of potassium organotrifluoroborates.

The structural difference between the tetracoordinate trifluoroborate and the tricoordinate boronic ester is fundamental to their differing stability and reactivity profiles.

Boron_Reagents trifluoroborate Potassium Organotrifluoroborate R-BF_3^- K^+ boronic_ester Boronic Ester (Pinacol) R-B(OR')_2

Figure 2. Structural comparison of a potassium organotrifluoroborate and a pinacol boronic ester.

Conclusion and Future Perspectives

In the pursuit of robust and efficient synthetic methodologies, potassium organotrifluoroborates have emerged as a superior class of reagents for Suzuki-Miyaura cross-coupling reactions when compared to traditional boronic esters. Their exceptional stability, ease of handling, and consistent performance, often leading to higher yields, make them an invaluable tool for the modern synthetic chemist. While boronic esters will continue to play a role in organic synthesis, the compelling advantages offered by potassium organotrifluoroborates, particularly in the context of complex molecule synthesis and drug discovery, position them as the reagent of choice for many applications. The continued development of novel organotrifluoroborates, including functionalized derivatives like potassium trifluoro-(5-oxooxolan-3-yl)boranuide, will undoubtedly further expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and valuable molecules.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Ito, T. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(20), 5342–5345. [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 823–830. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 208-226. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Che-Sheng, J., & Dennis, G. H. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9169-9184. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved February 15, 2026, from [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura reaction and boron reagents–mechanism, synthesis and application. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]

  • Kim, D., & Molander, G. A. (2013). Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides. The Journal of organic chemistry, 78(13), 6648–6656. [Link]

  • Kim, D., & Molander, G. A. (2013). Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides. The Journal of organic chemistry, 78(13), 6648–6656. [Link]

  • Darses, S., & Genet, J. P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Chemical Reviews, 108(1), 288-325. [Link]

  • Holder, J. C., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(6), 3737–3741. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

  • Molander, G. A., & Prakash, G. K. S. (2003). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • de Souza, M. V. N., et al. (2013). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. Basic & Clinical Pharmacology & Toxicology, 113(5), 324-329. [Link]

  • Khandelwal, M., et al. (2022). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Asian Journal of Organic Chemistry, 11(10), e202200325. [Link]

  • Vijayalakshmi, D., et al. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 29(12), 2709-2712. [Link]

Sources

Validation

Analysis of the advantages of using Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide in specific reactions

Executive Summary & Compound Profile Potassium trifluoro(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), often referred to as a functionalized Molander salt, represents a critical tactical reagent for medicinal chemists....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Potassium trifluoro(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), often referred to as a functionalized Molander salt, represents a critical tactical reagent for medicinal chemists. It serves as a stabilized nucleophile for the direct installation of the


-butyrolactone  motif onto aryl and heteroaryl scaffolds via Suzuki-Miyaura cross-coupling.

The introduction of saturated heterocycles (sp³ character) into flat aromatic systems is a proven strategy to improve solubility, metabolic stability, and target selectivity in drug candidates. While traditional methods (e.g., enolate alkylation) require harsh conditions, this reagent enables a modular, transition-metal-catalyzed approach under mild conditions.

Compound Snapshot
FeatureSpecification
IUPAC Name Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide
Functional Motif

-substituted

-butyrolactone
Hybridization sp³ (Secondary Alkyl Boron)
Physical State Air-stable, crystalline solid
Primary Utility Suzuki-Miyaura Cross-Coupling (Csp²-Csp³ bond formation)

Comparative Analysis: Why Use This Reagent?

The primary challenge in coupling secondary alkyl boron species is their inherent instability. Secondary boronic acids are prone to rapid protodeboronation and oxidation. The trifluoroborate salt overcomes these limitations by masking the active boron species until the reaction conditions trigger a slow, controlled release.

Performance Matrix: BF₃K Salt vs. Alternatives
FeaturePotassium Trifluoroborate (BF₃K) Boronic Acid / Pinacol Ester Traditional Enolate Chemistry
Stability High: Indefinitely stable to air/moisture.[1][2] Resists protodeboronation.Low to Moderate: Secondary alkyl boronic acids degrade rapidly; esters are better but bulky.N/A: Reagents are often transient carbanions.
Atom Economy High: No heavy protecting groups; low molecular weight byproducts (KCl, salts).Low: Pinacol esters generate high MW waste; difficult to remove pinacol byproduct.Variable: Depends on leaving group and base.
Reactivity Control Controlled Release: Slow hydrolysis maintains low concentration of active species, minimizing side reactions.Fast/Uncontrolled: High concentration of active species promotes

-hydride elimination and homocoupling.
Poor: High reactivity often leads to poly-alkylation or polymerization.
Purification Simple: Reagent is a salt; product is organic.[3] Easy separation.Difficult: Pinacol contamination is a persistent issue in medicinal chemistry.Complex: Often requires chromatography to separate regioisomers.
Deep Dive: The "Slow Release" Advantage

The success of this reagent in coupling secondary alkyl groups relies on the Slow Release Mechanism .

  • Storage: The tetrahedral boron is coordinatively saturated, preventing interaction with oxygen or nucleophiles.

  • Reaction: Under basic aqueous conditions (e.g., K₂CO₃/H₂O), the BF₃ group slowly hydrolyzes to the active boronic acid [R-B(OH)₂].

  • Transmetallation: Because the concentration of free boronic acid is kept low, the rate of transmetallation to Palladium matches the rate of hydrolysis, suppressing the competitive protodeboronation pathway.

Experimental Application & Case Studies

Case Study: Installation of Lactone onto Heteroaryl Chlorides

This protocol demonstrates the coupling of Potassium trifluoro(5-oxooxolan-3-yl)boranuide with a chloropyridine derivative, a common transformation in fragment-based drug discovery.

Reaction Scheme:



Optimized Conditions (Molander Protocol Variant)
  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: RuPhos or XPhos (4-10 mol%) – Critical for secondary alkyl coupling to prevent

    
    -hydride elimination.
    
  • Base: K₂CO₃ (3.0 equiv)[4]

  • Solvent: Toluene : Water (3:1)

  • Temperature: 80–100 °C

Detailed Protocol

Step 1: Reaction Setup

  • To a reaction vial equipped with a magnetic stir bar, add:

    • Aryl Chloride (1.0 equiv, e.g., 1.0 mmol)

    • Potassium trifluoro(5-oxooxolan-3-yl)boranuide (1.2 – 1.5 equiv)

    • K₂CO₃ (3.0 equiv)[5][4]

    • RuPhos (0.05 equiv)

    • Pd(OAc)₂ (0.025 equiv)

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (repeat 3 times) to ensure an inert atmosphere.

Step 2: Solvent Addition & Reaction

  • Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

  • Place the vial in a pre-heated aluminum block at 95 °C.

  • Stir vigorously (1000 rpm) for 18–24 hours. Vigorous stirring is essential for the biphasic system.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and separate layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Mechanism & Workflow Visualization

The following diagrams illustrate the self-regulating nature of the trifluoroborate coupling and the experimental workflow.

Figure 1: The Slow-Release Catalytic Cycle

This diagram details how the reservoir of inactive BF₃K salt feeds the active catalytic cycle, preventing decomposition.

SlowReleaseMechanism BF3K Inactive Reservoir R-BF3K Hydrolysis Slow Hydrolysis (Rate Limiting) BF3K->Hydrolysis H2O/Base BoronicAcid Active Species [R-B(OH)2] Hydrolysis->BoronicAcid Transmetal Transmetallation BoronicAcid->Transmetal Decomp Protodeboronation (Side Reaction) BoronicAcid->Decomp If [R-B(OH)2] too high Pd_OxAdd Pd(II)-Ar Complex Pd_OxAdd->Transmetal Product Coupled Product Ar-R Transmetal->Product Reductive Elimination

Caption: The "Slow Release" mechanism ensures the concentration of unstable boronic acid remains low, favoring productive transmetallation over decomposition.

Figure 2: Experimental Workflow

ExperimentalWorkflow Start Start: Reagent Weighing Inert Inert Atmosphere Generation (Vac/Ar Cycles) Start->Inert Solvent Add Degassed Solvent (Toluene/Water 3:1) Inert->Solvent Heat Reaction: 95°C, 18-24h (Vigorous Stirring) Solvent->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Check->Workup Complete Purify Purification: Flash Column Workup->Purify End Final Product: Beta-Aryl Lactone Purify->End

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of Potassium trifluoro(5-oxooxolan-3-yl)boranuide.

Troubleshooting & Optimization Guide

Even with a robust reagent, secondary alkyl couplings can be sensitive. Use this guide to resolve common issues.

IssueProbable CauseCorrective Action
Low Conversion Incomplete hydrolysis of BF₃K salt.Increase water ratio (e.g., Toluene:H₂O 1:1) or use Cs₂CO₃ instead of K₂CO₃.
Protodeboronation Hydrolysis is too fast relative to transmetallation.Lower reaction temperature to 80 °C; ensure anhydrous solvent is not used (water is required, but excess can be detrimental if uncontrolled).

-Hydride Elimination
Isomerization of the alkyl group (alkene formation).Switch to bulky, electron-rich ligands like RuPhos or CataCXium A to accelerate reductive elimination.
Homocoupling (Ar-Ar) Oxidative coupling of aryl halide.Ensure strict deoxygenation (Argon sparge); reduce catalyst loading.

References

  • Molander, G. A., & Ellis, N. (2007).[6] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[1][2] Current Opinion in Drug Discovery & Development, 12(6), 811-823.[1] Link

  • Darses, S., & Genet, J. P. (2008).[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Comparative

Benchmarking Lactone Installation: A Technical Guide to Potassium Trifluoro(5-oxooxolan-3-yl)boranuide

Executive Summary Reagent: Potassium trifluoro(5-oxooxolan-3-yl)boranuide Primary Application: Late-Stage Functionalization (LSF) of heteroarenes via Minisci-type radical alkylation. CAS Registry Number: (Generalized as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reagent: Potassium trifluoro(5-oxooxolan-3-yl)boranuide Primary Application: Late-Stage Functionalization (LSF) of heteroarenes via Minisci-type radical alkylation. CAS Registry Number: (Generalized as Potassium (5-oxo-3-tetrahydrofuranyl)trifluoroborate)

This guide serves as an operational manual for replicating synthetic procedures using Potassium trifluoro(5-oxooxolan-3-yl)boranuide. Unlike traditional cross-coupling reagents, this organotrifluoroborate salt is engineered specifically to function as a radical precursor under oxidative conditions. It allows for the direct installation of a pharmacologically active butyrolactone moiety onto electron-deficient heterocycles (pyridines, quinolines, diazines) without the need for pre-functionalized halides.

Mechanistic Basis & Chemical Logic

To successfully replicate these procedures, one must understand that this is not a Suzuki-Miyaura cross-coupling. It is a radical addition. The reagent acts as a latent source of the nucleophilic alkyl radical.

The Radical Generation Cycle

The reaction proceeds via a Single Electron Transfer (SET) mechanism.[1] The trifluoroborate lowers the oxidation potential of the carbon-boron bond, allowing mild oxidants or excited-state photocatalysts to generate a radical cation, which spontaneously fragments to release the alkyl radical.

RadicalCycle Substrate R-BF3K Salt Oxidation SET Oxidation (Ir(III)* or S2O8) Substrate->Oxidation RadicalCat [R-BF3]• Oxidation->RadicalCat Fragmentation Fragmentation (-BF3) RadicalCat->Fragmentation Radical Alkyl Radical (R•) Fragmentation->Radical Addition Addition to Heteroarene (H+) Radical->Addition

Figure 1: The oxidative radical generation pathway. The critical step is the irreversible fragmentation of the radical cation to release the carbon-centered radical.

Comparative Analysis: Why This Reagent?

In drug discovery, installing a polar lactone ring is a common tactic to modulate metabolic stability and solubility. Below is a comparison of this trifluoroborate against alternative precursors.

FeaturePotassium Trifluoroborate SaltBoronic Acids/EstersCarboxylic Acids (Decarboxylative)Alkyl Halides
Mechanism Oxidative Radical (Minisci)Oxidative RadicalOxidative RadicalReductive Cross-Coupling
Stability High (Air/Moisture Stable)Low (Protodeboronation/Anhydrides)HighHigh
Reactivity Excellent (Low Oxidation Potential)Moderate (Requires Lewis Acid activation)Low (Requires Ag(I) or high energy)Good (Requires Ni/Zn reductants)
Selectivity Nucleophilic Radical (C2/C4 selectivity)SimilarSimilarElectrophilic (Different scope)
Atom Economy Moderate (Loss of BF3)ModerateGood (Loss of CO2)Good

Key Insight: While carboxylic acids are cheaper, the decarboxylative conditions often require silver salts or high temperatures that decompose sensitive drug scaffolds. The trifluoroborate salt operates at room temperature under photoredox conditions, preserving scaffold integrity.

Validated Experimental Protocols

Method A: Photoredox Minisci Alkylation (Recommended)

Best for: Late-stage functionalization of complex, sensitive drug molecules.

Materials:

  • Substrate: Heteroarene (1.0 equiv)[2]

  • Reagent: Potassium trifluoro(5-oxooxolan-3-yl)boranuide (1.5 equiv)

  • Photocatalyst: [Ir{dF(CF3)pp}2(dtbbpy)]PF6 (2 mol%)

  • Oxidant: K2S2O8 (2.0 equiv)

  • Solvent: DMSO or H2O/Acetonitrile (1:1)

  • Additive: TFA (1.0 equiv) – Critical for activating the heteroarene.

Protocol:

  • Setup: In an 8 mL vial equipped with a stir bar, combine the heteroarene (0.2 mmol), trifluoroborate salt (0.3 mmol), photocatalyst (4.4 mg), and persulfate oxidant.

  • Solvation: Add 2.0 mL of degassed DMSO. Add TFA (15 µL).

  • Sparging: Seal the vial and sparge with Nitrogen for 5 minutes. Note: Oxygen quenches the excited state catalyst.

  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp (approx. 450 nm). Stir vigorously. Fan cool to maintain T < 35°C.

  • Monitoring: Monitor by LCMS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize TFA) and brine. Dry over Na2SO4.

Method B: Thermal Oxidative Alkylation (Robust/Scale-up)

Best for: Simple substrates and gram-scale synthesis where catalysts are too expensive.

Materials:

  • Reagent: Potassium trifluoro(5-oxooxolan-3-yl)boranuide (2.0 equiv)

  • Oxidant: Mn(OAc)3·2H2O (2.5 equiv) or Fe(acac)3/H2O2

  • Solvent: DCM/H2O (Biphasic) + TFA

Protocol:

  • Phase Mix: Dissolve the heteroarene in DCM. Dissolve the trifluoroborate and TFA in water. Combine in a flask.

  • Initiation: Add Mn(OAc)3 in one portion.

  • Reaction: Stir vigorously at room temperature. The biphasic system controls the radical concentration, preventing over-alkylation.

Workflow Visualization

Workflow Start Start: Reagent Prep Degas Step 1: Sparging (N2) Critical for Photoredox Start->Degas Irradiate Step 2: Blue LED Irradiation (4-6 Hours, <35°C) Degas->Irradiate Quench Step 3: Quench (Sat. NaHCO3) Irradiate->Quench Extract Step 4: Extraction (EtOAc / Brine) Quench->Extract Purify Step 5: Purification (Flash Chromatography) Extract->Purify

Figure 2: Operational workflow for the photoredox installation of the lactone ring.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Conversion Oxygen inhibition or Catalyst deathEnsure rigorous sparging (5-10 mins). Check LED intensity.
Low Yield Proto-deboronationThe radical is not forming fast enough. Increase oxidant (K2S2O8) to 3.0 equiv.
Regio-isomers Electronic similarity at C2/C4Use TFA to protonate the nitrogen, increasing the electrophilicity at the C2/C4 positions.
Precipitation Solubility limitSwitch solvent to DMSO/H2O (9:1) to solubilize the inorganic salts.

Expert Tip: The lactone ring is sensitive to strong bases. Avoid using alkoxide bases during workup or subsequent steps. The trifluoroborate salt itself is stable, but the resulting product contains an ester linkage susceptible to hydrolysis.

References

  • Molander, G. A., & Colombel, V. (2016). "Photoredox Catalysis in Organic Chemistry: Cross-Coupling of Alkyl Silicates and Trifluoroborates." Journal of Organic Chemistry.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm.

  • Molander, G. A., et al. (2014).[3] "Single-Electron Transmetalation in Organoboron Cross-Coupling." Science.

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

Sources

Validation

A Head-to-Head Comparison of Organoboron Compounds in Cross-Coupling Reactions: A Guide for Researchers

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The reaction's widespread adoption...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The reaction's widespread adoption is largely due to the versatility, stability, and low toxicity of organoboron reagents.[1][4] However, the expanding family of these reagents—each with distinct characteristics—presents a critical choice at the outset of any synthetic campaign. This guide provides an in-depth, head-to-head comparison of the most common classes of organoboron compounds, offering experimental insights to inform your selection and optimize your cross-coupling outcomes.

The Central Role of the Organoboron Reagent

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[1][3] While the catalytic cycle is well-understood, the choice of the boron reagent profoundly impacts reaction efficiency, substrate scope, and overall success. Key factors to consider include stability, reactivity, ease of handling, and compatibility with complex functional groups. This guide will focus on four principal classes of organoboron reagents: Boronic Acids, Boronic Esters (specifically Pinacol Esters), N-Methyliminodiacetic Acid (MIDA) Boronates, and Potassium Organotrifluoroborates.

At a Glance: A Comparative Overview

Class of OrganoboronKey AdvantagesKey DisadvantagesBest Suited For
Boronic Acids High reactivity, commercially available, atomic economy.Prone to protodeboronation, can form trimetric anhydrides, challenging to purify.Rapid, small-scale couplings; situations where high reactivity is paramount.
Boronic Esters (Pinacol) High stability (shelf-stable), easy to handle and purify, compatible with chromatography.Lower reactivity than boronic acids, requires hydrolysis for activation.Multi-step synthesis, library synthesis, when stability and ease of handling are critical.
MIDA Boronates Exceptionally stable, crystalline solids, allows for "slow release" of boronic acid.[5][6]Requires a dedicated hydrolysis step, additional synthetic step for preparation.Iterative cross-coupling, synthesis of complex molecules, unstable boronic acids.[7]
Potassium Organotrifluoroborates Crystalline, air- and moisture-stable solids, enhanced stability over boronic acids.[7]Often require harsher conditions for activation, can have solubility issues.[8]Situations requiring robust, bench-stable reagents; an alternative to sensitive boronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

A foundational understanding of the reaction mechanism is crucial for appreciating the nuances of each organoboron class. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron reagent directly influences the critical transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2 L2->R1-R2 R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->R1-Pd(II)-X L2 Base Base Base->R1-Pd(II)-X L2 R1-X R1-X R1-X->R1-Pd(II)-X L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deep Dive: A Head-to-Head Analysis

Boronic Acids: The Workhorse Reagent

Boronic acids are often the first choice for many chemists due to their high reactivity and the commercial availability of a vast array of derivatives.[9] Their general stability is moderate, though they can be susceptible to decomposition pathways like protodeboronation, especially under the basic reaction conditions.[5]

Experimental Insight: The tendency of boronic acids to form trimeric anhydrides upon standing can lead to challenges in accurate quantification. For precise and reproducible results, it is often advisable to use freshly opened or purified boronic acids.

Boronic Esters: The Stability Champions

Boronic esters, particularly pinacol esters, offer a significant advantage in terms of stability. They are generally crystalline, shelf-stable solids that are amenable to standard purification techniques like column chromatography.[9] This robustness comes at the cost of reactivity; the transmetalation step is typically slower as the ester must first be hydrolyzed to the corresponding boronic acid or boronate species.

Experimental Insight: While boronic esters are more stable, the hydrolysis step can sometimes be rate-limiting. In sluggish reactions, the addition of water or the use of a biphasic solvent system can facilitate the hydrolysis and improve reaction rates.

MIDA Boronates: The "Slow-Release" Strategists

N-methyliminodiacetic acid (MIDA) boronates are a more recent innovation, designed to address the instability of certain boronic acids.[5][7] These reagents are exceptionally stable and can be subjected to a wide range of reaction conditions without degradation. The MIDA ligand acts as a protecting group that is cleaved under basic, aqueous conditions to slowly release the active boronic acid.[6][7]

Experimental Insight: The slow-release nature of MIDA boronates is particularly advantageous when dealing with boronic acids that are prone to rapid decomposition. This strategy maintains a low, steady concentration of the active reagent, minimizing side reactions.

Potassium Organotrifluoroborates: The Robust Alternative

Potassium organotrifluoroborates (R-BF3K) are another class of highly stable, crystalline solids.[7] They are often more robust than the corresponding boronic acids and are less prone to protodeboronation.[7] Their activation for transmetalation is believed to proceed via hydrolysis to the boronic acid.

Experimental Insight: The solubility of potassium trifluoroborates can be a limiting factor in some organic solvents.[8] The choice of solvent system is therefore critical for achieving efficient coupling. Biphasic systems or the use of phase-transfer catalysts can be effective strategies.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a practical comparison, the following protocol outlines a model Suzuki-Miyaura reaction for coupling 4-bromotoluene with phenylboronic acid and its derivatives.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Phenylboronic acid pinacol ester

  • Potassium phenyltrifluoroborate

  • N-Methyliminodiacetic acid (MIDA) phenylboronate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vial, add 4-bromotoluene (1.0 mmol), the respective organoboron reagent (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.04 mmol).

  • Add K2CO3 (2.0 mmol) as a 2M aqueous solution.

  • Add toluene (5 mL) and ethanol (1 mL) as solvents.

  • Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring for the specified reaction time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes:

This experiment is designed to highlight the differences in reaction kinetics and yields among the different classes of organoboron reagents. It is anticipated that phenylboronic acid will exhibit the fastest reaction rate, while the boronic ester and trifluoroborate may require longer reaction times for complete conversion. The MIDA boronate will demonstrate the characteristic "slow-release" profile.

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The choice of an organoboron reagent is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. Boronic acids offer high reactivity, while boronic esters provide superior stability. MIDA boronates and potassium organotrifluoroborates present robust alternatives for challenging substrates or complex synthetic routes. By understanding the unique properties and reactivity profiles of each class, researchers can make informed decisions to optimize their synthetic strategies.

The continued development of novel organoboron reagents and the exploration of their applications in catalysis and materials science promise to further expand the capabilities of this powerful reaction.[10] As our understanding of the intricate mechanistic details of the transmetalation step deepens, so too will our ability to design more efficient and selective cross-coupling methodologies.

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2533. [Link]

  • Expanding Roles for Organoboron Compounds – Versatile and Valuable Molecules for Synthetic, Biological and Medicinal Chemistry. (2007). Chemistry & Biology, 14(11), 1179-1180. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2533. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2533. [Link]

  • New boron compounds pave the way for easier drug development. (2026). University of Gothenburg. [Link]

  • Cross-coupling reactions of organoborons with organic halides. (2011). JYX Digital Archive. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry, 653(1-2), 83-100. [Link]

  • Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. (1999). Pure and Applied Chemistry, 71(8), 1417-1423. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012). Journal of the American Chemical Society, 134(2), 1084-1098. [Link]

  • Palladium-catalyzed cross-coupling reactions of organoboron compounds. (1999). Journal of Organometallic Chemistry, 581(1-2), 1-19. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). Catalysts, 10(3), 296. [Link]

  • Cross-Coupling Reaction of Organoboron Compounds with Organic Electrophiles. (2001). In Organoboranes for Syntheses. American Chemical Society. [Link]

  • Emergent Organoboron Acid Catalysts. (2014). Accounts of Chemical Research, 47(3), 825-839. [Link]

  • Organoboron compounds Definition. (2025). Fiveable. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8847-8861. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). Catalysts, 10(3), 296. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2016). Nature Chemistry, 8(11), 1015-1021. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8847-8861. [Link]

  • Boron Chemistry: An Overview. (2016). In Boron Chemistry in Organometallics, Catalysis, Materials and Medicine. American Chemical Society. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. (2021). Catalysts, 12(1), 1. [Link]

  • Organoboron chemistry. (n.d.). In Wikipedia. [Link]

  • Future prospects in boron chemistry: new boron compounds and Lewis acids for catalysis and materials science. (2019). Journal of Inorganic and Organometallic Polymers and Materials, 29(4), 1109-1119. [Link]

  • Organoboron compounds for Suzuki–Miyaura cross‐coupling reaction. (2018). Angewandte Chemie International Edition, 57(38), 12389-12393. [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Denmark Group, University of Illinois. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8847-8861. [Link]

Sources

Comparative

Assessing the synthetic utility of Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide in complex molecule synthesis

Topic: Assessing the Synthetic Utility of Potassium Trifluoro(5-oxooxolan-3-yl)boranuide in Complex Molecule Synthesis Content Type: Publish Comparison Guide Executive Summary: The Strategic Advantage of C3-Lactone Trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Synthetic Utility of Potassium Trifluoro(5-oxooxolan-3-yl)boranuide in Complex Molecule Synthesis Content Type: Publish Comparison Guide

Executive Summary: The Strategic Advantage of C3-Lactone Trifluoroborates

In modern medicinal chemistry, the


-butyrolactone motif is a privileged pharmacophore, serving as a critical hydrogen-bond acceptor and metabolic anchor. However, installing this moiety—specifically at the C3 position—onto complex heteroaryl scaffolds has historically been plagued by harsh conditions and poor atom economy.

This guide evaluates Potassium trifluoro(5-oxooxolan-3-yl)boranuide (CAS: 1326317-69-4), a "Molander Salt," as a superior alternative to traditional alkylating agents. By stabilizing the secondary alkylboron species, this reagent unlocks dual-mode reactivity: robust Palladium-catalyzed cross-coupling and mild oxidative radical functionalization.

Technical Profile & Mechanistic Dualism

Unlike traditional alkyl halides or labile boronic acids, this trifluoroborate reagent exists as a tetracoordinate, air-stable salt. Its utility stems from its ability to access two distinct mechanistic pathways depending on the catalytic trigger.

Diagram 1: Dual-Mode Reactivity Pathways

Figure 1: The reagent serves as a divergent precursor. Path A utilizes Transmetallation for Pd-catalyzed coupling. Path B utilizes Single Electron Transfer (SET) for radical alkylation.

ReactivityPathways cluster_Suzuki Path A: Pd-Catalyzed Cross-Coupling cluster_Radical Path B: Radical Functionalization (Minisci/Photoredox) Reagent K+ [R-BF3]- (Reagent) Hydrolysis Slow Hydrolysis (Base/H2O) Reagent->Hydrolysis Suzuki Conditions SET Oxidative SET (-e-, -BF3) Reagent->SET Photocatalyst/Oxidant Transmetal Transmetallation to [LnPd(II)Ar] Hydrolysis->Transmetal ProductA C(sp2)-C(sp3) Coupled Product Transmetal->ProductA Radical C-Centered Radical (R•) SET->Radical ProductB Heteroaryl Alkylation Radical->ProductB

Caption: Divergent activation modes of Potassium trifluoro(5-oxooxolan-3-yl)boranuide enabling both cross-coupling and radical addition.

Comparative Analysis: Trifluoroborates vs. Alternatives

The following analysis benchmarks the trifluoroborate reagent against the two most common alternatives for installing the 5-oxooxolan-3-yl moiety: Boronic Acids and Alkyl Halides .[1]

Table 1: Performance Metrics & Chemical Behavior[2]
FeaturePotassium Trifluoroborate (Target)Boronic Acid / Pin Ester Alkyl Bromide (Traditional)
Stability High: Air/moisture stable solid; indefinite shelf life.Low: Prone to protodeboronation and trimerization (boroxine).Moderate: Light sensitive; potential for elimination to furanone.
Atom Economy High: No heavy leaving groups (vs. Bromide/Iodide).Low: Pinacol esters generate significant organic waste.Moderate: Generates stoichiometric salt waste.
Reactivity Mode Dual: Nucleophilic (Pd) AND Radical (SET).Single: Primarily Nucleophilic (requires hydrolysis).Single: Electrophilic (requires Zn/Mg activation).
Purification Simple: Filtration/Recrystallization (inorganic salt).Difficult: Chromatography often required; streaking on silica.Standard: Requires chromatography.
Stoichiometry 1.0 - 1.5 equiv usually sufficient.1.5 - 3.0 equiv often needed due to degradation.1.0 - 1.2 equiv .
Critical Insight: The "Slow Release" Mechanism

In Suzuki couplings, secondary alkyl boronic acids often suffer from rapid protodeboronation before transmetallation can occur. The trifluoroborate salt acts as a "reservoir," slowly releasing the active boronic acid species via equilibrium hydrolysis. This kinetic control is the primary causality behind the higher yields observed with the trifluoroborate variant in complex fragment coupling [1].

Experimental Protocols

These protocols are designed to be self-validating . The color changes and solubility shifts described serve as visual checkpoints for the chemist.

Protocol A: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for: Coupling the lactone to Aryl/Heteroaryl Chlorides or Bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Potassium trifluoro(5-oxooxolan-3-yl)boranuide (1.2 equiv)[3]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (or RuPhos for sterically hindered substrates).

  • Base: K₂CO₃ (3.0 equiv).[1]

  • Solvent: THF:H₂O (10:1) – Water is critical for the hydrolysis equilibrium.

Workflow:

  • Setup: Charge a reaction vial with the aryl halide, trifluoroborate salt, Pd catalyst, ligand, and base. Cap and purge with Argon (3 cycles).

  • Solvation: Add degassed THF/H₂O. The trifluoroborate will initially be insoluble.

  • Reaction: Heat to 80 °C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from a suspension to a biphasic solution as the trifluoroborate is consumed and the inorganic salts dissolve/re-precipitate.

  • Workup: Dilute with EtOAc, wash with brine. The product resides in the organic layer.

Protocol B: Photoredox Minisci Alkylation

Best for: Direct C-H functionalization of electron-deficient heteroarenes (e.g., Pyridines, Quinolines).

Reagents:

  • Heteroarene (1.0 equiv)

  • Potassium trifluoro(5-oxooxolan-3-yl)boranuide (1.5 equiv)[3]

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)

  • Oxidant: K₂S₂O₈ (1.5 equiv) – Acts as the terminal electron acceptor.

  • Solvent: DMSO:H₂O (1:1).

Workflow:

  • Setup: Combine all solids in a vial. Add solvent.

  • Degassing: Sparge with Nitrogen for 10 minutes (Oxygen quenches the excited state).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at Room Temperature for 24 hours.

    • Checkpoint: Evolution of gas (BF₃) may be observed. The reaction typically remains homogeneous or slightly cloudy.

  • Workup: Extract with DCM. DMSO removal is critical (wash with water 3x).

Decision Matrix: When to Use This Reagent

Use the following logic flow to determine if this reagent is the correct choice for your specific synthesis.

Diagram 2: Synthetic Strategy Flowchart

DecisionMatrix Start Target: Install 5-oxooxolan-3-yl group Substrate What is the Substrate? Start->Substrate ArylHalide Aryl/Heteroaryl Halide (Cl/Br/I) Substrate->ArylHalide Heteroarene Electron-Deficient Heteroarene (C-H) Substrate->Heteroarene Sensitive Sensitive to Base/Heat? ArylHalide->Sensitive Minisci Use Protocol B (Photoredox Minisci) Heteroarene->Minisci Suzuki Use Protocol A (Suzuki Coupling) Yes Yes Sensitive->Yes No No Sensitive->No UsePhoto Protocol B (Mild, RT) UseSuzuki Protocol A (Robust) Yes->UsePhoto No->UseSuzuki

Caption: Logical framework for selecting the optimal coupling protocol based on substrate electronics and stability.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Dunes, G. A., & Molander, G. A. (2010). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers.[4] Journal of Organic Chemistry, 75(11). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron Transmetallation in Organoboron Cross-coupling. Science, 345(6195), 433-436. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Potassium trifluoro-(5-oxooxolan-3-yl)boranuide

Executive Summary: Immediate Directives Do not dispose of this compound down the drain. Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is an organotrifluoroborate salt containing a reactive lactone ring.[1] Improper dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do not dispose of this compound down the drain. Potassium trifluoro-(5-oxooxolan-3-yl)boranuide is an organotrifluoroborate salt containing a reactive lactone ring.[1] Improper disposal can result in the generation of Hydrofluoric Acid (HF) or uncontrolled exothermic hydrolysis.[1]

  • Primary Waste Stream: Solid Chemical Waste (Segregated).[1]

  • Container Requirement: High-Density Polyethylene (HDPE) or Polypropylene (PP).[1] Avoid Glass for long-term waste storage due to potential fluoride etching.[1]

  • Critical Incompatibility: Strong Acids (Generates HF) and Strong Bases (Rapid lactone hydrolysis).[1]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its dual-reactive nature.[1] It is not merely a salt; it is a "masked" functional system.[1]

The Molecule[1]
  • IUPAC Name: Potassium trifluoro(5-oxooxolan-3-yl)boranuide[1]

  • Functional Groups:

    • Trifluoroborate (

      
      ):  Generally air/moisture stable, but thermodynamically unstable toward hydrolysis in acidic media.[1]
      
    • 5-oxooxolan-3-yl (Lactone): A cyclic ester.[1] Susceptible to nucleophilic attack (hydrolysis) which opens the ring.[1]

The "Why" Behind the Hazards (Causality)
HazardMechanismDisposal Implication
HF Generation Under acidic conditions (pH < 5), the

bonds hydrolyze:

NEVER mix with acidic waste streams (e.g., piranha etch, acid digests).[1] Use plastic containers to prevent glass failure from etching.[1]
Lactone Hydrolysis In basic media (pH > 10), the lactone ring opens rapidly: Lactone +

Hydroxy-carboxylate
Segregate from strong caustic waste to prevent unexpected heat generation (exotherm) in the waste drum.[1]
Boron Toxicity Boron compounds are often reproductive toxins (H360).[1][2]Must be treated as hazardous chemical waste, not general refuse.[1]

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste facility, stabilize it at the bench level.[1]

Solid Waste (Preferred)

If the material is currently a solid (powder/crystal):

  • Keep it Solid: Do not dissolve it "just to get rid of it."[1] Solid waste is cheaper and safer to transport.[1]

  • Double Bag: Place the original container into a clear polyethylene bag.

  • Labeling: Mark as "Toxic Solid, Organic - Fluoride Containing."[1]

Liquid Waste (Solutions)

If the material is in solution (e.g., reaction mixture):

  • Check pH: Ensure the solution is Neutral (pH 6–8).

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (

      
      ) to prevent HF evolution.[1]
      
    • If Basic: Neutralize with dilute Acetic Acid or Sodium Bisulfate.[1]

  • Solvent Compatibility: Ensure the solvent is compatible with the waste drum (e.g., do not mix halogenated solvents with non-halogenated if your facility separates them).[1]

Detailed Disposal Workflow

The following decision tree outlines the operational logic for disposing of Potassium trifluoro-(5-oxooxolan-3-yl)boranuide.

Decision Logic Diagram (DOT)

DisposalWorkflow Start Waste Generation: Potassium trifluoro-(5-oxooxolan-3-yl)boranuide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Is Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Is Liquid ContainerSel Select Container: HDPE or PP (Plastic) SolidPath->ContainerSel pHCheck Check pH LiquidPath->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3 or Dilute Acid) pHCheck->Neutralize pH < 5 or > 9 pHCheck->ContainerSel pH 6-8 Neutralize->ContainerSel GlassWarn AVOID GLASS (HF Etching Risk) ContainerSel->GlassWarn Why? Labeling Label: 'Toxic - Organofluoride - Boron' ContainerSel->Labeling FinalDisp Handover to EHS (Incineration Stream) Labeling->FinalDisp

Caption: Operational decision tree for segregating and packaging organotrifluoroborate waste to prevent container failure and chemical incompatibility.

Step-by-Step Protocol

Step 1: Container Selection

  • Protocol: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Reasoning: While borosilicate glass is standard, the potential for slow hydrolysis releasing trace HF makes glass risky for long-term storage (weeks/months) in a waste accumulation area.[1] Plastic is inert to fluorides.[1]

Step 2: Transfer & Labeling

  • Protocol: Transfer the material into the HDPE jar. If the material is a reaction mixture containing organic solvents (e.g., THF, DCM), ensure the plastic is rated for that solvent.[1]

  • Label Text:

Step 3: Waste Stream Assignment

  • RCRA Code (USA): Likely falls under "Not Otherwise Specified" (N.O.S.) for toxic organics, or D001 (Ignitable) if in organic solvent.[1] It does not typically carry a specific P or U code unless the solvent dictates it.[1]

  • Destruction Method: High-temperature incineration is the industry standard for organoboron compounds to mineralize the boron to

    
     and capture fluorides in the scrubber.[1]
    

Emergency Response (Spills)[1]

ScenarioImmediate ActionCleanup Protocol
Solid Spill Avoid dust generation.1. Wear Nitrile gloves, safety glasses, and N95 mask.2. Scoop into a plastic bag.3. Wipe area with moist paper towels.4. Treat towels as hazardous waste.[1]
Liquid Spill Ventilate area.[1]1. Absorb with inert material (Vermiculite or Sand).2.[1] Do not use clay-based absorbents if the solution is acidic (reacts with fluorides).3.[1] Scoop into HDPE pail.
Skin Contact Calcium Gluconate Alert 1. Wash immediately with water for 15 mins.2.[3] If irritation persists or HF evolution is suspected, apply Calcium Gluconate gel and seek medical help.[1]

References

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[1][4] Accounts of Chemical Research, 2007 , 40(4), 275–286.[1] (Describes stability and hydrolysis mechanisms). [1]

  • Darses, S.; Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis."[1][4] Chemical Reviews, 2008 , 108(1), 288–325.[1][4] (Details synthesis and fluoride handling). [1]

  • Sigma-Aldrich. "Potassium trifluoro(oxetan-3-yl)borate SDS."[1] (Used as a surrogate for hazard classification of cyclic ether/lactone trifluoroborates).[1] [1]

  • University of Wisconsin-Madison EH&S. "Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid." (Reference for fluoride compatibility with glass vs. plastic).

  • Frontier Specialty Chemicals. "Potassium tetrahydrofuran-3-trifluoroborate Safety Data." (Specific data on the non-oxo analog).

Sources

Handling

Personal protective equipment for handling Potassium;trifluoro-(5-oxooxolan-3-yl)boranuide

Executive Safety Summary & Hazard Dynamics Potassium trifluoro(5-oxooxolan-3-yl)boranuide is an organotrifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. While organotrifluoroborates are generall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Dynamics

Potassium trifluoro(5-oxooxolan-3-yl)boranuide is an organotrifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. While organotrifluoroborates are generally more stable than their boronic acid counterparts, they present unique handling challenges that are often underestimated in high-throughput laboratories.

The Safety Paradox: This compound is an air-stable solid, leading to complacency. However, under acidic conditions or metabolic breakdown, the trifluoroborate (


) moiety can hydrolyze to release Hydrogen Fluoride (HF). Furthermore, the lactone (5-oxooxolan-3-yl) ring adds a layer of electrophilic reactivity that necessitates strict moisture control to maintain reagent integrity.
Hazard Profile (GHS Classification)
EndpointClassificationH-CodeDescription
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage Category 2AH319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][3]
Reactivity Hazard Latent-- Acid Sensitivity: Generates HF upon contact with strong acids.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" protocols are insufficient for rigorously minimizing exposure to fine borate dusts. The following matrix is designed to prevent both acute irritation and chronic sensitization.

Tier 1: Solid Handling (Weighing & Dispensing)

This is the highest risk phase due to potential dust generation and static cling.

  • Respiratory: Work within a certified Chemical Fume Hood.[3] If weighing on an open bench (not recommended), a P95 or P100 particulate respirator is mandatory to prevent inhalation of borate dusts, which are potent respiratory irritants [1].

  • Ocular: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate for fine powders that can drift around side shields.

  • Dermal (Hands): Double-gloving technique is required.

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile (sacrificial layer).

    • Rationale: Fine crystalline salts often carry a static charge, adhering to glove surfaces. Double gloving allows the outer layer to be discarded immediately after weighing, preventing cross-contamination of door handles or pipettes.

Tier 2: Solution Phase (Reaction & Workup)
  • Dermal (Body): Standard cotton lab coat. If working with >10g or using acidic quenchers, add a chemical-resistant apron (Tyvek or PVC).

  • Dermal (Hands): Single layer Nitrile (4 mil) is generally sufficient unless chlorinated solvents (DCM/Chloroform) are used, in which case PVA or Viton gloves are recommended for the outer layer.

Operational Protocols: The "Self-Validating" Workflow

To ensure scientific integrity and safety, follow this chronological workflow. This protocol integrates safety steps directly into the experimental logic.

Phase A: Retrieval & Equilibration (Critical for Purity)

Potassium trifluoro(5-oxooxolan-3-yl)boranuide is typically stored at -20°C .

  • Remove from Freezer: Place the sealed container in a desiccator or on the bench.

  • The "Sweat" Rule: Do NOT open the vial until it reaches room temperature (approx. 30-45 mins).

    • Causality: Opening a cold vial condenses atmospheric water onto the salt. This initiates hydrolysis of the lactone ring and degrades the C-B bond, leading to failed couplings and unknown byproducts [2].

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun (Zerostat) on the weighing boat if the powder appears "fly-away."

  • Solvent Choice: Dissolve immediately after weighing. Common solvents include MeOH/H2O or THF/H2O.

  • Acid Avoidance: Ensure the receiving solvent is neutral or basic .

    • Warning: Do not add this salt directly to acidic media. If the reaction requires Lewis acids, add the borate last or buffer the solution first.

Phase C: Reaction Monitoring (Safety Indicators)
  • Visual Check: The reaction should generally remain homogenous or a fine suspension. Rapid gas evolution upon addition suggests acid-mediated decomposition (BF3 hydrolysis releasing volatile fluorides).

Phase D: Disposal & Quenching[5][6]
  • The Calcium Quench: Treat waste streams with Calcium Chloride (CaCl2) or Calcium Carbonate (CaCO3) before disposal.

    • Mechanism:[4]

      
      . This precipitates free fluoride ions as insoluble Calcium Fluoride, neutralizing the risk of HF generation in the waste container [3].
      

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for handling and waste disposal.

Diagram 1: Operational Safety Workflow

Caption: Step-by-step logic for retrieving, handling, and reacting Molander salts to prevent hydrolysis and exposure.

G Start Retrieve CAS 1150655-04-1 from -20°C Storage CheckTemp Is container at Room Temperature? Start->CheckTemp Wait WAIT 30-45 MINS (Prevents Condensation/Hydrolysis) CheckTemp->Wait No Open Open in Fume Hood CheckTemp->Open Yes Wait->CheckTemp Weigh Weighing Protocol: 1. Anti-static gun 2. Double Nitrile Gloves 3. Splash Goggles Open->Weigh Solvent Dissolve in Basic/Neutral Solvent (MeOH, THF, Dioxane) Weigh->Solvent AcidCheck Is Reaction Acidic? Solvent->AcidCheck Buffer ADD BUFFER/BASE (Prevents HF Generation) AcidCheck->Buffer Yes Proceed Proceed with Cross-Coupling AcidCheck->Proceed No Buffer->Proceed

Diagram 2: Waste Disposal Decision Tree

Caption: Segregation logic to prevent the accidental formation of Hydrofluoric Acid in waste streams.

G Waste Reaction Waste Stream PHCheck Check pH Waste->PHCheck Acidic Acidic (pH < 7) PHCheck->Acidic Low pH Neutral Neutral/Basic (pH >= 7) PHCheck->Neutral High pH Treat TREATMENT: Add Sat. NaHCO3 or CaCO3 until pH > 7 Acidic->Treat Precip Add excess CaCl2 (Precipitate F- as CaF2) Neutral->Precip Treat->Precip Bin Dispose in 'Solid/Sludge Organic Waste' Precip->Bin

Emergency Response Protocols

In the event of exposure, the presence of the trifluoroborate moiety dictates that we treat the incident with "HF-Level Awareness," even if the immediate risk is lower than pure HF.

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash with copious water for 15 minutes.[2][4][5]Apply Calcium Gluconate Gel (2.5%) if redness or deep pain develops. Consult a physician immediately.
Eye Contact Flush with water/saline for 15 minutes, holding lids open.[1]Do NOT apply calcium gluconate to eyes.[6] Seek ophthalmologist support immediately.
Inhalation Move to fresh air.[1][2][7][5][6][8]Monitor for delayed pulmonary edema (symptoms may appear 24h later).[9]
Spill (Solid) Do not dry sweep (creates dust).Cover with wet paper towels, then scoop into a container. Wipe area with Sodium Bicarbonate solution .

First Aid Kit Requirement: Any lab handling >50g of organotrifluoroborates should maintain a tube of Calcium Gluconate Gel in the first aid kit as a precautionary standard [4].

References

  • Sigma-Aldrich. Safety Data Sheet: Potassium trifluoro(oxetan-3-yl)borate (Analogous Hazard Profile). Retrieved February 15, 2026.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10] National Academies Press. (See Chapter 6: Management of Waste).

  • Honeywell. Hydrofluoric Acid Properties and Safety Guide. (Applied here for conservative management of fluoride-releasing salts).[3][7]

Sources

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